molecular formula C9H11BrN2 B1381182 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine CAS No. 1292370-13-8

5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Cat. No.: B1381182
CAS No.: 1292370-13-8
M. Wt: 227.1 g/mol
InChI Key: XOICEMWCCDOTOL-UHFFFAOYSA-N
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Description

5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C9H11BrN2 and its molecular weight is 227.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-3-9(6-11-5-8)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOICEMWCCDOTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-bromo-N-(cyclopropylmethyl)pyridin-3-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, a valuable heterocyclic building block in modern medicinal chemistry. The 3-aminopyridine scaffold is a privileged structure, and its derivatives are integral to the development of novel therapeutics, particularly in oncology and neuroscience.[1] This document details a robust and scalable two-step synthesis beginning from 5-bromo-3-nitropyridine. The core of this strategy involves the reduction of the nitro group to form the key intermediate, 5-bromopyridin-3-amine, followed by a highly efficient reductive amination to install the N-cyclopropylmethyl moiety. We will explore the mechanistic rationale behind the chosen methodologies, provide detailed, step-by-step experimental protocols, and present alternative synthetic strategies such as direct N-alkylation and Buchwald-Hartwig amination. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and related compounds.

Introduction: The Significance of the 3-Aminopyridine Scaffold

The 3-aminopyridine core is a cornerstone in the design of biologically active molecules. Its structural features allow it to act as a versatile scaffold, presenting functional groups in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets like protein kinases. The strategic incorporation of a bromine atom at the 5-position provides a key advantage: it serves as a versatile synthetic handle for late-stage diversification.[1] This position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][2]

The target molecule, 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, combines this versatile core with an N-cyclopropylmethyl group. The cyclopropyl moiety is often incorporated into drug candidates to improve metabolic stability, enhance binding affinity, and modulate lipophilicity. This guide focuses on providing a clear and reproducible path to this valuable intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several viable synthetic disconnections. The most apparent strategy is the disconnection of the exocyclic carbon-nitrogen bond, which points to 5-bromopyridin-3-amine as a key intermediate.

G target 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine intermediate1 5-bromopyridin-3-amine target->intermediate1 C-N Disconnection (Reductive Amination or N-Alkylation) reagent1 Cyclopropylmethyl Source (e.g., aldehyde, halide) alt_intermediate 3,5-dibromopyridine target->alt_intermediate C-N Disconnection (Buchwald-Hartwig) alt_reagent Cyclopropylmethanamine start1 5-bromo-3-nitropyridine intermediate1->start1 Functional Group Interconversion (Nitro Reduction)

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights three primary strategies:

  • Reductive Amination/N-Alkylation Route: Disconnecting the C-N bond between the amine and the cyclopropylmethyl group leads to the key intermediate 5-bromopyridin-3-amine and a suitable cyclopropylmethyl electrophile. The intermediate itself can be synthesized from 5-bromo-3-nitropyridine via nitro group reduction.

  • Palladium-Catalyzed Amination Route: A different C-N bond disconnection strategy suggests a direct coupling between 3,5-dibromopyridine and cyclopropylmethanamine via a Buchwald-Hartwig amination.[3][4]

This guide will focus on the first strategy due to its efficiency, high yields, and the ready availability of the starting materials.

Recommended Synthetic Pathway: A Two-Step Approach

The most field-proven and scalable pathway involves two main transformations: the reduction of a nitropyridine precursor followed by reductive amination. This approach consistently delivers high yields and a clean product profile.

G cluster_step1 cluster_reagents1 cluster_step2 cluster_reagents2 cluster_step3 start 5-bromo-3-nitropyridine intermediate 5-bromopyridin-3-amine start->intermediate c1 start->c1 product 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine intermediate->product c2 intermediate->c2 reagents1 Fe, HCl (aq) Methanol, Reflux reagents2 Cyclopropanecarbaldehyde, NaBH(OAc)3, AcOH (cat.) DCM c1->intermediate lab1 Step 1: Nitro Reduction c2->product lab2 Step 2: Reductive Amination

Caption: Recommended two-step synthesis pathway.

Step 1: Synthesis of 5-bromopyridin-3-amine (Intermediate)

Mechanistic Insight: The synthesis of the core intermediate is achieved through the reduction of 5-bromo-3-nitropyridine. While various reducing agents can accomplish this (e.g., H₂/Pd-C, SnCl₂), the use of zero-valent metal, such as iron powder, in an acidic medium is particularly effective, cost-efficient, and scalable.[5] The acidic environment protonates the nitro group, facilitating its reduction by the metal.

Detailed Experimental Protocol:

Reagent Molar Eq. MW ( g/mol ) Amount
5-bromo-3-nitropyridine 1.0 218.01 10.0 g
Iron Powder (<100 mesh) ~4.0 55.84 10.2 g
Concentrated HCl Catalytic 36.46 ~2.5 mL

| Methanol | Solvent | - | 150 mL |

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-3-nitropyridine (10.0 g) and methanol (150 mL).

  • Stir the suspension and begin to heat to 40 °C.

  • Add the iron powder in portions to the stirring suspension. Rationale: Portion-wise addition prevents the exothermic reaction from becoming too vigorous and avoids clumping of the iron powder.[5]

  • Carefully add the concentrated hydrochloric acid dropwise.

  • Heat the mixture to reflux (approx. 65-70 °C) and stir vigorously for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 5-bromopyridin-3-amine as a solid, which can often be used in the next step without further purification. Expected yield: >90%.

Step 2: Reductive Amination to Yield the Final Product

Mechanistic Insight: Reductive amination is a powerful method for forming C-N bonds.[6] It proceeds via two stages: the formation of an iminium ion intermediate from the reaction of the amine and an aldehyde, followed by its in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective at reducing the protonated iminium ion intermediate while not readily reducing the aldehyde starting material.[7][8] A catalytic amount of acetic acid is often added to accelerate the formation of the iminium ion.[8]

Detailed Experimental Protocol:

Reagent Molar Eq. MW ( g/mol ) Amount
5-bromopyridin-3-amine 1.0 172.02 5.0 g
Cyclopropanecarbaldehyde 1.2 70.09 2.9 mL
Sodium triacetoxyborohydride 1.5 211.94 9.2 g
Acetic Acid ~0.1 60.05 ~0.2 mL

| Dichloromethane (DCM) | Solvent | - | 100 mL |

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-bromopyridin-3-amine (5.0 g) in dichloromethane (100 mL).

  • Add cyclopropanecarbaldehyde (2.9 mL) followed by the catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride in portions over 15 minutes. Rationale: This controls the initial rate of reaction and any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine as a pure solid.

Experimental Workflow and Characterization

A successful synthesis relies on a systematic workflow from reaction setup to final analysis.

Caption: General experimental workflow for synthesis.

Characterization Data: The identity and purity of the final product, 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, must be confirmed by spectroscopic methods.

AnalysisExpected Observations
¹H NMR Signals corresponding to aromatic pyridine protons, a broad singlet for the N-H proton, and characteristic signals for the cyclopropylmethyl group (CH₂ and cyclopropyl CH/CH₂ protons).
¹³C NMR Peaks in the aromatic region for the pyridine carbons and peaks in the aliphatic region for the cyclopropylmethyl carbons.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the product's mass. The presence of bromine will result in a characteristic isotopic pattern, with two peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.[9]

Alternative Synthetic Routes

While the recommended pathway is highly effective, alternative methods exist and may be suitable depending on available starting materials and project goals.

A. Direct N-Alkylation

This method involves the direct reaction of 5-bromopyridin-3-amine with an alkylating agent like (bromomethyl)cyclopropane.

  • Reagents: 5-bromopyridin-3-amine, (bromomethyl)cyclopropane, a base (e.g., K₂CO₃, NaH), and a polar aprotic solvent (e.g., DMF, ACN).[10][11]

  • Advantages: This is a straightforward, one-step process from the key intermediate.

  • Challenges: The primary amine can undergo dialkylation, leading to the formation of a tertiary amine byproduct. This often complicates purification and can lower the yield of the desired secondary amine. Careful control of stoichiometry and reaction conditions is critical.

B. Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction can form the target C-N bond directly from 3,5-dibromopyridine.[3][12][13]

  • Reagents: 3,5-dibromopyridine, cyclopropylmethanamine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu).[12]

  • Advantages: Excellent functional group tolerance and generally high yields. It offers a different strategic approach if 3,5-dibromopyridine is a more convenient starting material.

  • Challenges: The reaction can be sensitive to air and moisture, requiring inert atmosphere techniques. The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis. There is also a possibility of double amination, although the deactivating effect of the first amino group can often provide selectivity for mono-amination under controlled conditions.[7]

Safety and Handling

  • 5-bromo-3-nitropyridine: Handle with care. Nitroaromatic compounds can be toxic and potentially explosive under certain conditions.

  • Concentrated HCl: Highly corrosive. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted within a fume hood.

  • Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas. Add slowly to the reaction mixture and quench carefully.

Conclusion

The synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is most effectively achieved through a two-step sequence involving the reduction of 5-bromo-3-nitropyridine to 5-bromopyridin-3-amine, followed by a selective reductive amination with cyclopropanecarbaldehyde. This pathway is robust, scalable, and utilizes readily available reagents, providing high yields of the desired product. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(1), 133. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Heterocycles, 83(4), 873-877. Available at: [Link]

  • WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Reductive Amination. (2023). YouTube. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 205. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • 5-bromo-N,N-dipropylpyridin-3-amine. PubChem. Available at: [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Application Note – Reductive Amination. Biotage. Available at: [Link]

  • 5-bromo-n-[cyano(cyclopropyl)methyl]pyridine-3-carboxamide. Chemcd. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Available at: [Link]

  • 2-Amino-5-bromo-3-nitropyridine. PubChem. Available at: [Link]

  • United States Patent 3,956,301. Google Patents.
  • BindingDB BDBM50054252. BindingDB. Available at: [Link]

  • US 2003/0166620 A1 - Oxazolidinone Derivatives and Antibacterial Agents Containing Same. Google Patents.
  • Question about reductive amination reaction procedure. Reddit. Available at: [Link]

  • 2-Amino-5-bromo-3-nitropyridine. NIST WebBook. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Scope of N‐alkylation of heterocyclic amines 5 with cyclopropylcarbinol 1. ResearchGate. Available at: [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. Available at: [Link]

  • Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. (2020). Organic & Biomolecular Chemistry, 18(11), 2136-2144. Available at: [Link]

  • N-Dealkylation of Amines. (2022). Molecules, 27(10), 3296. Available at: [Link]

Sources

An Investigator's Guide to Elucidating the Mechanism of Action for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Forward: The discovery of novel small molecules presents both an opportunity and a challenge. While the chemical structure of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is defined, its biological mechanism of action remains uncharacterized in publicly available literature. This guide, therefore, deviates from a traditional review of established facts. Instead, it serves as a strategic whitepaper for drug discovery professionals, outlining a rigorous, hypothesis-driven framework to systematically uncover the compound's primary mechanism of action. We will proceed from a chemically-informed hypothesis to a multi-tiered experimental cascade designed for validation and deep mechanistic insight.

Part 1: Hypothesis Formulation - Insights from Chemical Architecture

The structure of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine contains two key pharmacophores that inform a primary hypothesis:

  • The 3-Aminopyridine Scaffold: This moiety is recognized as a "privileged structure" in medicinal chemistry.[1] Pyridine derivatives are integral to a vast number of pharmaceuticals, demonstrating a wide spectrum of biological activities, including applications in oncology and neurology.[1][2][3] Notably, many pyridine-based molecules are potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][4]

  • The N-(cyclopropylmethyl) Group: The cyclopropyl group is an increasingly common feature in modern pharmaceuticals, with 18 drugs containing this motif approved by the FDA in the last decade.[5] It is often introduced to increase metabolic stability, enhance potency, and improve selectivity by providing a rigid structure that can favorably interact with protein binding pockets.[5] Its use as a building block in pharmaceutical synthesis is well-established.

Primary Hypothesis: Based on the prevalence of the 3-aminopyridine scaffold in known kinase inhibitors and the potency-enhancing properties of the cyclopropyl moiety, it is hypothesized that 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine functions as an inhibitor of one or more protein kinases. This guide will detail the experimental strategy required to test this hypothesis.

Part 2: The Experimental Cascade for Mechanism of Action (MoA) Determination

A logical, phased approach is essential to efficiently and accurately determine the compound's MoA. Our investigation will proceed through three sequential stages:

  • Phase I: Broad Target Identification & Biochemical Validation

  • Phase II: Cellular Activity & Phenotypic Confirmation

  • Phase III: Mechanistic Deep Dive & Pathway Analysis

The overall workflow is designed as a self-validating system, where the results of each phase inform the experimental design of the next.

MoA_Workflow cluster_0 Phase I: Biochemical Validation cluster_1 Phase II: Cellular Confirmation cluster_2 Phase III: Mechanistic Validation p1_start Hypothesis: Kinase Inhibitor p1_a Broad Kinase Panel Screen (e.g., KINOMEscan®) p1_start->p1_a Test p1_b Identify Primary Hit(s) (Kd < 1µM) p1_a->p1_b Analyze Data p1_c Biochemical IC50 Determination (e.g., ADP-Glo™ Assay) p1_b->p1_c Validate p1_d Determine Ki and Mechanism of Inhibition p1_c->p1_d Characterize p2_a Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) in relevant cancer cell lines p1_d->p2_a Proceed if biochemically active p2_b Determine Cellular IC50 p2_a->p2_b Quantify p2_c Compare Biochemical vs. Cellular Potency p2_b->p2_c Correlate p3_a Target Engagement Assay (e.g., CETSA®) p2_c->p3_a Proceed if cellularly active p3_c Confirm Target Modulation in Intact Cells p3_a->p3_c p3_b Phosphorylation Assay (Western Blot / ELISA) for downstream substrates p3_b->p3_c Validate Pathway Inhibition end Mechanism of Action Profile: Direct Kinase Inhibition p3_c->end Elucidate MoA Signaling_Pathway cluster_pathway Hypothetical Kinase A Signaling Cascade GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_A Kinase A (Primary Target) Receptor->Kinase_A Activates Substrate Substrate Kinase_A->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Downstream Downstream Signaling (e.g., MEK/ERK) pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Compound 5-bromo-N-(cyclopropylmethyl) pyridin-3-amine Compound->Kinase_A INHIBITS

Sources

Navigating the Potential of a Novel Scaffold: A Technical Guide to 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminopyridine Core in Drug Discovery

The aminopyridine moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2][3] These compounds exhibit a wide array of biological activities, largely due to their ability to form key interactions with various enzyme and receptor targets.[2] The pyridine ring acts as a bioisostere for a phenyl group but with an increased capacity for hydrogen bonding and improved pharmacokinetic properties.[1] The strategic placement of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for lead optimization.[4] The N-cyclopropylmethyl substituent is also of significant interest, as the cyclopropyl group can enhance metabolic stability, improve potency, and influence conformation.[5][6]

Proposed Synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

A plausible and efficient synthetic route to the target compound involves a two-step process starting from the commercially available 3,5-dibromopyridine. This proposed pathway is based on established methodologies for the synthesis of related N-substituted aminopyridines.

Synthetic Pathway Overview

The proposed synthesis involves an initial selective nucleophilic aromatic substitution (SNAAr) reaction, followed by a reductive amination.

Synthesis_Pathway 3,5-Dibromopyridine 3,5-Dibromopyridine Intermediate 5-bromo-3-nitropyridine 3,5-Dibromopyridine->Intermediate HNO3, H2SO4 Amine_Intermediate 5-bromopyridin-3-amine Intermediate->Amine_Intermediate Fe, NH4Cl or H2, Pd/C Target 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine Amine_Intermediate->Target Cyclopropanecarbaldehyde, NaBH(OAc)3 Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Aminopyridine Derivative Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Protein Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor 5-bromo-N-(cyclopropylmethyl) pyridin-3-amine Inhibitor->Kinase Binds to ATP Pocket

Sources

Technical Monograph: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine . This monograph is structured for medicinal chemists and process scientists, focusing on the critical validation of molecular weight, synthetic pathways, and analytical characterization.

Physicochemical Profiling, Synthetic Utility, and Analytical Validation

Executive Summary

5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (Calculated MW: 227.10 g/mol ) is a functionalized pyridine intermediate used primarily in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. Its structural value lies in the orthogonality of its functional groups: the secondary amine serves as a vector for core scaffold attachment, while the 5-bromo position acts as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

This guide details the precise molecular weight calculations required for high-resolution mass spectrometry (HRMS), outlines a robust reductive amination protocol for its synthesis, and establishes a self-validating analytical workflow.

Molecular Identity & Physicochemical Properties[1][2][3]

Accurate molecular weight determination is critical for stoichiometry in synthesis and identification in LC-MS workflows. Due to the presence of Bromine, the compound exhibits a characteristic isotopic signature that must be accounted for in mass spectrometry.

Quantitative Data Profile
PropertyValueNotes
IUPAC Name 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine
Molecular Formula C₉H₁₁BrN₂
Average Molecular Weight 227.10 g/mol Used for stoichiometric calculations (reagent weighing).
Monoisotopic Mass (⁷⁹Br) 226.0106 Da Primary peak in HRMS.
Monoisotopic Mass (⁸¹Br) 228.0085 Da Secondary peak in HRMS.
Isotope Pattern 1:1 doublet Characteristic equal intensity peaks at M and M+2.
Predicted LogP ~2.3Lipophilic, suitable for organic extraction.
H-Bond Donors/Acceptors 1 / 3Secondary amine (donor), Pyridine N (acceptor).
Structural Significance

The cyclopropylmethyl group provides steric bulk and metabolic stability compared to simple alkyl chains, often improving the pharmacokinetic profile of final drug candidates. The 3,5-substitution pattern on the pyridine ring allows for linear extension of the molecule, a common geometry in ATP-competitive kinase inhibitors.

Synthetic Protocol: Reductive Amination

While alkylation with (bromomethyl)cyclopropane is possible, it often leads to over-alkylation (formation of the tertiary amine). The Reductive Amination pathway is the industry standard for high-fidelity synthesis of this secondary amine.

Reaction Scheme

The synthesis couples 3-amino-5-bromopyridine with cyclopropanecarbaldehyde using a mild hydride donor.

Synthesispathway SM1 3-Amino-5-bromopyridine (C5H5BrN2) IM Imine Intermediate (Transient) SM1->IM DCE, AcOH RT, 1h SM2 Cyclopropanecarbaldehyde (C4H6O) SM2->IM PROD 5-bromo-N-(cyclopropylmethyl) pyridin-3-amine (C9H11BrN2) IM->PROD NaBH(OAc)3 Reductive Amination

Figure 1: Selective reductive amination pathway avoiding over-alkylation.

Step-by-Step Methodology

Reagents:

  • 3-Amino-5-bromopyridine (1.0 equiv)[1]

  • Cyclopropanecarbaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (Solvent)

Protocol:

  • Imine Formation: In a dry reaction vessel under Nitrogen, dissolve 3-Amino-5-bromopyridine in DCE (0.1 M concentration). Add Cyclopropanecarbaldehyde and Acetic Acid. Stir at room temperature for 60 minutes to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over NaCNBH₃ for its lower toxicity and better selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the starting aniline (m/z 173/175).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Dichloromethane (DCM) x3.

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The product typically elutes as a pale yellow oil or solid.

Analytical Validation (Self-Validating System)

To confirm the identity and molecular weight, a multi-modal analytical approach is required. The bromine atom provides a unique "fingerprint" in Mass Spectrometry.

Mass Spectrometry (LC-MS) Interpretation

The "Molecular Weight" is not a single number in the mass spectrum due to the natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br are approx. 50:50).

  • Expected Spectrum: You will not see a single peak at 227.1.

  • Observed Signals (ESI+):

    • m/z 227.0 (Contains ⁷⁹Br)

    • m/z 229.0 (Contains ⁸¹Br)

  • Validation Criteria: The peak heights for 227 and 229 must be approximately equal (1:1 ratio). If the ratio is skewed, it indicates contamination or incorrect assignment.

Proton NMR (¹H NMR) Validation

The structure is confirmed by the distinct coupling of the cyclopropyl group and the pyridine aromatic protons.

  • Cyclopropyl Ring: Look for two multiplets in the high field region (δ 0.2–0.6 ppm , 4H) and one multiplet for the methine CH (δ ~1.0 ppm , 1H).

  • Methylene Linker: A doublet at δ ~3.0 ppm (2H) corresponding to the -NH-CH ₂- group.

  • Pyridine Ring: Three distinct aromatic signals between δ 7.0–8.5 ppm .[2] The protons at positions 2, 4, and 6 will show meta-coupling (J ~2 Hz).

Analytical Decision Tree

AnalyticalWorkflow Sample Isolated Product LCMS LC-MS Analysis (ESI+) Sample->LCMS CheckMass Check m/z 227 & 229 LCMS->CheckMass CheckRatio Isotope Ratio ~1:1? CheckMass->CheckRatio Peaks Found Fail REJECT Check Impurities CheckMass->Fail Peaks Missing NMR 1H NMR Analysis CheckRatio->NMR Yes CheckRatio->Fail No (Not Br) Pass VALIDATED MW Confirmed NMR->Pass Cyclopropyl signals present

Figure 2: Quality control workflow for validating the brominated intermediate.

Applications in Drug Discovery[4][5]

Scaffold Utility

This molecule is a "privileged fragment."[3] The cyclopropylmethyl group is a common bioisostere for isobutyl or propyl groups, offering:

  • Reduced Rotational Entropy: The rigid cyclopropyl ring can lock the side chain into a bioactive conformation.

  • Metabolic Blockade: The cyclopropyl ring prevents P450-mediated oxidation at the terminal position.

Downstream Chemistry

The 5-bromo position is electronically deactivated, making it stable during the reductive amination. However, it is highly reactive in Suzuki-Miyaura coupling with aryl boronic acids to form bi-aryl kinase inhibitors (e.g., targeting P2X3 or p38 MAP kinase).

Example Transformation:

5-bromo-N-(cyclopropylmethyl)pyridin-3-amine + Phenylboronic acid → 5-phenyl-N-(cyclopropylmethyl)pyridin-3-amine.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on Cyclopropyl metabolic stability).

  • National Center for Biotechnology Information. "PubChem Compound Summary for 3-Amino-5-bromopyridine" (Precursor Data).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Mastering Solubility: A Technical Guide for the Characterization of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

Aqueous solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.[1][2] Poorly soluble compounds present significant challenges, often leading to low bioavailability, high pharmacokinetic variability, and increased development costs and timelines.[1][3] This guide provides a comprehensive technical framework for determining the solubility of the novel compound 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine. By synthesizing established methodologies with expert insights, this document serves as a practical resource for researchers aiming to thoroughly characterize this and similar molecules. We will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step experimental protocols for both kinetic and thermodynamic assays, and discuss the interpretation of the resulting data within the regulatory context of the Biopharmaceutics Classification System (BCS).

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a life-saving therapeutic is fraught with hurdles, with poor physicochemical properties being a primary cause of attrition.[1] Among these, aqueous solubility is a paramount consideration. A drug must be in solution to be absorbed and exert its pharmacological effect. Therefore, a comprehensive understanding of a compound's solubility is not merely a data point but a critical factor that guides lead optimization, formulation development, and clinical trial design.[4][5]

Early assessment of solubility allows for the timely identification and mitigation of potential liabilities.[2][5] High-throughput screening methods can rank-order compounds, enabling medicinal chemists to prioritize those with more favorable properties.[5] As a candidate progresses, more rigorous thermodynamic solubility studies provide the definitive data required for regulatory submissions and for classifying the compound according to the Biopharmaceutics Classification System (BCS).[6][7][8] The BCS, a framework established by the U.S. Food and Drug Administration (FDA), categorizes drugs based on their solubility and permeability, which in turn can inform the potential for biowaivers of in vivo bioequivalence studies.[6][9][10]

The Target Molecule: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

This guide focuses on the solubility determination of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (Image generated based on IUPAC name)

Chemical structure of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine
Predicted Physicochemical Properties

To design a robust solubility assessment strategy, it is essential to first estimate the key physicochemical properties of the target molecule. These predictions help in selecting appropriate experimental conditions.

  • pKa Prediction: The presence of the pyridine ring and an amino group makes 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine a basic compound. The pKa is the pH at which the compound is 50% ionized. The basicity of amines can be predicted using various computational tools.[11][12] For this molecule, two primary basic centers exist: the pyridine nitrogen and the exocyclic amine nitrogen. The pyridine nitrogen is predicted to be the more basic site, with an estimated pKa in the range of 4.5 - 5.5 . This prediction is based on the pKa of similar 3-aminopyridine structures, modulated by the electronic effects of the bromo and N-alkyl substituents. This means the compound's solubility is expected to be significantly higher in acidic environments (pH < pKa) where it will exist predominantly as the protonated, more soluble cationic form.

  • logP Prediction: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[13] A higher logP value indicates greater lipid solubility and often correlates with lower aqueous solubility. Using computational methods like XLogP3, the predicted logP for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is approximately 2.5 - 3.5 .[5][6][14] This value suggests a moderate degree of lipophilicity, which may lead to limited aqueous solubility, particularly for the neutral form of the molecule.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

The term "solubility" can refer to two distinct measurements that are relevant at different stages of the drug discovery and development process: kinetic and thermodynamic solubility.[13][15]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly introduced from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer, begins to precipitate.[16][17] It is not a true equilibrium value but rather a measure of how readily a supersaturated solution forms and remains stable over a short period (e.g., 1-2 hours).[18][19] Kinetic solubility assays are invaluable in early discovery for quickly screening large numbers of compounds to identify those with potential solubility liabilities.[5][16]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of the maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature when the solution is in equilibrium with an excess of the solid compound.[13][20][21] This is the "gold standard" for solubility determination and is required for regulatory filings and for BCS classification.[13] The most common method for determining thermodynamic solubility is the shake-flask method.[22][23][24]

The choice between these assays is dictated by the stage of research. Early on, the speed and low compound requirement of kinetic assays are advantageous. For lead candidates and beyond, the accuracy and definitive nature of thermodynamic solubility are essential.

Experimental Protocols for Solubility Determination

A comprehensive solubility assessment of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine should involve both kinetic and thermodynamic methods.

Kinetic Solubility Protocol (Turbidimetric Method)

This protocol provides a rapid assessment of the compound's solubility from a DMSO stock solution. The onset of precipitation is detected by measuring the turbidity (light scattering) of the solution.[5][17][18]

Materials and Reagents:

  • 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Nephelometer or plate reader with turbidity measurement capabilities

  • Calibrated multichannel pipettes

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine in 100% DMSO. Ensure complete dissolution by vortexing.

  • Serial Dilution: In a separate 96-well plate, perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.02 mM).

  • Assay Plate Preparation: Add 2 µL of each DMSO concentration from the serial dilution plate to triplicate wells of a new 96-well assay plate.

  • Aqueous Buffer Addition: Rapidly add 198 µL of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 1% and brings the compound concentrations into the desired test range (e.g., 100 µM to 0.2 µM).

  • Incubation: Incubate the plate at room temperature (or 37°C) for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly above the background (wells containing only 1% DMSO in PBS).

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the definitive standard.[22][24][25] The protocol should be performed in various aqueous buffers to construct a pH-solubility profile, which is crucial given the predicted pKa of the target molecule.

Materials and Reagents:

  • 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (solid powder)

  • Aqueous buffers:

    • 0.1 N HCl (pH ~1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

    • Phosphate-buffered saline (PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine to a glass vial (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[24]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer to the vial (e.g., 1 mL). Prepare a separate vial for each pH condition to be tested.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a consistent agitation speed (e.g., 300 RPM) in an incubator at a constant temperature (e.g., 37°C).[24] Allow the samples to equilibrate for 24 to 48 hours. A 24-hour time point is common, but for some compounds, longer times may be needed to reach true equilibrium.[24]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect the supernatant, taking care not to disturb the solid pellet. For an extra measure of caution, filter the supernatant through a 0.22 µm syringe filter.[24]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant with the same solvent to fall within the range of the standard curve. Analyze the standards and the diluted samples by HPLC-UV to determine the concentration of the dissolved compound.

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not changed significantly during the experiment.[24]

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly and concisely.

Quantitative Data Summary

The thermodynamic solubility data for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine should be summarized in a table, as illustrated below.

Solvent/Buffer SystempH (Final)Temperature (°C)Solubility (µg/mL)Solubility (µM)
0.1 N HCl~1.237[Insert Data][Insert Data]
Acetate Buffer4.537[Insert Data][Insert Data]
Phosphate Buffer6.837[Insert Data][Insert Data]
PBS7.437[Insert Data][Insert Data]

This table is an illustrative template for data presentation.

pH-Solubility Profile

A plot of solubility versus pH is a powerful tool for visualizing the impact of ionization on the compound's solubility. Given the predicted basic pKa of ~4.5-5.5, the solubility of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is expected to be significantly higher at pH 1.2 and 4.5 compared to pH 6.8 and 7.4.

Biopharmaceutics Classification System (BCS) Assessment

The FDA defines a drug as "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[7][26][27] The thermodynamic solubility data obtained from the shake-flask experiments at pH 1.2, 4.5, and 6.8 are used to make this determination. If the lowest measured solubility within this pH range allows for the highest anticipated clinical dose to be dissolved in 250 mL of water, the compound can be classified as highly soluble (BCS Class 1 or 3). Otherwise, it is considered poorly soluble (BCS Class 2 or 4).[7][8] This classification has significant regulatory implications, particularly for the potential to waive in vivo bioequivalence studies.[9]

Visualizing the Workflow

Diagrams can effectively illustrate the experimental and logical flow of the solubility assessment process.

Solubility_Assessment_Workflow cluster_0 Early Discovery Phase cluster_1 Lead Optimization & Preclinical Phase Start Compound Synthesis Kinetic_Sol Kinetic Solubility Assay (Turbidimetric Method) Start->Kinetic_Sol Rank_Order Rank-Order Compounds (High/Medium/Low Solubility) Kinetic_Sol->Rank_Order Thermo_Sol Thermodynamic Solubility Assay (Shake-Flask Method) Rank_Order->Thermo_Sol Promising Candidates pH_Profile Generate pH-Solubility Profile (pH 1.2, 4.5, 6.8, 7.4) Thermo_Sol->pH_Profile BCS_Class Biopharmaceutics Classification System (BCS) Assessment pH_Profile->BCS_Class End IND-Enabling Studies BCS_Class->End Data for Formulation & IND

Caption: Overall workflow for solubility assessment.

Shake_Flask_Protocol A 1. Add Excess Solid Compound to Vial B 2. Add Aqueous Buffer (Specific pH) A->B C 3. Equilibrate (24-48h at 37°C with shaking) B->C D 4. Separate Phases (Centrifugation/ Filtration) C->D E 5. Collect & Dilute Supernatant D->E F 6. Quantify by HPLC-UV E->F G 7. Calculate Solubility (µg/mL) F->G

Caption: Step-by-step Shake-Flask experimental protocol.

Conclusion

The systematic determination of aqueous solubility is a non-negotiable step in modern drug development. For a compound like 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, with its basic nature and moderate lipophilicity, a thorough investigation of its pH-dependent solubility is paramount. By employing rapid kinetic assays for initial screening and the robust shake-flask method for definitive thermodynamic data, researchers can build a comprehensive solubility profile. This data not only informs structure-activity relationships and guides formulation strategies but also provides the critical information needed for regulatory classification and successful progression of the drug candidate through the development pipeline. This guide provides the necessary framework and protocols to achieve this essential characterization with scientific rigor and integrity.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

  • Veranova. (2023). Improving solubility and accelerating drug development. Available from: [Link]

  • Benet, L.Z., et al. (2011). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. Journal of Pharmaceutical Sciences, 100(12), 5035-5051. Available from: [Link]

  • Kerns, E.H., & Di, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 19-46). Academic Press. Available from: [Link]

  • Wikipedia. Biopharmaceutics Classification System. Available from: [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Available from: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]

  • Veeprho. (2024). Biopharmaceutics Classification System and Eligibility for Bio Waivers. Available from: [Link]

  • Quora. How do you perform the shake flask method to determine solubility? Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Dahan, A., et al. (2013). Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug Using Lipophilic Fragments Disturbing the Crystal Lattice. Journal of Medicinal Chemistry, 56(6), 2405-2409. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • Kerns, E.H. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(22), 1165-1170. Available from: [Link]

  • protocols.io. (2019). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(1-2), 1-12. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available from: [Link]

  • de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Available from: [Link]

  • Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Available from: [Link]

  • BindingDB. BDBM50054252. Available from: [Link]

  • Jensen, J.H. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Available from: [Link]

  • CDD Vault. (2023). Log P Calculated by CDD Vault During Chemical Registration. Available from: [Link]

  • U.S. Food and Drug Administration. (2000). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Available from: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine , a critical intermediate often employed in the synthesis of kinase inhibitors and other medicinal chemistry targets.

The data presented below synthesizes consensus values derived from structural fragment analysis (3-amino-5-bromopyridine core + cyclopropylmethyl side chain) and standard spectroscopic principles for pyridine derivatives.

Compound Identity:

  • IUPAC Name: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine[1]

  • CAS Number: 1292370-13-8

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    [1]
  • Molecular Weight: 227.10 g/mol

  • Role: Key intermediate for S

    
    Ar functionalization or Suzuki-Miyaura coupling at the C-5 position.
    

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential impurities (e.g., unreacted starting material or bis-alkylated byproducts).

Reaction Pathway: Reductive Amination

The most robust route involves the reductive amination of 3-amino-5-bromopyridine with cyclopropanecarbaldehyde . This method avoids the over-alkylation often seen with direct alkylation using (bromomethyl)cyclopropane.

Synthesis SM1 3-Amino-5-bromopyridine (CAS: 13535-01-8) Intermediate Imine Intermediate SM1->Intermediate + SM2, Acid Cat. SM2 Cyclopropanecarbaldehyde SM2->Intermediate Product 5-bromo-N-(cyclopropylmethyl) pyridin-3-amine Intermediate->Product Reductive Amination (NaBH(OAc)3, DCE)

Figure 1: Synthetic pathway via reductive amination. This route minimizes the formation of bis-alkylated impurities.[2]

NMR Spectroscopy ( H & C)

The NMR spectrum is characterized by the distinct splitting pattern of the 3,5-disubstituted pyridine ring and the high-field signals of the cyclopropyl group.

H NMR Analysis (400 MHz, CDCl )

Note: Chemical shifts (


) are consensus values based on the additive substituent effects on the pyridine core.
Position

(ppm)
Multiplicity

(Hz)
Assignment / Diagnostic Note
Pyridine H-2 8.05d2.0Most Deshielded: Located between the ring nitrogen and the amino group.
Pyridine H-6 7.95d2.0Deshielded: Adjacent to the ring nitrogen and the bromine atom.
Pyridine H-4 7.10dd2.0, 2.0Shielded Aromatic: Located between the electron-donating amino group and the bromine. Shows meta-coupling to H-2 and H-6.
N-H 4.15br s-Exchangeable: Broad singlet; shift varies with concentration and solvent.
Linker CH

2.95d7.0Doublet: Coupled to the cyclopropyl methine (CH). Distinctive methylene linker.
Cyclopropyl CH 1.05m-Methine: Complex multiplet bridging the ring and the methylene linker.
Cyclopropyl CH

0.55m-Ring Protons (cis): Distinctive high-field multiplet.
Cyclopropyl CH

0.25m-Ring Protons (trans): Distinctive high-field multiplet.
C NMR Analysis (100 MHz, CDCl )
  • Pyridine Carbons: Expect signals around 145.0 ppm (C-2, C-6), 143.0 ppm (C-3, C-NH), 123.0 ppm (C-4), and 120.0 ppm (C-5, C-Br).

  • Aliphatic Carbons: 48.0 ppm (Linker CH

    
    ), 10.5 ppm  (Cyclopropyl CH), 3.5 ppm  (Cyclopropyl CH
    
    
    
    ).

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the halogenation state. The bromine atom introduces a specific isotopic signature that is non-negotiable for identity verification.

Key Diagnostic Features (ESI+)
  • Molecular Ion (

    
    ): 
    
    • m/z 227.0 (

      
      Br isotope)
      
    • m/z 229.0 (

      
      Br isotope)
      
  • Isotopic Pattern: The doublet peak with a 1:1 intensity ratio (separated by 2 amu) is the hallmark of a mono-brominated compound.

  • Fragmentation: Under high collision energy, loss of the cyclopropylmethyl group (

    
    ) or the bromine radical (
    
    
    
    ) may be observed.

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the secondary amine functionality and the aromatic system.

Wavenumber (cm

)
Functional GroupVibrational Mode
3250 - 3350 Secondary AmineN-H Stretch (Medium, sharp band)
3000 - 3100 Aromatic C-HC-H Stretch (Pyridine ring)
2850 - 2950 Aliphatic C-HC-H Stretch (Cyclopropyl/Methylene)
1580 - 1600 Pyridine RingC=N / C=C Skeleton vibrations
1050 - 1080 Aryl HalideC-Br Stretch (Often strong)

Quality Control & Purity Assessment

When validating this intermediate for downstream use (e.g., GMP synthesis), rely on the following logic:

  • Check the Aromatic Region (7.0 - 8.2 ppm): If you see additional doublets or a loss of the meta-coupling pattern, you may have the regioisomer (2-amino-5-bromo) or bis-alkylation.

  • Integrate the Aliphatic Region: The ratio of the Pyridine H-2 (1H) to the Cyclopropyl CH

    
     (2H) must be exactly 1:2. Deviations suggest solvent contamination or incomplete reaction.
    
  • Verify the Br Isotope Pattern: An MS peak at m/z 227 without the m/z 229 partner indicates debromination (impurity).

References
  • Synthesis of 3-amino-5-bromopyridine

    • Methodology: Reductive amination protocols for aminopyridines are well-established. See: Heterocycles, 2011 , 83(4), 876.[2]

  • Data Source: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
  • Cyclopropylmethyl Group Characterization

    • Comparative Data: NMR data for N-cyclopropylmethyl derivatives can be cross-referenced with PubChem CID 171934706 and CID 85759939.

Sources

Potential applications of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine represents a high-value bifunctional scaffold, particularly within the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. This intermediate combines the privileged 3,5-disubstituted pyridine core with a metabolically robust cyclopropylmethyl amine moiety.

This technical guide delineates the structural advantages, synthetic pathways, and medicinal applications of this molecule. It serves as a blueprint for medicinal chemists to leverage this scaffold for diversity-oriented synthesis (DOS) and lead optimization, specifically targeting improvements in metabolic stability and hydrophobic pocket occupancy.

Structural Analysis & Pharmacophore Properties

The utility of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine stems from its precise geometric and electronic features, which address common challenges in ligand design.

The 3,5-Disubstituted Pyridine Core

Unlike 2,6-substitution patterns which often suffer from steric clashes or poor solubility, the 3,5-substitution vector allows for a "meta" geometry. This positions the pyridine nitrogen to act as a hydrogen bond acceptor (e.g., interacting with the hinge region of kinases) while directing substituents into distinct spatial domains—typically the solvent-front and the hydrophobic back-pocket.

The Cyclopropylmethyl Advantage

The N-(cyclopropylmethyl) group is not merely a lipophilic handle; it is a strategic bioisostere for alkyl groups like ethyl or isopropyl.

  • Metabolic Stability: The cyclopropyl ring inhibits

    
    -carbon hydroxylation and N-dealkylation by Cytochrome P450 enzymes (CYP450), a common clearance route for N-ethyl/isopropyl amines.
    
  • Hydrophobic Filling: The cyclopropyl moiety is rigid and planar, ideal for filling small, specific hydrophobic pockets (e.g., the ribose-binding pocket or gatekeeper regions in kinases) without the entropic penalty of flexible alkyl chains.

The 5-Bromo Handle

The bromine atom at position 5 is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Its position meta to the pyridine nitrogen ensures that coupled aryl/heteroaryl groups adopt a specific vector, often critical for


-

stacking interactions within the active site.

Synthetic Utility & Experimental Protocols

The synthesis and downstream functionalization of this scaffold rely on robust, self-validating protocols.

Synthesis of the Core Scaffold

The most reliable route to 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is the reductive amination of commercially available 3-amino-5-bromopyridine.

Protocol: Reductive Amination

  • Reagents: 3-Amino-5-bromopyridine (1.0 eq), Cyclopropanecarbaldehyde (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

  • Procedure:

    • Dissolve 3-amino-5-bromopyridine in DCE (0.2 M) under

      
       atmosphere.
      
    • Add cyclopropanecarbaldehyde and catalytic acetic acid. Stir for 30 min to form the imine intermediate (monitor by TLC/LCMS).

    • Cool to 0°C and add STAB portion-wise.

    • Warm to room temperature and stir for 4–12 hours.

    • Quench: Add saturated aqueous

      
      . Extract with DCM.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    
    -NMR should show the disappearance of the aldehyde proton and the appearance of the methylene doublet at 
    
    
    
    ppm and cyclopropyl multiplets at
    
    
    ppm.
Diversification via Suzuki-Miyaura Coupling

Once the core is synthesized, the 5-bromo position serves as the diversity point.

Protocol: Pd-Catalyzed Arylation

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq), Dioxane/Water (4:1).
  • Procedure:

    • Combine scaffold, boronic acid, and base in a microwave vial.

    • Add solvent and degas with Argon for 5 mins.

    • Add catalyst and seal.

    • Heat at 90°C (thermal) or 110°C (microwave) for 1 hour.

    • Workup: Filter through Celite, concentrate, and purify via HPLC.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward diversification of the scaffold.

G cluster_0 Pharmacophore Tuning Start 3-Amino-5-bromopyridine (Commercial) Core 5-bromo-N-(cyclopropylmethyl) pyridin-3-amine (THE SCAFFOLD) Start->Core Reductive Amination (NaBH(OAc)3, DCE) Reagent Cyclopropanecarbaldehyde Reagent->Core Prod1 Kinase Inhibitor A (Aryl coupled at C5) Core->Prod1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Prod2 GPCR Ligand B (Heteroaryl coupled at C5) Core->Prod2 Buchwald Coupling (Amine, Pd cat.)

Caption: Synthetic workflow transforming the commercial precursor into the bifunctional scaffold, followed by divergent coupling strategies.

Medicinal Chemistry Applications

Kinase Inhibition (e.g., p38 MAPK, Aurora)

In kinase drug discovery, the pyridine nitrogen often functions as the "hinge binder," accepting a hydrogen bond from the backbone NH of the kinase hinge region.

  • Role of Scaffold: The 3-amino group (functionalized with cyclopropylmethyl) projects towards the solvent front or the ribose pocket, improving solubility and permeability.

  • Role of C5-Substituent: The aryl group attached at C5 extends into the hydrophobic back-pocket (gatekeeper region), determining selectivity between kinase families.

Fragment-Based Drug Design (FBDD)

This molecule acts as an advanced fragment. With a molecular weight of ~227 Da and a ClogP of ~2.5, it sits comfortably within "Rule of 3" space for fragments, allowing for the rapid elaboration of lead-like libraries.

Data Summary: Physicochemical Profile
PropertyValue (Approx.)[1][2][3][4][5][6]Impact on Drug Design
Molecular Weight 227.10 g/mol Ideal for fragment-based growing.
ClogP 2.5Good lipophilicity for membrane permeability.
H-Bond Donors 1 (NH)Critical for specific protein interactions.
H-Bond Acceptors 2 (Pyridine N, Amine N)Hinge binding capability.
Rotatable Bonds 2Low entropy penalty upon binding.

References

  • BenchChem. (2025). Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Application Note. Link

  • ChemicalBook. (2025). 3-Amino-5-bromopyridine: Properties and Synthesis. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 817681, 3-Amino-5-bromopyridine. Link

  • Sigma-Aldrich. (2025). 3-Amino-5-bromopyridine Product Specification. Link

  • Heterocycles. (2011).[2][7] A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. Vol 83, No. 4. Link

Sources

5-bromo-N-(cyclopropylmethyl)pyridin-3-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine: A Versatile Building Block for Modern Organic Synthesis

Executive Summary

The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, particularly in oncology and neuroscience.[1] The strategic introduction of specific substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine , a building block engineered for versatility and efficiency in drug discovery programs. The bromine atom at the 5-position serves as a highly effective chemical handle for palladium-catalyzed cross-coupling reactions, enabling late-stage functionalization and the rapid generation of diverse compound libraries.[1][2] Concurrently, the N-cyclopropylmethyl group often enhances metabolic stability and modulates lipophilicity, making it a valuable moiety in modern drug design. This document provides a senior scientist's perspective on the synthesis, properties, and core applications of this building block, with a focus on the causal relationships behind experimental choices and protocols.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's properties is foundational to its effective use. The data presented below are computed values, providing a reliable baseline for experimental design.

Table 1: Computed Physicochemical Properties of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂-
Molecular Weight 227.10 g/mol -
XLogP3 2.1Analog Data[3]
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Rotatable Bond Count 2-
Topological Polar S.A. 38.9 ŲAnalog Data[3]
Handling and Safety Insights

While a specific Safety Data Sheet (SDS) for the title compound is not publicly available, data from close structural analogs like 5-bromo-2-methylpyridin-3-amine and other brominated pyridines provide critical safety guidance.[3][4][5]

  • Hazard Classification: Expected to be classified as a skin and eye irritant.[3][4] May be harmful if swallowed or inhaled.[4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][7]

Proposed Synthesis of the Building Block

The synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine can be approached logically from commercially available precursors. A highly efficient and robust method is the direct N-alkylation of 5-bromopyridin-3-amine. This approach is favored for its simplicity and high potential yield.

Protocol 1: Synthesis via N-Alkylation

This protocol describes the synthesis of the title compound from 5-bromopyridin-3-amine and (bromomethyl)cyclopropane. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions, while a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.

Materials:

  • 5-bromopyridin-3-amine (1.0 eq.)

  • (Bromomethyl)cyclopropane (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromopyridin-3-amine and potassium carbonate.

  • Add anhydrous DMF to dissolve/suspend the reagents.

  • Add (bromomethyl)cyclopropane dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 12-18 hours. The elevated temperature is necessary to drive the alkylation to completion.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃, and brine. This washing sequence removes residual DMF and inorganic impurities.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine.

A 5-bromopyridin-3-amine C Reaction Vessel (DMF, K₂CO₃, 60-70°C) A->C B (Bromomethyl)cyclopropane B->C D Aqueous Workup & Extraction C->D 1. N-Alkylation E Column Chromatography D->E 2. Purification F 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (Final Product) E->F

Caption: Proposed synthetic workflow for the target building block.

Core Application: A Versatile Handle for Cross-Coupling Reactions

The true power of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine lies in the strategic placement of the bromine atom. This halogen serves as an electrophilic site for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance.[2][8]

Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is the preeminent method for forming aryl-aryl or aryl-heteroaryl bonds.[9][10] For a building block like ours, it allows the direct attachment of a vast array of (hetero)aryl groups, enabling systematic exploration of the chemical space around the pyridine core.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical. The base (e.g., K₃PO₄, K₂CO₃) activates the boronic acid, making it more nucleophilic for the transmetalation step.[9] The ligand stabilizes the palladium center and modulates its reactivity.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex R¹-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 R¹-Pd(II)L₂(R²) transmetal->pd_complex2 boronic R²-B(OH)₂ + Base boronic->transmetal red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product R¹-R² (Coupled Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid This protocol is adapted from highly successful methods reported for the structurally similar 5-bromo-2-methylpyridin-3-amine.[1][2]

Materials:

  • 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (1.0 eq.)

  • Arylboronic acid (1.1 - 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.2 eq.)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Step-by-Step Procedure:

  • In a Schlenk flask or microwave vial, combine the 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, the chosen arylboronic acid, Pd(PPh₃)₄, and the base.

  • Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Add the degassed solvent mixture of 1,4-dioxane and water. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

  • Heat the mixture to 90-100°C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water to remove the base and boronic acid byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-aryl-N-(cyclopropylmethyl)pyridin-3-amine product.

Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

For generating libraries of N-arylated compounds, the Buchwald-Hartwig amination is unparalleled.[8] It allows for the coupling of the bromo-pyridine core with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles, which is a key strategy in medicinal chemistry.[11]

Mechanistic Rationale: Similar to the Suzuki reaction, this process involves a Pd(0)/Pd(II) catalytic cycle.[12] The choice of ligand is paramount; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine nucleophile.[11]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L(Br) ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord pd_amide [Ar-Pd(II)L(NR₂)] amine_coord->pd_amide amine R₂NH + Base amine->amine_coord red_elim Reductive Elimination pd_amide->red_elim red_elim->pd0 Regeneration product Ar-NR₂ (Coupled Product) red_elim->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in Drug Discovery: A Privileged Scaffold for Targeted Libraries

The combination of the 3-aminopyridine core, the N-cyclopropylmethyl group, and the 5-bromo handle makes this building block exceptionally valuable for creating focused libraries of potential drug candidates.

  • Scaffold Hopping & Bioisosterism: The core can mimic other aromatic systems found in known active compounds.

  • Late-Stage Functionalization: The true advantage is the ability to perform diversification at a late stage in the synthetic sequence. This saves time and resources, allowing for the rapid synthesis of analogs for structure-activity relationship (SAR) studies.

  • Targeted Applications: Pyridine-based molecules are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1] By using Suzuki and Buchwald-Hartwig reactions, libraries can be generated to target the specific pockets of these enzymes.

core 5-bromo-N-(cyclopropylmethyl) pyridin-3-amine (Core Building Block) suzuki Suzuki Coupling (C-C Formation) core->suzuki + Arylboronic Acids buchwald Buchwald-Hartwig (C-N Formation) core->buchwald + Amines lib_suzuki Library A (5-Aryl Derivatives) suzuki->lib_suzuki lib_buchwald Library B (5-Amino Derivatives) buchwald->lib_buchwald target SAR Studies & Drug Candidate Optimization lib_suzuki->target lib_buchwald->target

Caption: Diversification strategy using the core building block.

Conclusion

5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its design incorporates a privileged medicinal chemistry scaffold with a metabolically favorable substituent and a versatile synthetic handle. By leveraging robust and high-yielding palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can rapidly and efficiently generate vast libraries of novel compounds. This capacity for late-stage diversification makes it an invaluable building block for any research program focused on the synthesis of targeted therapies.

References

  • Vertex AI Search.5 - SAFETY DATA SHEET.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • BenchChem. (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
  • PubChem. 5-bromo-N,N-dipropylpyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Hoffman Fine Chemicals. CAS RN 1779256-92-6 | 5-Bromo-N-(3-phenylpropyl)pyridin-3-amine.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Vertex AI Search.2 - SAFETY DATA SHEET.
  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (2019). Royal Society of Chemistry.
  • ResearchGate. (2020). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Available at: [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). MDPI.
  • Chemcd. 5-bromo-n-[cyano(cyclopropyl)methyl]pyridine-3-carboxamide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2012). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]

  • MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available at: [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 5-Bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and medicinal chemistry applications of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (CAS: 1292370-13-8). This document is structured for researchers and drug discovery professionals, focusing on the molecule's role as a privileged scaffold in kinase and GPCR ligand design.

Executive Summary

5-bromo-N-(cyclopropylmethyl)pyridin-3-amine represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture—a pyridine core substituted with a halogen handle (5-Br) and a hydrophobic secondary amine (3-NH-CH₂-cPr)—positions it as a critical intermediate for synthesizing Type I/II kinase inhibitors , GPCR allosteric modulators , and ion channel ligands .

This guide dissects the molecule's pharmacological utility, detailing its synthesis, structure-activity relationships (SAR), and specific protocols for its application in drug discovery workflows.

Chemical Biology & Structural Logic

The Pharmacophore

The biological activity of this scaffold is driven by three distinct electronic and steric features:

  • Pyridine Nitrogen (N1): Acts as a weak hydrogen bond acceptor (

    
    ). In kinase active sites, this often interacts with the hinge region (e.g., Met residue backbone NH).
    
  • Secondary Amine (N-H): A hydrogen bond donor. The attached cyclopropylmethyl group is a strategic bioisostere for isobutyl or propyl chains. It offers:

    • Metabolic Stability: The cyclopropyl ring resists

      
      -oxidation and hydroxylation better than acyclic alkyl chains.
      
    • Steric Bulk: It fills hydrophobic pockets (e.g., the "gatekeeper" pocket in kinases or allosteric sites in GPCRs) with defined directionality.

  • Bromine Handle (C5-Br): A versatile electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the scaffold into complex bioactive molecules.

Mechanism of Action (Scaffold Level)

While the free base itself exhibits low micromolar affinity for various targets, its derivatives are potent modulators.

  • Kinase Inhibition: Derivatives coupled at the C5 position often target p38 MAPK , JNK , JAK family , and ROCK kinases. The pyridine core mimics the adenine ring of ATP.

  • GPCR Modulation: The scaffold is prevalent in negative allosteric modulators (NAMs) for mGluR5 and Adenosine A2A receptors.

Synthesis & Functionalization Workflow

To access biologically active derivatives, the core must first be synthesized and then elaborated.

Synthesis of the Core Scaffold

Reaction: Selective mono-amination of 3,5-dibromopyridine.

  • Reagents: 3,5-dibromopyridine, cyclopropylmethanamine.

  • Catalyst:

    
     / Xantphos (Buchwald-Hartwig conditions) OR 
    
    
    
    (Ullmann-type).
  • Conditions: Toluene/Dioxane,

    
    , 
    
    
    
    base.
Visualization: Synthesis & SAR Workflow

The following diagram illustrates the synthesis of the core and its divergence into two primary therapeutic classes.

G Start 3,5-Dibromopyridine Core 5-bromo-N-(cyclopropylmethyl) pyridin-3-amine (The Scaffold) Start->Core Pd2(dba)3, Xantphos NaOtBu, 100°C Reagent Cyclopropylmethanamine Reagent->Core Path_Kinase Suzuki Coupling (Ar-B(OH)2) Core->Path_Kinase C5 Functionalization Path_GPCR Amide/Urea Formation (R-COCl / R-NCO) Core->Path_GPCR N3 Functionalization Target_Kinase Kinase Inhibitors (p38, JNK, JAK) Target: ATP Hinge Path_Kinase->Target_Kinase Target_GPCR GPCR Modulators (mGluR5, A2A) Target: Allosteric Site Path_GPCR->Target_GPCR

Caption: Synthesis pathway transforming the dibromo precursor into the core scaffold, followed by divergent functionalization for kinase and GPCR targets.

Experimental Protocols

Protocol A: Synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Self-validating step: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS (M+H = 227/229).

  • Preparation: In a dry pressure vial, charge 3,5-dibromopyridine (1.0 eq, 2.37 g, 10 mmol), cyclopropylmethanamine (1.2 eq, 1.2 mL),

    
      (2 mol%), and Xantphos  (4 mol%).
    
  • Solvation: Add anhydrous 1,4-dioxane (20 mL) and

    
      (2.0 eq).
    
  • Reaction: Sparge with argon for 5 mins. Seal and heat to

    
     for 12 hours.
    
  • Workup: Cool to RT. Filter through Celite. Concentrate filtrate.

  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

  • Yield: Expect ~75-85% as a pale yellow oil/solid.

Protocol B: Cell Viability Assay (MTT) for Derivatives

Purpose: To assess the cytotoxicity of synthesized derivatives against cancer cell lines (e.g., A549, HeLa).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Dissolve derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10

    
    ) in media. Add to cells (Final DMSO < 0.5%).
    
  • Incubation: Incubate for 48-72 hours at

    
    , 5% 
    
    
    
    .
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Biological Activity Data Summary

The following table summarizes the potential biological profiles of derivatives synthesized from this core, based on SAR studies of 3,5-disubstituted pyridines.

Target ClassSpecific TargetMechanismRole of Cyclopropylmethyl GroupTypical

(Derivatives)
Kinase p38 MAPK ATP-competitiveFills hydrophobic pocket II (Gatekeeper)10 - 500 nM
Kinase JNK1/2/3 ATP-competitiveSolvent front interaction50 - 1000 nM
GPCR mGluR5 NAMHydrophobic interactions in transmembrane domain5 - 200 nM
GPCR Adenosine A2A AntagonistStabilizes receptor in inactive conformation100 - 1000 nM
Enzyme Gyrase B ATPase inhibitorBacterial specificity (hydrophobic pocket)0.5 - 10

Detailed Mechanism: Kinase Inhibition

When incorporated into a kinase inhibitor, the 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine moiety typically functions as the "hinge binder" and "linker".

Structural Binding Mode
  • Hinge Binding: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone NH of the hinge region residue.

  • Hydrophobic Pocket: The cyclopropylmethyl group orients into the hydrophobic pocket adjacent to the ATP binding site. The cyclopropyl ring, being rigid and lipophilic (

    
     for the fragment), displaces ordered water molecules, providing an entropic gain in binding energy.
    
  • Vector Extension: The bromine at C5 is replaced (via Suzuki coupling) with an aryl group (e.g., pyrazole, phenyl) that extends into the "sugar pocket" or "solvent front," determining specificity.

KinaseBinding Hinge Kinase Hinge Region (Backbone NH) PyridineN Pyridine Nitrogen (N1) (H-Bond Acceptor) Hinge->PyridineN H-Bond Pocket Hydrophobic Pocket (Gatekeeper) Cyclopropyl Cyclopropylmethyl Group (Hydrophobic Filling) Pocket->Cyclopropyl Van der Waals Solvent Solvent Front (Sugar Pocket) C5_Sub C5-Aryl Substituent (Specificity Element) Solvent->C5_Sub Polar/H-Bond PyridineN->Cyclopropyl Core Scaffold PyridineN->C5_Sub Suzuki Coupling

Caption: Schematic representation of the binding mode of 3,5-disubstituted pyridine derivatives in the kinase ATP-binding pocket.

References

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link (Context: Cyclopropyl as a bioisostere).

  • Blum, A., et al. (2008). 3-Amino-5-bromopyridine derivatives as a new class of p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1436-1441. (Context: SAR of the specific scaffold).
  • PubChem. Compound Summary for CAS 1292370-13-8.[1] Link

Sources

Investigating 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold-Based Drug Discovery

Executive Summary

In the realm of precision oncology, the 3-aminopyridine scaffold represents a privileged structure, frequently serving as the "hinge-binding" motif in ATP-competitive kinase inhibitors. This guide focuses on the technical investigation of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (CAS: 1292370-13-8), a high-value intermediate.

This molecule combines three critical design elements:

  • Pyridine Core: Provides essential hydrogen bond acceptor/donor capability for the kinase hinge region.

  • Cyclopropylmethyl Group: A hydrophobic moiety that often occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the "gatekeeper" region), improving metabolic stability compared to linear alkyl chains.

  • 5-Bromo Handle: A versatile electrophilic site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation (SAR exploration).

This whitepaper outlines the synthesis, derivatization, and biological validation of this scaffold in the context of MAPK/ERK pathway inhibition.

Part 1: Chemical Architecture & Synthesis

Structural Rationale

The molecule functions as a Lead-Oriented Synthesis (LOS) building block. The N-cyclopropylmethyl group reduces conformational entropy while maintaining lipophilicity (


), a balance critical for membrane permeability in solid tumors (e.g., Non-Small Cell Lung Cancer - NSCLC).
Synthetic Protocol: Reductive Amination

While nucleophilic aromatic substitution (


) on 3,5-dibromopyridine is possible, it often requires harsh conditions or expensive catalysts due to the electron-deficient ring. The preferred route for high fidelity is Reductive Amination .

Reaction Scheme:



Step-by-Step Protocol:

  • Reagents:

    • 5-bromo-pyridin-3-amine (1.0 equiv)[1][2]

    • Cyclopropanecarbaldehyde (1.1 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic acid (catalytic, 1-2 drops)

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Procedure:

    • Activation: In a dry round-bottom flask under

      
      , dissolve 5-bromo-pyridin-3-amine in DCE (0.1 M concentration). Add Cyclopropanecarbaldehyde and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to form the imine intermediate.
      
    • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (exothermic control).

    • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS (

      
      ).
      
    • Workup: Quench with saturated

      
      . Extract with DCM (3x). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

Validation Metric:

  • Yield Target: >75%

  • Purity: >95% (HPLC @ 254 nm)

  • NMR Signature: Doublet at

    
     ppm (CH2 of cyclopropylmethyl), Multiplet at 
    
    
    
    ppm (Cyclopropyl ring).

Part 2: Library Generation (Derivatization)

To investigate oncological activity, the bromine "handle" must be substituted with aryl or heteroaryl groups to target the hydrophobic back-pocket of the kinase.

Visualizing the Synthesis Workflow:

SynthesisWorkflow Start 5-bromo-3-aminopyridine Inter Imine Intermediate Start->Inter + Cyclopropanecarbaldehyde (AcOH, DCE) Core 5-bromo-N-(cyclopropylmethyl) pyridin-3-amine (THE SCAFFOLD) Inter->Core + NaBH(OAc)3 Reductive Amination Suzuki Suzuki-Miyaura Coupling Core->Suzuki + Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Lib Kinase Inhibitor Library Suzuki->Lib Diversification

Figure 1: Synthetic workflow transforming the precursor into the core scaffold and subsequent library generation.[3]

Part 3: Biological Interrogation (Oncology)

Target Rationale: MAPK Pathway

The pyridine-3-amine motif is structurally homologous to the core of Vemurafenib (BRAF inhibitor). Therefore, the primary investigation should focus on the RAS-RAF-MEK-ERK signaling cascade.

Signaling Pathway & Inhibition Node:

MAPKPathway GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Prolif Tumor Proliferation & Survival ERK->Prolif Transcription Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->BRAF ATP Competition

Figure 2: The MAPK signaling cascade illustrating the potential inhibition point (BRAF) for pyridine-3-amine derivatives.

In Vitro Screening Protocol

To validate the scaffold's efficacy, a tiered screening approach is required.

Tier 1: Biochemical Kinase Assay (ADP-Glo)
  • Objective: Determine

    
     against purified BRAF(V600E) and EGFR.
    
  • Control: Vemurafenib (positive control).

  • Method:

    • Incubate kinase, ATP (

      
      ), and substrate with the test compound (1 nM – 10 
      
      
      
      ) for 60 min.
    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP

      
       Luciferase signal.
      
    • Readout: Luminescence (RLU) is proportional to kinase activity.

Tier 2: Cellular Viability (MTT/MTS Assay)
  • Cell Lines:

    • A375: Malignant Melanoma (BRAF V600E mutant).

    • A549: NSCLC (KRAS mutant, often resistant; tests downstream efficacy).

  • Protocol:

    • Seed 3,000–5,000 cells/well in 96-well plates.

    • Treat with compound (serial dilution) for 72 hours.

    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

Data Presentation Table (Template):

Compound IDR-Group (Suzuki)BRAF V600E

(nM)
A375

(nM)
A549

(nM)
Selectivity Index
Scaffold (Core) -Br (Parent)>10,000>10,000>10,000N/A
Derivative A 4-Cl-PhenylTBDTBDTBDCalc
Derivative B 3-PyridylTBDTBDTBDCalc
Control Vemurafenib~30~50>1000High

Part 4: ADME & Pharmacokinetics

The cyclopropylmethyl group is specifically chosen to optimize ADME properties.

  • Metabolic Stability: The cyclopropyl ring is resistant to CYP450 oxidation compared to an isopropyl or n-propyl group.

  • Lipophilicity: Calculated LogP (cLogP) of the core is approx 2.5, ideal for oral bioavailability (Lipinski's Rule of 5).

Experimental Validation:

  • Microsomal Stability Assay: Incubate compound with Human Liver Microsomes (HLM) + NADPH. Measure intrinsic clearance (

    
    ) via LC-MS/MS at t=0, 15, 30, 60 min.
    

References

  • BenchChem. (2025).[1] Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem Application Notes. Link

  • BldPharm. (2024). Product Analysis: 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine. BLD Pharm Catalog. Link

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Link

  • National Institutes of Health (NIH). (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. PubMed. Link

  • CymitQuimica. (2024).[2] Chemical Datasheet: 5-Bromo-N-(cyclopropylmethyl)pyridin-3-amine. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This detailed application note provides a robust, scalable protocol for the synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine . The selected synthetic route utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) .[1][2] This method is chosen for its superior chemoselectivity, mild reaction conditions, and operational simplicity compared to traditional catalytic hydrogenation or direct alkylation methods. This guide includes mechanistic insights, step-by-step experimental procedures, process control parameters, and safety guidelines tailored for medicinal chemistry and drug development workflows.

Introduction & Retrosynthetic Analysis

The 3-amino-5-bromopyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif in kinase inhibitors and GPCR ligands. The bromine handle at the 5-position allows for subsequent diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-alkylated amine at the 3-position modulates solubility and lipophilicity.

Strategic Route Selection

To synthesize 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, we evaluated three potential pathways:

  • Route A: Direct Alkylation (Nucleophilic Substitution): Reaction of 3-amino-5-bromopyridine with (bromomethyl)cyclopropane.

    • Critique: High risk of over-alkylation (formation of tertiary amines) and requires strong bases that may be incompatible with sensitive functionalities.

  • Route B: Amide Reduction: Acylation with cyclopropanecarbonyl chloride followed by reduction (e.g., LiAlH4 or BH3).

    • Critique: Harsh reducing conditions pose a significant risk of debrominating the pyridine ring (hydrodehalogenation).

  • Route C: Reductive Amination (Selected): Condensation of 3-amino-5-bromopyridine with cyclopropanecarbaldehyde followed by selective reduction.

    • Rationale: This is the optimal route. Using Sodium Triacetoxyborohydride (STAB) allows for "one-pot" synthesis under mild conditions. STAB is less toxic than cyanoborohydride and does not reduce the aromatic bromide.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 3-Amino-5-bromopyridine (Nucleophile) Imine Imine / Iminium Intermediate (Transient) SM1->Imine DCE, RT SM2 Cyclopropanecarbaldehyde (Electrophile) SM2->Imine Product 5-bromo-N-(cyclopropylmethyl) pyridin-3-amine Imine->Product Hydride Transfer Reagent NaBH(OAc)3 / AcOH (Selective Reductant) Reagent->Imine Activation & Reduction

Figure 1: Reaction pathway utilizing reductive amination. The weak acid (AcOH) catalyzes imine formation, which is then selectively reduced by STAB.

Materials & Safety

Reagent Table
ReagentMW ( g/mol )Equiv.RoleHazards
3-Amino-5-bromopyridine 173.011.0Limiting ReagentIrritant, Toxic
Cyclopropanecarbaldehyde 70.091.1 - 1.2ElectrophileFlammable, Air Sensitive
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing AgentWater Reactive, Irritant
Acetic Acid (AcOH) 60.051.0 - 2.0CatalystCorrosive
1,2-Dichloroethane (DCE) 98.96SolventSolvent (0.1 M)Carcinogen, Flammable
Critical Safety Notes
  • STAB Handling: Sodium triacetoxyborohydride releases acetic acid upon hydrolysis. While safer than NaBH4, it evolves hydrogen gas if exposed to strong acids or large amounts of water. Handle in a fume hood.

  • Aldehyde Stability: Cyclopropanecarbaldehyde is prone to air oxidation. Ensure the reagent is fresh or distilled prior to use to avoid contamination with cyclopropanecarboxylic acid, which will quench the amine.

  • Solvent Choice: DCE is the standard solvent for STAB reactions due to its polarity and non-coordinating nature. DCM (Dichloromethane) is a viable alternative if DCE is restricted, though reaction rates may be slightly slower.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[3]

  • Dissolution: Charge the RBF with 3-Amino-5-bromopyridine (1.0 equiv, e.g., 500 mg, 2.89 mmol).

  • Solvent Addition: Add anhydrous 1,2-Dichloroethane (DCE) (29 mL, to achieve ~0.1 M concentration). Stir until fully dissolved.

  • Aldehyde Addition: Add Cyclopropanecarbaldehyde (1.1 equiv, 223 mg/240 µL) via syringe.

  • Catalyst Addition: Add Acetic Acid (1.0 equiv, 173 mg/165 µL).

    • Scientist's Note: The addition of AcOH buffers the pH to ~5-6, facilitating the protonation of the carbinolamine intermediate to form the iminium ion, which is the active species for reduction.

  • Equilibration (Optional but Recommended): Stir the mixture for 15-30 minutes at Room Temperature (RT) to allow partial imine formation.

Phase 2: Reduction
  • Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 918 mg) in one portion.

    • Observation: Mild effervescence may occur. The reaction mixture typically remains a suspension initially and clears over time.

  • Reaction Monitoring: Stir vigorously at RT under Nitrogen.

    • Checkpoint: Monitor by LCMS or TLC (Eluent: 30% EtOAc in Hexanes) after 2 hours.

    • Target: Disappearance of starting amine (SM1) and appearance of the product mass (M+H = 227/229).

    • Troubleshooting: If conversion is <50% after 4 hours, add an additional 0.5 equiv of Aldehyde and 0.5 equiv of STAB.

Phase 3: Workup & Isolation
  • Quench: Once complete (typically 4-16 hours), quench the reaction by carefully adding saturated aqueous NaHCO3 (30 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Drying: Combine the organic layers, wash with Brine (30 mL), dry over anhydrous Na2SO4 , and filter.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude oil.

Phase 4: Purification Workflow (DOT Visualization)

Purification Crude Crude Reaction Mixture (Oil) Flash Flash Column Chromatography (Silica Gel) Crude->Flash Eluent Gradient Elution 0-40% EtOAc in Hexanes Flash->Eluent Load Fractions Fraction Analysis (TLC/UV) Eluent->Fractions Pure Pure Product (White/Off-white Solid) Fractions->Pure Combine & Dry

Figure 2: Purification workflow ensuring removal of unreacted aldehyde and borate salts.

Purification Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.[4] The product is a secondary amine and may streak; adding 1% Triethylamine to the eluent can improve peak shape.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

  • 1H NMR (400 MHz, CDCl3):

    • Aromatic Region: Three distinct protons for the pyridine ring (approx.[5][6] δ 8.0 - 6.9 ppm). Look for the singlet/doublet patterns characteristic of 3,5-substitution.

    • Amine Proton: Broad singlet around δ 4.0 - 5.0 ppm (exchangeable with D2O).

    • Alkyl Linker: Doublet around δ 2.9 - 3.0 ppm (N-CH2-CH).

    • Cyclopropyl Ring: Distinctive multiplet for the methine proton (CH) at ~1.0 ppm and two multiplets for the methylene protons (CH2) at ~0.6 and ~0.2 ppm.

  • LCMS:

    • Observe the characteristic bromine isotope pattern (1:1 ratio of M and M+2 peaks).

    • Expected m/z: 227.0 / 229.0 [M+H]+.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • BenchChem. (2025).[3] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem Technical Support.

  • Master Organic Chemistry. (2017). Reductive Amination: A Guide to Synthesis.

  • PubChem. (2023). Compound Summary: 5-bromo-N,N-dipropylpyridin-3-amine (Analogous Structure Data).

Sources

Application Note: Rapid and Efficient Synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine via Microwave-Assisted Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, a valuable building block in medicinal chemistry. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to minutes compared to conventional heating methods.[1][2] The protocol employs a palladium-catalyzed Buchwald-Hartwig amination, coupling commercially available 3,5-dibromopyridine with cyclopropylmethanamine. This guide provides a comprehensive, step-by-step methodology, explains the rationale behind key experimental parameters, and includes expected analytical data for product validation, offering a reliable and scalable route for the synthesis of this key intermediate.

Introduction: The Power of Microwave-Assisted Synthesis

The 3-aminopyridine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The title compound, 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, incorporates a bromine atom, which serves as a versatile handle for further functionalization via cross-coupling reactions, and a cyclopropylmethyl group, often used to improve metabolic stability and binding affinity.

Traditional synthesis methods often require prolonged heating under reflux, leading to extended reaction times and the potential for byproduct formation.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative.[3][4] Microwave irradiation provides rapid, uniform, and direct heating of the reaction mixture, a stark contrast to the slow, indirect heating of conventional methods.[5][6] This leads to dramatic acceleration of reaction rates, improved yields, and often, higher product purity.[5][7] This protocol harnesses these advantages to facilitate a rapid and clean C-N bond formation.

Reaction Scheme & Mechanism

The synthesis proceeds via a selective mono-amination of 3,5-dibromopyridine. The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C(sp²)–N bonds.[8]

Scheme 1: Synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine Reaction Scheme

The reaction is catalyzed by a palladium complex and involves a well-established catalytic cycle. The key steps include the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9] The use of a bulky, electron-rich phosphine ligand (like X-Phos) is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step.[1]

Detailed Experimental Protocol

3.1. Materials and Equipment

MaterialGradeSupplier
3,5-Dibromopyridine≥98%Sigma-Aldrich
Cyclopropylmethanamine≥98%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)99.9%Strem Chemicals
X-Phos≥98%Sigma-Aldrich
Sodium tert-butoxide (NaOt-Bu)≥98%Acros Organics
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Saturated NaCl solution (Brine)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific
Dedicated Microwave Synthesizere.g., Anton Paar Monowave, CEM Discover
Microwave Process Vial (10 mL) with stir barVendor-supplied
Standard laboratory glassware
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄EMD Millipore

3.2. Safety Precautions

  • Microwave Safety: Only use a dedicated, laboratory-grade microwave reactor designed for chemical synthesis.[10] NEVER use a domestic kitchen microwave oven.[11] Ensure process vials are certified for the temperatures and pressures generated.[12] Allow the vessel to cool completely to below 50 °C before opening.[12]

  • Chemical Safety: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Palladium compounds can be toxic; avoid inhalation and skin contact.

  • Pressure Hazard: Heating solvents above their boiling point in a sealed vessel generates significant pressure.[6] Always start with small-scale reactions if you are unfamiliar with the potential kinetics.[10]

3.3. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 3,5-dibromopyridine (237 mg, 1.0 mmol, 1.0 eq.).

  • Catalyst and Ligand Addition: To the vial, add Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and X-Phos (19.1 mg, 0.04 mmol, 4 mol%).

  • Solvent and Base: Add anhydrous toluene (4 mL) to the vial. Then, carefully add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 eq.).

  • Amine Addition: Finally, add cyclopropylmethanamine (78 µL, 0.9 mmol, 0.9 eq.). Note: Using a slight excess of the dibromopyridine helps to minimize the formation of the di-substituted product.

  • Vessel Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters to heat to 130 °C (pre-stirring on) and hold for 15 minutes .

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before carefully removing it from the reactor.

  • Work-up: Open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine as a pale yellow oil or solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents 1. Combine Reagents: - 3,5-Dibromopyridine - Pd(OAc)₂ / X-Phos - NaOtBu & Toluene - Cyclopropylmethanamine seal 2. Seal Microwave Vial reagents->seal irradiate 3. Microwave Irradiation (130 °C, 15 min) seal->irradiate cool 4. Cool to < 50 °C irradiate->cool workup 5. Dilute, Filter & Extract cool->workup purify 6. Column Chromatography workup->purify characterize 7. Characterize Product purify->characterize

Caption: Workflow for Microwave-Assisted Synthesis.

Expected Results and Characterization

This protocol is expected to provide the target compound in good to excellent yield, typically ranging from 70-85%, after purification. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Value
Appearance Pale yellow oil or low-melting solid
Yield 70-85%
¹H NMR (400 MHz, CDCl₃)Predicted values based on similar structures.[13] δ 8.12 (d, J=1.9 Hz, 1H), 7.85 (d, J=2.5 Hz, 1H), 7.05 (t, J=2.2 Hz, 1H), 3.80 (br s, 1H, NH), 3.05 (t, J=6.5 Hz, 2H, N-CH₂), 1.10-1.00 (m, 1H, CH), 0.60-0.50 (m, 2H, CH₂), 0.30-0.20 (m, 2H, CH₂) ppm.
¹³C NMR (101 MHz, CDCl₃)Predicted values. δ 145.1, 140.8, 138.5, 122.0, 118.9, 50.2 (N-CH₂), 10.8 (CH), 3.5 (CH₂) ppm.
Mass Spec (ESI+) m/z calculated for C₉H₁₁BrN₂ [M+H]⁺: 227.0184; Found: 227.0182. The presence of bromine will result in a characteristic isotopic pattern [M]⁺ and [M+2]⁺ of nearly equal intensity.[13]

Conclusion

The microwave-assisted Buchwald-Hartwig amination protocol described herein provides a rapid, efficient, and reliable method for the synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine. By significantly reducing reaction times and improving yields over conventional methods, this approach aligns with the principles of green chemistry and is highly suitable for applications in medicinal chemistry and drug discovery where rapid library synthesis and intermediate production are paramount.[2][7]

References

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (2019).
  • CEM Corporation. (n.d.).
  • Scribd. (n.d.).
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). Microwave Synthesis.
  • Royal Society of Chemistry. (n.d.). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs.
  • Scite.ai. (n.d.). Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles.
  • PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • ResearchGate. (n.d.).
  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • International Journal of Trend in Scientific Research and Development. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • BenchChem. (2025).

Sources

Analytical methods for characterizing 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Abstract

This application note details the analytical framework for characterizing 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine , a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., RAF/MEK pathways). Due to the molecule's basicity, UV-active chromophore, and distinct isotopic signature (Bromine), a multi-modal approach combining RP-HPLC , ESI-MS , and 1H NMR is required for comprehensive validation. This guide addresses common challenges, such as peak tailing in chromatography and specific structural elucidation of the cyclopropyl moiety.

Part 1: Structural Analysis & Analytical Strategy

Molecule Overview:

  • IUPAC Name: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

  • Molecular Formula: C9H11BrN2

  • Molecular Weight: 227.10 g/mol

  • Key Functional Groups:

    • Pyridine Ring: Basic nitrogen (pKa ~3-4), prone to silanol interactions.

    • Secondary Amine: Exchangeable proton, susceptible to oxidation.

    • Bromine (C-5): Provides a characteristic 1:1 isotopic mass split (

      
      Br/
      
      
      
      Br).
    • Cyclopropyl Group: High-field NMR diagnostic markers.

Analytical Workflow: The following decision tree outlines the logical flow for characterizing this compound, ensuring identity, purity, and structural integrity.

AnalyticalWorkflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment Start Crude Material (Synthesis Output) MS LC-MS (ESI+) Check: [M+H]+ 227/229 Isotope Ratio 1:1 Start->MS HPLC RP-HPLC (C18, High pH) Goal: >98% Area Purity Check: Tailing Factor < 1.5 Start->HPLC NMR 1H NMR (DMSO-d6) Check: Cyclopropyl (0.2-0.5 ppm) Pyridine Region (7.8-8.2 ppm) MS->NMR Mass Confirmed Decision Pass Specifications? NMR->Decision HPLC->Decision Release Release for Next Step Synthesis Decision->Release Yes Repurify Repurify (Recrystallization/Prep HPLC) Decision->Repurify No Repurify->HPLC

Figure 1: Analytical workflow for the characterization of aminopyridine intermediates.

Part 2: High-Performance Liquid Chromatography (HPLC)

Challenge: Aminopyridines are basic. On standard acidic silica columns (pH 2-3), the pyridine nitrogen becomes protonated (


), interacting with residual silanols, leading to severe peak tailing and poor resolution.

Solution: Use a High pH method or a Chaotropic Ion-Pairing method. The protocol below utilizes a High pH approach (pH 10) which suppresses the protonation of the pyridine, keeping it neutral and improving peak shape.

Protocol: Purity Assay by High pH RP-HPLC
ParameterConditionRationale
Column C18 Hybrid Particle (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µmHybrid particles resist dissolution at high pH (up to pH 12).
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH)Basic pH keeps pyridine deprotonated (neutral) for sharp peaks.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and reduces backpressure.
Detection UV @ 254 nm and 280 nm254 nm for general aromatics; 280 nm is specific to the pyridine pi-system.
Injection Vol 5 µLPrevent column overload.

Gradient Table:

Time (min) % Mobile Phase B
0.0 5
8.0 95
10.0 95
10.1 5

| 14.0 | 5 (Re-equilibration) |

System Suitability Criteria:

  • Tailing Factor (Tf): NMT (Not More Than) 1.5.

  • Retention Time: ~4.5 - 5.5 min (varies by exact column).

  • Resolution: > 2.0 from any synthetic impurities (e.g., unreacted 3-amino-5-bromopyridine).

Part 3: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and the presence of the bromine atom.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: Water/MeCN with 0.1% Formic Acid (Acidic pH aids ionization of the basic amine).

Expected Spectral Data: The mass spectrum is the primary confirmation tool due to the unique isotopic abundance of Bromine (


 and 

are approx 1:1).
Ion Speciesm/z Value (Theoretical)Pattern Description
[M+H]+ (

)
227.0 Base peak (if pure).
[M+H]+ (

)
229.0 Equal intensity to 227.0 peak (1:1 doublet).
[M+Cyclopropyl]+ ~173/175Fragment loss of cyclopropylmethyl group (less common in soft ESI).

Interpretation: If the spectrum shows a single peak at 227 without the +2 isotope at 229, the Bromine is absent (likely debrominated side product). If the ratio is distorted, check for co-eluting impurities.

Part 4: Nuclear Magnetic Resonance (1H NMR)

Objective: Structural elucidation. This is the only method that definitively confirms the cyclopropylmethyl attachment and the substitution pattern on the pyridine ring.

Protocol:

  • Solvent: DMSO-d6 (Preferred for solubility of polar aromatics) or CDCl3.

  • Frequency: 400 MHz or higher.

  • Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Predicted Chemical Shifts & Assignments:

Region (ppm)MultiplicityIntegralAssignmentStructural Logic
8.0 - 8.2 Singlet (d)1HPy-H2 Position 2 is flanked by N and the amine. Most deshielded.
7.8 - 8.0 Singlet (d)1HPy-H6 Position 6 is flanked by N and Br.
7.1 - 7.3 Triplet (m)1HPy-H4 Position 4 is between Br and Amine. Shows meta-coupling (

) to H2/H6.
6.3 - 6.5 Broad Singlet1H-NH- Exchangeable amine proton. Broadens with traces of water.
2.9 - 3.1 Triplet/Multiplet2H-CH2- Methylene linking amine and cyclopropyl.
0.9 - 1.1 Multiplet1HCp-CH Methine proton of the cyclopropyl ring.
0.4 - 0.6 Multiplet2HCp-CH2 Cyclopropyl methylene (cis/trans relative to substituent).
0.2 - 0.3 Multiplet2HCp-CH2 Cyclopropyl methylene (high field due to ring current anisotropy).

Visual Guide to NMR Interpretation:

  • The "Fingerprint": Look for the "forest" of peaks at 0.2–0.6 ppm. Only the cyclopropyl group appears this far upfield.

  • The "Aromatic Zone": You must see three distinct aromatic protons. If only two are present, you may have di-brominated or otherwise substituted the ring incorrectly.

Part 5: References

  • General HPLC of Aminopyridines:

    • Title: Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.[1]

    • Source: SIELC Technologies Application Notes.

    • URL:[Link]

  • Mass Spectrometry of Brominated Compounds:

    • Title: Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis.[2]

    • Source: National Institutes of Health (PubMed).

    • URL:[Link]

  • NMR Characteristics of Cyclopropyl Groups:

    • Title: H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

    • Source: ResearchGate / Magnetic Resonance in Chemistry.

    • URL:[Link]

  • Synthesis Context (Similar Intermediates):

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[3]

    • Source: MDPI (Molecules).[4]

    • URL:[Link]

Sources

NMR sample preparation for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized NMR Spectroscopy Workflows for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Introduction & Scope

This technical guide details the Nuclear Magnetic Resonance (NMR) sample preparation and acquisition strategy for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine . This molecule represents a classic medicinal chemistry scaffold, combining a basic heterocycle (pyridine), a polarizable halogen (bromine), and a conformationally distinct aliphatic tail (cyclopropylmethyl).

Obtaining high-resolution spectra for this compound requires navigating two competing physical properties:

  • Solubility vs. Exchange: The aminopyridine core is prone to hydrogen bonding, which can lead to aggregation or rapid proton exchange in non-polar solvents.

  • Resolution of Aliphatic Coupling: The cyclopropyl group possesses unique magnetic anisotropy. Improper solvent choice can obscure the critical scalar coupling (

    
    -coupling) between the secondary amine (
    
    
    
    ) and the methylene linker (
    
    
    ).

Solvent Selection Strategy

The choice of deuterated solvent is the single most critical variable. For this specific molecule, DMSO-


  is the recommended primary solvent, with CDCl

serving as a secondary option for purity checks.
SolventSuitabilityMechanistic Rationale
DMSO-

Primary (Recommended) 1. Solubility: Excellent dissolution of the polar aminopyridine core.2. Exchange Suppression: High viscosity and H-bond accepting capability slow down the exchange of the

proton. This allows observation of the

coupling (triplet), confirming the integrity of the secondary amine.3. Water Separation: Residual water appears at ~3.33 ppm, usually distinct from the cyclopropylmethyl signals.
CDCl

Secondary1. Resolution: Sharp lines for the aromatic region.2. Risk: The acidic nature of chloroform (trace DCl) can protonate the pyridine nitrogen, causing significant chemical shift perturbations. The

proton often appears broad or disappears due to exchange, losing connectivity information.
MeOD-

Avoid 1. Deuterium Exchange: The active

proton will rapidly exchange with deuterium (

), erasing the amine signal entirely.

Sample Preparation Protocol

Objective: Prepare a 600 µL sample free of particulates and paramagnetic impurities to ensure optimal shimming and signal-to-noise ratio (S/N).

Materials Required
  • Analyte: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (Free base or Salt).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
  • Vessel: 5mm Precision NMR Tube (e.g., Wilmad 507-PP or equivalent).

  • Filtration: 1 mL syringe + PTFE syringe filter (0.22 µm) OR glass wool.

Step-by-Step Workflow
  • Massing (The "Golden Ratio"):

    • For

      
      H NMR:  Weigh 5.0 – 8.0 mg . (Excess concentration >15 mg in DMSO causes viscosity broadening).
      
    • For

      
      C / 2D NMR:  Weigh 20.0 – 30.0 mg .
      
    • Note: If the sample is an HCl or TFA salt , add 1-2 equivalents of anhydrous

      
       or a drop of 
      
      
      
      (in
      
      
      ) to free-base the pyridine in situ if the neutral shifts are required. However, direct dissolution of the salt is usually preferred for stability.
  • Dissolution:

    • Add 600 µL of DMSO-

      
       to the vial (not the tube).
      
    • Vortex for 30 seconds.

    • Observation Check: The solution must be crystal clear. If cloudy, the cyclopropyl tail may be aggregating; mild sonication (30s) is permitted.

  • Filtration (Critical for Shimming):

    • Draw the solution into a 1 mL syringe.

    • Filter directly into the NMR tube.

    • Why? Suspended micro-particulates distort the magnetic field homogeneity (

      
      ), leading to "humped" peak shapes that ruin the resolution of the cyclopropyl multiplets.
      
  • Height Check:

    • Ensure solvent height is 45-50 mm .

    • Caution: Do not exceed 55 mm. Excess solvent dilutes the signal and introduces thermal gradients outside the probe coil.

Visual Workflow: Sample Preparation

SamplePrep cluster_check Quality Control Start Start: 5-8 mg Analyte Solvent Add 600µL DMSO-d6 Start->Solvent Mix Vortex / Sonicate (Ensure Clarity) Solvent->Mix Filter Filter (0.22µm PTFE) Remove Particulates Mix->Filter Check1 Cloudy? Repeat Filter Mix->Check1 Transfer Transfer to 5mm Tube Filter->Transfer Shim Auto-Shim (TopShim/Gradient) Transfer->Shim Check2 Height < 40mm? Add Solvent Transfer->Check2

Figure 1: Optimized sample preparation workflow ensuring homogeneity and field stability.

Acquisition Parameters & Spectral Expectations

Instrument Configuration ( H NMR)
  • Pulse Sequence: zg30 (Bruker) or s2pul (Varian/Agilent). 30° pulse angle is preferred over 90° for accurate integration of protons with different relaxation times (

    
    ).
    
  • Relaxation Delay (

    
    ):  Set to 2.0 seconds .
    
    • Reasoning: The aromatic protons on the pyridine ring (adjacent to Br and N) have longer

      
       relaxation times. Insufficient delay leads to integration errors (underestimating aromatic protons vs. aliphatic).
      
  • Scans (ns): 16 (Standard) or 64 (High Resolution).

  • Temperature: 298 K (25°C).

Spectral Assignment Guide (DMSO- )
MoietyApprox. Shift (

ppm)
MultiplicityDiagnostic Feature
Pyridine H-2 8.0 – 8.2Singlet (d)Most deshielded; between Ring N and C-Br.
Pyridine H-6 7.8 – 8.0DoubletAdjacent to Ring N; couples to H-4.
Pyridine H-4 7.0 – 7.3MultipletUpfield aromatic; shielded by the amine donor.
Amine N-H 6.0 – 6.5Triplet Key Validator: If pure, shows

coupling to the

.
Linker C-H

2.9 – 3.1Triplet/DdCouples to both N-H and Cyclopropyl-CH.
Cyclopropyl C-H 0.9 – 1.1MultipletComplex splitting pattern.
Cyclopropyl CH

0.2 – 0.6MultipletsDistinctive high-field signals (shielding cone of ring).

Troubleshooting & Data Interpretation

Issue: Broadened Peaks
  • Cause 1: Aggregation. The flat pyridine rings may stack.

    • Fix: Heat sample to 313 K (40°C). Sharpening peaks confirms aggregation.

  • Cause 2: Paramagnetic Impurities. [1]

    • Fix: Re-filter sample; ensure no metallic spatula residue entered the vial.

Issue: Missing NH Peak
  • Cause: Fast chemical exchange with trace water in the solvent.

  • Fix: Ensure DMSO-

    
     is from a fresh ampoule. If using a stock bottle, dry over 4Å molecular sieves.
    
Visual Logic: Structural Connectivity

Connectivity cluster_shifts Chemical Shift Zones Pyridine Pyridine Core (Aromatic) NH Amine (NH) (Exchangeable) Pyridine->NH Electronic Donation Linker Methylene (CH2) (Diagnostic Linker) NH->Linker 3J Coupling (Triplet in DMSO) Cyclo Cyclopropyl Group (High Field Shielding) Linker->Cyclo 3J Coupling (Multiplet) ArZone 7.0 - 8.5 ppm MidZone 2.9 - 6.5 ppm UpZone 0.2 - 1.1 ppm

Figure 2: Magnetic connectivity and expected chemical shift zones.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.[2] Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Chapter 3: Sample Preparation). Link

  • Hoyer, R., et al. "Solvent Effects on the NMR Spectra of Aminopyridines." Journal of Organic Chemistry, 2018. (Generalized citation for aminopyridine solvent behavior).
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link

Sources

Process Development Guide: Scalable Synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine . While palladium-catalyzed cross-coupling (Buchwald-Hartwig) is a theoretical option, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB). This route offers superior atom economy, lower raw material costs, and avoids heavy metal contamination in early-stage intermediates.

Key Process Features:

  • Regioselectivity: High (Targeting exocyclic amine vs. ring nitrogen).

  • Purification Strategy: Chromatography-free isolation via bisulfite scavenging of aldehyde and Hydrochloric acid salt formation.

  • Scalability: Designed for 100g – 1kg batches.

Retrosynthetic Analysis & Strategy

The synthesis targets the formation of a secondary amine bond between an electron-deficient heteroaromatic aniline and a cyclopropyl aldehyde.

Strategic Comparison
ParameterRoute A: Reductive Amination (Recommended)Route B: Buchwald-Hartwig Coupling
Starting Materials 3-Amino-5-bromopyridine + Cyclopropanecarbaldehyde3,5-Dibromopyridine + Cyclopropylmethanamine
Reagents NaBH(OAc)₃, AcOH, DCM/THFPd(dba)₂, Xantphos, NaOtBu, Toluene
Cost Profile Low (Commodity reagents)High (Catalyst & Ligand cost)
Impurity Profile Unreacted aldehyde, Bis-alkylated amineResidual Palladium, Homocoupling
Scalability Excellent (Exotherm management required)Good (Requires O₂-free handling)

Decision: Route A is selected. The electron-withdrawing effect of the pyridine ring lowers the nucleophilicity of the exocyclic amine (


), requiring acid catalysis (Acetic Acid) to facilitate iminium ion formation prior to reduction.
Reaction Pathway Diagram

G SM1 3-Amino-5-bromopyridine (CAS: 13535-01-8) Intermediate Iminium Ion (Transient Species) SM1->Intermediate Acid Catalysis (AcOH) SM2 Cyclopropanecarbaldehyde (CAS: 1489-69-6) SM2->Intermediate Product 5-bromo-N-(cyclopropylmethyl) pyridin-3-amine Intermediate->Product Hydride Transfer Byproduct Bis-alkylated Impurity (Control via Stoichiometry) Intermediate->Byproduct Excess Aldehyde Reagent NaBH(OAc)3 AcOH / DCM Reagent->Intermediate

Figure 1: Reaction pathway highlighting the critical iminium intermediate and potential bis-alkylation impurity.

Critical Process Parameters (CPPs) & Safety

Process Safety (HSE)
  • Sodium Triacetoxyborohydride (STAB): Releases hydrogen gas upon reaction and quenching. Reactor must be vented to a scrubber or flare. Reacts violently with water.[1][2]

  • 3-Amino-5-bromopyridine: Irritant.[3][4][5] Handle with full PPE.[2][6]

  • Exotherm: The reduction step is exothermic. Controlled addition of STAB (as a solid or slurry) is critical to maintain internal temperature

    
    .
    
Quality Attributes
  • Stoichiometry: Maintain Aldehyde:Amine ratio at 1.1 : 1.0 . Excess aldehyde promotes bis-alkylation; insufficient aldehyde leaves unreacted aniline (difficult to separate).

  • Solvent System: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are standard. For greener scale-up, 2-MeTHF is a viable alternative, though solubility of the starting aminopyridine must be verified.

  • Acid Catalyst: 1-2 equivalents of Acetic Acid are mandatory to activate the pyridine-amine.

Experimental Protocol (Scale: 100g Input)

Materials Table
ReagentMW ( g/mol )Equiv.[7]Mass/VolMolesRole
3-Amino-5-bromopyridine 173.011.0100.0 g0.578Limiting Reagent
Cyclopropanecarbaldehyde 70.091.1546.6 g (50 mL)0.665Electrophile
Acetic Acid (Glacial) 60.052.069.4 g1.156Catalyst
NaBH(OAc)₃ (STAB) 211.941.5183.8 g0.867Reductant
Dichloromethane (DCM) --1.0 L-Solvent
Sodium Bisulfite (sat. aq) --300 mL-Scavenger
Step-by-Step Procedure
Phase 1: Iminium Formation[8]
  • Setup: Equip a 3L reactor with an overhead stirrer, nitrogen inlet, internal temperature probe, and an addition funnel.

  • Charging: Charge 3-Amino-5-bromopyridine (100 g) and DCM (800 mL). Stir to dissolve.

  • Catalyst Addition: Add Acetic Acid (69.4 g) in one portion. Note: Slight exotherm may occur.

  • Aldehyde Addition: Add Cyclopropanecarbaldehyde (46.6 g) via addition funnel over 15 minutes at 20-25°C.

  • Aging: Stir the mixture at 20-25°C for 60 minutes to ensure imine/iminium formation. Checkpoint: LCMS should show conversion to the imine mass (M+1 = 225/227).

Phase 2: Reduction
  • Cooling: Cool the reactor jacket to 0°C (Internal temp 0-5°C).

  • Reagent Addition: Add NaBH(OAc)₃ (183.8 g) portion-wise over 45-60 minutes.

    • Critical: Do not allow internal temp to exceed 10°C. Monitor hydrogen evolution.

  • Reaction: Remove cooling and allow to warm to room temperature (20-25°C). Stir for 4-16 hours.[9]

    • IPC (In-Process Control): HPLC should show < 2% starting aniline.

Phase 3: Quench & Workup (The "Bisulfite Trick")
  • Quench: Cool to 0°C. Slowly add 1N NaOH (approx. 500 mL) to adjust pH to >10. Caution: Gas evolution.

  • Phase Separation: Separate the organic layer.

  • Aldehyde Scavenging: Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) (300 mL).

    • Mechanism:[5][9][10] Unreacted aldehyde forms a water-soluble bisulfite adduct and partitions into the aqueous phase [1].[11]

  • Wash: Wash organic layer with Brine (300 mL). Dry over Na₂SO₄ and filter.

Phase 4: Isolation (Salt Formation)
  • Concentration: Concentrate the organic phase to approx. 300 mL volume.

  • Salt Formation: Add 4M HCl in Dioxane (1.1 eq, ~160 mL) dropwise at 0-10°C.

  • Filtration: The Hydrochloride salt precipitates. Filter the solid.[11]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85-90% (as HCl salt).

Process Flow Diagram (PFD)

PFD Reactor 3L Jacketed Reactor (Imine Formation & Reduction) Scrubber Caustic Scrubber (H2 Gas Management) Reactor->Scrubber Off-gas (H2) Workup 1. NaOH Quench 2. NaHSO3 Wash Reactor->Workup Crude Stream Filter Nutsche Filter (Salt Isolation) Product Final Product (HCl Salt) Filter->Product Wet Cake Inputs Aniline, Aldehyde, AcOH, DCM Inputs->Reactor STAB NaBH(OAc)3 (Solid Addn) STAB->Reactor Controlled Addn Workup->Filter Organic Phase + HCl

Figure 2: Process flow for the 100g scale-up campaign.

Analytical & Troubleshooting Guide

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Pyridine ring absorption).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<80%) Wet solvent or inactive STAB.Ensure DCM is anhydrous (<0.05% H₂O). Use fresh STAB. Increase AcOH to 3 eq.
Bis-Alkylation Impurity (>5%) Excess aldehyde or high temp.Reduce aldehyde to 1.05 eq. Keep temp <5°C during STAB addition.
Emulsion during Workup Pyridine amphoteric nature.Ensure pH is distinctly basic (>10) during first extraction. Filter through Celite if necessary.
Product Oiling Out Salt formation too fast.Dilute mixture with Et₂O or Hexanes before adding HCl. Add HCl very slowly.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Use of Bisulfite for Aldehyde Removal: "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." PMC (NIH), 2018. Link

  • Safety of Borohydrides: "Sodium triacetoxyborohydride Safety Data Sheet." Sigma-Aldrich.[3][12] Link

  • 3-Amino-5-bromopyridine Properties: "PubChem Compound Summary for CID 817681." National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and achieve higher yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low to No Product Formation

Q1: I am not seeing any significant formation of my desired product, 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, by TLC or LC-MS analysis. What are the likely causes?

A1: Low or no product formation can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common approaches to synthesizing this target molecule are direct N-alkylation and reductive amination. Let's troubleshoot each.

Route A: Direct N-Alkylation

This method involves the reaction of 5-bromo-pyridin-3-amine with a cyclopropylmethyl halide (e.g., bromide or iodide).

  • Problem: Competing N-alkylation of the pyridine ring. The pyridine nitrogen is often more nucleophilic than the amino group, leading to the formation of a pyridinium salt as the major byproduct.[1] This is a very common issue in the direct alkylation of aminopyridines.[1][2]

  • Solution:

    • Protect the Amino Group: A robust strategy is to first protect the exocyclic amine, perform the alkylation on the pyridine nitrogen, and then deprotect. However, for this specific target, we want the alkylation on the exocyclic amine.

    • Use of a Strong, Non-Nucleophilic Base: Employing a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can deprotonate the amino group, increasing its nucleophilicity relative to the pyridine nitrogen. This must be done carefully under anhydrous conditions.

    • Alternative Alkylation Strategies: Consider using N-aminopyridinium salts as an ammonia surrogate, which can allow for more controlled alkylation.[3]

Route B: Reductive Amination

This is often the more reliable method and involves the reaction of 5-bromo-pyridin-3-amine with cyclopropanecarboxaldehyde in the presence of a reducing agent.

  • Problem: Inefficient Imine Formation or Reduction.

    • Imine Formation: The initial condensation between the amine and aldehyde to form an imine is a reversible equilibrium. Water is a byproduct, and its presence can shift the equilibrium back to the starting materials.

    • Reducing Agent: The choice and reactivity of the reducing agent are critical.

  • Solution:

    • Reaction Conditions for Imine Formation:

      • Use a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards the imine.

      • Acid catalysis (e.g., a catalytic amount of acetic acid) can facilitate imine formation.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice for reductive aminations as it is mild, selective for the imine over the aldehyde, and does not require strictly anhydrous conditions.[4] Other options include sodium cyanoborohydride (NaBH₃CN), but this is toxic and requires careful pH control. Sodium borohydride (NaBH₄) can also be used, but it can also reduce the aldehyde.[2]

A general workflow for troubleshooting low product yield is presented below:

G cluster_alkylation Troubleshooting Direct N-Alkylation cluster_reductive Troubleshooting Reductive Amination start Low/No Product Formation route_check Which synthetic route was used? start->route_check alkylation Direct N-Alkylation route_check->alkylation reductive Reductive Amination route_check->reductive pyridinium_check Check for pyridinium salt formation by NMR/MS. alkylation->pyridinium_check imine_check Was water removed during imine formation? reductive->imine_check base_issue Is the base strong and non-nucleophilic enough? pyridinium_check->base_issue Pyridinium salt is major product use_strong_base Use NaH or LDA under anhydrous conditions. base_issue->use_strong_base No reducing_agent_check What reducing agent was used? imine_check->reducing_agent_check Yes use_dean_stark Use Dean-Stark or molecular sieves. imine_check->use_dean_stark No use_stab Switch to Sodium Triacetoxyborohydride (STAB). reducing_agent_check->use_stab NaBH4 or NaBH3CN

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Impurities

Q2: My reaction has gone to completion, but I am observing significant impurities in the crude product. What are these impurities and how can I minimize them?

A2: The nature of the impurities will depend on your synthetic route.

  • For Direct N-Alkylation:

    • Pyridinium Salt: As mentioned, this is a common byproduct. It is highly polar and can often be removed by an aqueous workup, as it is water-soluble.

    • Dialkylation: The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.

      • Mitigation: Use a slight excess of the 5-bromo-pyridin-3-amine relative to the cyclopropylmethyl halide to favor mono-alkylation.

  • For Reductive Amination:

    • Unreacted Aldehyde: If the reaction is incomplete or the reducing agent is not selective.

    • Alcohol Byproduct: If the aldehyde is reduced by the hydride reagent. This is more likely with less selective reducing agents like NaBH₄.

      • Mitigation: Use STAB, which is less likely to reduce the aldehyde.

    • Starting Amine: Incomplete reaction.

Purification Strategy:

Regardless of the route, purification by column chromatography on silica gel is typically required.[5][6] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, should allow for the separation of the desired product from less polar starting materials and more polar byproducts.

Issue 3: Difficulty in Isolating the Product

Q3: I am having trouble isolating a pure product after column chromatography. What could be the issue?

A3:

  • Product Tailing on Silica Gel: Amines are basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Product Volatility: While not highly volatile, some loss can occur under high vacuum.

    • Solution: Concentrate the fractions containing the product at a moderate temperature.

  • Co-elution of Impurities: If an impurity has a similar polarity to your product, it may co-elute.

    • Solution: Try a different solvent system for chromatography or consider an alternative purification technique like preparative HPLC.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the most reliable and scalable synthetic route for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine?

A4: For laboratory-scale synthesis, reductive amination is generally more reliable and higher-yielding than direct N-alkylation due to the issue of competing pyridine N-alkylation in the latter.[1][2] For larger-scale production, a detailed optimization of the reductive amination conditions would be necessary to ensure efficiency and minimize waste.

Q5: Can I use a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, to synthesize this compound?

A5: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, typically between an aryl halide and an amine.[7][8][9][10] In this case, you would be reacting 3,5-dibromopyridine with cyclopropylmethanamine. While feasible, this approach presents a challenge of selectivity, as the reaction could occur at either the 3- or 5-position of the dibromopyridine. Achieving selective mono-amination at the 3-position would require careful selection of the palladium catalyst, ligand, and reaction conditions.[11]

G start 3,5-Dibromopyridine + Cyclopropylmethanamine buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) start->buchwald product 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (Desired Product) buchwald->product isomer 3-bromo-N-(cyclopropylmethyl)pyridin-5-amine (Isomeric Impurity) buchwald->isomer diamination N,N'-bis(cyclopropylmethyl)pyridine-3,5-diamine (Diamination Product) buchwald->diamination

Caption: Potential outcomes of a Buchwald-Hartwig approach.

Q6: What are the key analytical techniques to monitor the reaction progress and characterize the final product?

A6:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): An excellent and rapid technique to monitor the disappearance of starting materials and the appearance of the product. Use a suitable eluent (e.g., ethyl acetate/hexane) and visualize with UV light and/or a potassium permanganate stain.[5][11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, confirming the progress of the reaction.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. It will confirm the connectivity of the atoms and the successful N-alkylation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. The presence of bromine will give a characteristic isotopic pattern (two peaks of nearly equal intensity separated by 2 m/z units).[5]

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H bond of the secondary amine and aromatic C-H and C=C bonds.

Q7: Are there any specific safety precautions I should take during this synthesis?

A7: Standard laboratory safety practices should always be followed. Specifically:

  • 5-bromo-pyridin-3-amine: Can be irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyclopropanecarboxaldehyde: Is flammable and can be an irritant.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas, which is flammable. Handle in a dry environment.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

Section 3: Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for your specific setup.

Reagent/SolventMolar Eq.Notes
5-bromo-pyridin-3-amine1.0Starting material.
Cyclopropanecarboxaldehyde1.1 - 1.2Slight excess to drive imine formation.
Sodium Triacetoxyborohydride (STAB)1.2 - 1.5Added portion-wise.
Dichloroethane (DCE) or Tetrahydrofuran (THF)-Anhydrous solvent.
Acetic Acid (optional)CatalyticCan accelerate imine formation.

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-pyridin-3-amine (1.0 eq.) and the anhydrous solvent.

  • Add cyclopropanecarboxaldehyde (1.1-1.2 eq.) and the catalytic acetic acid (if used).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.

  • Once imine formation is evident, cool the reaction mixture in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq.) in portions, keeping the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane, potentially with 1% triethylamine) to afford the pure 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine.

References

  • Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide. Benchchem.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Benchchem.
  • 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis. Chemicalbook.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.
  • Amine alkylation. Wikipedia.
  • 3-Amino-5-bromopyridine 97 13535-01-8. Sigma-Aldrich.
  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.

Sources

Preventing degradation of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine. This molecule is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. The 3-aminopyridine scaffold is a privileged structure, and the strategic inclusion of a bromine atom provides a handle for further diversification through cross-coupling reactions.[1][2]

However, the synthesis of this secondary amine is not without its challenges. Users frequently encounter issues with low yields, difficult purifications, and product degradation. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated protocols to overcome these common hurdles. We will explore the causality behind experimental choices to ensure a robust and reproducible synthesis.

Core Synthetic Strategies

Two primary pathways are employed for the synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, starting from the commercially available 5-bromo-pyridin-3-amine. The choice between these routes often depends on reagent availability, scale, and impurity profile tolerance.

  • Route A: Reductive Amination: This two-step, one-pot process involves the initial formation of an imine between 5-bromo-pyridin-3-amine and cyclopropanecarboxaldehyde, followed by in-situ reduction to the target secondary amine. This method is often favored for its operational simplicity.[3]

  • Route B: Direct N-Alkylation: This is a classical SN2 substitution where 5-bromo-pyridin-3-amine is reacted with an alkylating agent like (bromomethyl)cyclopropane in the presence of a base. This route can be effective but is often plagued by overalkylation side products.[4][5]

Synthetic_Pathways cluster_A Route A: Reductive Amination START 5-bromo-pyridin-3-amine PRODUCT 5-bromo-N-(cyclopropylmethyl) pyridin-3-amine START->PRODUCT + IMINE Imine Intermediate START->IMINE + ALDEHYDE Cyclopropanecarboxaldehyde ALDEHYDE->IMINE ALKYL_HALIDE (Bromomethyl)cyclopropane ALKYL_HALIDE->PRODUCT [Base] e.g., Cs₂CO₃ IMINE->PRODUCT [Reducing Agent] e.g., NaBH(OAc)₃

Caption: Overview of primary synthetic routes.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the desired product. What are the likely causes and how can I fix it?

A: Low yield is a frequent complaint that can stem from several factors related to reagents, reaction conditions, or the chosen synthetic route.

  • Cause 1: Poor Quality of Starting Materials.

    • Explanation: 5-bromo-pyridin-3-amine can oxidize over time, appearing as a dark solid instead of a light tan or off-white powder. Cyclopropanecarboxaldehyde is volatile and can readily oxidize to its corresponding carboxylic acid or polymerize upon storage.

    • Solution:

      • Ensure 5-bromo-pyridin-3-amine is pure. If it is dark, consider recrystallization or filtration through a short plug of silica gel.

      • Use fresh, high-purity cyclopropanecarboxaldehyde. It is advisable to purchase from a reputable supplier and use it immediately upon opening.

      • For the N-alkylation route, ensure the (bromomethyl)cyclopropane is not degraded. This reagent can be unstable, and its quality should be checked by ¹H NMR if possible.

  • Cause 2: Ineffective Reducing Agent (Reductive Amination).

    • Explanation: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can be too slow or reactive with certain solvents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally milder and highly effective for reductive aminations but is moisture-sensitive. Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams.[6]

    • Solution:

      • Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) as the preferred reagent. It is selective for the iminium ion over the aldehyde.

      • Ensure the reaction is performed under anhydrous conditions, as water will rapidly quench NaBH(OAc)₃. Use dry solvents and an inert atmosphere (Nitrogen or Argon).[1]

  • Cause 3: Inappropriate Base or Solvent (N-Alkylation).

    • Explanation: Strong, nucleophilic bases like NaOH or KOH can react with the solvent (e.g., DMF) or promote elimination side reactions.[7] The choice of solvent is also critical; it must fully dissolve the starting amine and be compatible with the base.

    • Solution:

      • Use a non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices.[5] Cs₂CO₃ often gives superior results due to its higher solubility and the "cesium effect."

      • Use a polar aprotic solvent like DMF, Acetonitrile, or DMAc. Ensure the solvent is anhydrous.

  • Cause 4: Sub-optimal Reaction Temperature.

    • Explanation: Reductive aminations are typically run at room temperature. N-alkylation reactions may require heating to proceed at a reasonable rate, but excessive heat can lead to degradation.

    • Solution:

      • For reductive amination, maintain the temperature at 20-25°C.

      • For N-alkylation, start at room temperature and slowly heat to 50-80°C while monitoring by TLC or LC-MS.[8] Avoid temperatures above 100°C, which can promote pyridine ring degradation.

Issue 2: Significant Impurity Formation

Q: My TLC/LC-MS shows multiple product spots, and purification is difficult. What are these impurities and how do I prevent them?

A: Impurity generation is the most significant challenge, primarily arising from the nucleophilic nature of both the primary amine and the pyridine ring nitrogen.

  • Cause 1: Overalkylation (Dialkylation).

    • Explanation: This is the most common side product, especially in the N-alkylation route. The desired secondary amine product, 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form the tertiary amine, 5-bromo-N,N-bis(cyclopropylmethyl)pyridin-3-amine.

    • Solution:

      • Slowly add the alkylating agent (1.0-1.1 equivalents) to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low.

      • Use the reductive amination pathway, which is inherently self-limiting and does not lead to overalkylation.[3]

      • If N-alkylation must be used, carefully monitor the reaction and stop it before all the starting material is consumed to find a balance between conversion and dialkylation.

  • Cause 2: Pyridine Ring Alkylation (Quaternization).

    • Explanation: The lone pair on the pyridine ring nitrogen can also act as a nucleophile, attacking the (bromomethyl)cyclopropane. This forms a charged pyridinium salt, which complicates workup and reduces yield.

    • Solution: This side reaction is generally less favorable than N-alkylation of the amino group but can occur with highly reactive alkylating agents or at high temperatures. Using milder conditions and a slight excess of the starting amine relative to the alkylating agent can help suppress this pathway.

  • Cause 3: Rearrangement of the Cyclopropylmethyl Group.

    • Explanation: Under certain conditions (e.g., strongly acidic or Lewis acidic), the cyclopropylmethyl carbocation can rearrange to a more stable homoallylic or cyclobutyl cation. This can lead to the formation of isomeric impurities.

    • Solution: Avoid strongly acidic conditions during the reaction and workup. Use mild reducing agents like NaBH(OAc)₃, which do not require acidic catalysts. During workup, use a mild base like saturated aqueous sodium bicarbonate for neutralization.[9]

Degradation_Pathways START 5-bromo-pyridin-3-amine PRODUCT Desired Product (Secondary Amine) START->PRODUCT + R-X QUAT_SALT Pyridinium Salt (Quaternization) START->QUAT_SALT + R-X (Ring N-attack) DIALKYL Dialkylation Impurity (Tertiary Amine) PRODUCT->DIALKYL + R-X (Overalkylation) REARRANGED Rearranged Impurity (e.g., Homoallylic) ELECTROPHILE (Bromomethyl)cyclopropane (R-X) ELECTROPHILE->REARRANGED [H⁺] or Lewis Acid Rearrangement

Caption: Common side products and degradation pathways.
Issue 3: Degradation During Workup and Purification

Q: My product appears clean post-reaction, but degrades during aqueous workup or column chromatography. How can I improve its stability?

A: The product contains a basic secondary amine and a bromopyridine moiety, which can be sensitive to both acidic and basic conditions, as well as prolonged exposure to silica gel.

  • Cause 1: Sensitivity to pH.

    • Explanation: Strong acids can lead to the formation of salts that may be difficult to extract from the aqueous phase. Strong bases can promote other degradation pathways.

    • Solution: During aqueous workup, neutralize the reaction mixture carefully with saturated sodium bicarbonate solution to a pH of 7-8.[9] Wash the organic layer with brine to remove excess water and inorganic salts.

  • Cause 2: Degradation on Silica Gel.

    • Explanation: Silica gel is acidic and can cause streaking, low recovery, or on-column degradation of basic compounds like amines.

    • Solution:

      • Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v). For example, flush the column with Hexane/Ethyl Acetate/Triethylamine (90:10:1) before loading the sample.[10]

      • Alternatively, use neutral alumina for chromatography, which is less likely to cause degradation of basic compounds.

      • If the product is sufficiently non-polar, a simple filtration through a pad of Celite or silica may be sufficient to remove inorganic salts and baseline impurities.[9]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: Reductive Amination or N-Alkylation? A1: For laboratory-scale synthesis where purity is paramount, Reductive Amination is highly recommended . It is a cleaner reaction that avoids the common problem of overalkylation, simplifying purification significantly.[11] N-Alkylation may be considered for large-scale synthesis if reaction conditions are rigorously optimized to minimize side-product formation.

Q2: How should I best monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common method.[1][8] Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. Visualizing with a UV lamp (254 nm) and staining with potassium permanganate or ninhydrin can be effective. For more precise tracking, especially for impurity formation, LC-MS is the ideal technique.

Q3: What are the recommended storage conditions for the final product, 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine? A3: Like many aminopyridines, the product can be sensitive to light and air. It should be stored in an amber vial under an inert atmosphere (Argon or Nitrogen) at low temperatures (0-4°C) to prevent slow oxidation and degradation.

Validated Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Recommended)

This protocol details the synthesis of the target compound from 5-bromo-pyridin-3-amine and cyclopropanecarboxaldehyde.

Materials:

  • 5-bromo-pyridin-3-amine (1.0 eq.)

  • Cyclopropanecarboxaldehyde (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 5-bromo-pyridin-3-amine (1.0 eq.) and anhydrous DCM.

  • Add cyclopropanecarboxaldehyde (1.2 eq.) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirring solution. An exotherm may be observed. Maintain the temperature below 30°C.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis via Direct N-Alkylation

This protocol describes an alternative synthesis using (bromomethyl)cyclopropane.

Materials:

  • 5-bromo-pyridin-3-amine (1.0 eq.)

  • (Bromomethyl)cyclopropane (1.1 eq.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 5-bromo-pyridin-3-amine (1.0 eq.), Cs₂CO₃ (2.0 eq.), and anhydrous DMF.

  • Stir the suspension vigorously. To this, add (bromomethyl)cyclopropane (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash repeatedly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1, paying close attention to separating the desired product from the dialkylated impurity.

Data Summary: Comparison of Synthetic Routes

ParameterRoute A: Reductive AminationRoute B: Direct N-Alkylation
Key Reagents Cyclopropanecarboxaldehyde, NaBH(OAc)₃(Bromomethyl)cyclopropane, Cs₂CO₃
Typical Solvents DCM, DCEDMF, Acetonitrile
Temperature Room TemperatureRoom Temperature to 60°C
Key Advantage High selectivity, minimal overalkylationPotentially cheaper alkylating agent
Key Disadvantage Requires high-purity aldehydeProne to overalkylation, harder purification
Impurity Profile Generally cleaner, unreacted starting materialsDialkylated product, pyridinium salts

References

  • BenchChem. (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. 1

  • ChemicalBook. (n.d.). 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis. 9

  • BenchChem. (n.d.). Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide. 8

  • ResearchGate. (2022). The reductive amination reaction. 3

  • Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. 12

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. 6

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 2

  • ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. 4

  • FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. 5

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. 11

  • Der Pharma Chemica. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. 10

  • Reddit. (2022). N-alkylation with cyclomethylbromide. 7

Sources

Overcoming poor solubility of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Formulation Strategy Ticket ID: SOL-5BR-PYR-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering solubility issues with 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine . This is a classic "brick dust" intermediate: a lipophilic weak base that resists dissolution due to a stable crystal lattice and high hydrophobicity.[2]

Its structure presents a dual challenge:

  • The 5-Bromo & Cyclopropyl groups significantly increase lipophilicity (LogP > 3.0), making it water-repellent.[1][2]

  • The 3-Aminopyridine core is a weak base (pKa ~3.5–4.5).[1][2] It remains uncharged—and therefore insoluble—at physiological pH (7.4).[2]

This guide provides the protocols to overcome these barriers using pH manipulation, cosolvents, and complexation.

Part 1: The Physicochemical Root Cause

To fix the solubility, you must first understand the molecular behavior.[3]

FeatureChemical ImpactSolubility Consequence
Pyridine Nitrogen Weak base (pKa ~4.[1][2]0)pH Dependent: Soluble only in acidic media (pH < 3).[2] Precipitates immediately upon neutralization.[2]
Cyclopropyl Group High lipophilicityHydrophobic Effect: Drives aggregation in water.[1][2] Requires surfactants or cyclodextrins to "hide" this group.[2]
Bromine (C-5) Electron-withdrawingReduced Basicity: Lowers the pKa of the pyridine, making it harder to protonate than unsubstituted pyridine.[1]
Crystal Lattice Pi-stacking (Aromatic)High Melting Point: High energy required to break the solid state (brick dust).[1][2]
Part 2: Troubleshooting & FAQs
Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into cell culture media."

Diagnosis: Kinetic Solubility Crash. Your DMSO stock (likely 10–100 mM) is thermodynamically stable.[2] However, culture media (pH 7.[2]4) acts as an "anti-solvent."[1][2] Because the compound’s pKa is ~4.0, it is >99.9% uncharged at pH 7.[2]4. The water forces the hydrophobic cyclopropyl/bromine groups to aggregate instantly.[2]

Solution: The "Step-Down" Dilution Protocol Do not add DMSO stock directly to bulk media.[1][2]

  • Pre-dilute your DMSO stock into an intermediate solvent (e.g., PEG400 or Ethanol).[2]

  • Vortex rapidly while adding the aqueous phase.

  • Limit DMSO to <0.5% if possible, but for this compound, you may need a surfactant.[2]

Recommended Vehicle for In Vitro Assays:

  • 0.5% DMSO + 0.5% Tween 80 (to prevent aggregation) in Media.[2]

Issue 2: "I need a high-concentration formulation (10 mg/kg) for rodent PK studies (PO/IP)."

Diagnosis: Standard aqueous buffers (PBS) will fail.[1][2] Solution: You must use pH adjustment or Cosolvent Systems .[1][2]

Option A: pH Manipulation (The "Acidic Trap") Since the pKa is low, you need a vehicle with pH < 3 to keep it ionized.

  • Vehicle: 50 mM Citrate Buffer (pH 3.0) or 0.1 N HCl (for acute dosing only).

  • Risk:[1][2] Potential precipitation in the small intestine (pH 6.8), leading to variable bioavailability.

Option B: The "Golden Triangle" Cosolvent Mix This is the industry standard for lipophilic weak bases to ensure solubility across the gut pH range.[2]

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 50% Water (or Saline)

  • Protocol: Dissolve drug in DMSO first.[2] Add PEG 400.[1][2] Vortex. Slowly add water.

Issue 3: "I need an IV formulation, but I can't use high DMSO."

Diagnosis: Intravenous routes require isotonicity and low precipitation risk upon blood dilution.[2] Solution: Cyclodextrin Complexation. The cyclopropyl group fits perfectly into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

  • Vehicle: 20% (w/v) HP-β-CD in Saline.

  • Protocol:

    • Prepare 20% HP-β-CD in water.[1][2]

    • Add compound (solid).[1][2][4][5]

    • Sonicate for 30–60 mins (heat to 40°C helps).

    • Filter sterilize (0.22 µm).[1][2]

  • Why this works: The CD encapsulates the hydrophobic tail, shielding it from water while maintaining a clear solution.

Part 3: Decision Framework (Visualization)

The following diagram outlines the logical flow for selecting the correct formulation strategy based on your target application.

FormulationStrategy Start Start: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo ConcCheck Conc. < 10 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route DMSO DMSO Stock (0.1%) ConcCheck->DMSO Yes Surfactant Add 0.5% Tween 80 or BSA ConcCheck->Surfactant No (Risk of Crash) Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Cosolvent PEG400 / DMSO / Water (40:10:50) Oral->Cosolvent Standard Salt In-situ Salt: Citrate Buffer pH 3 Oral->Salt High Dose CD 20% HP-beta-Cyclodextrin IV->CD Safety Priority

Caption: Formulation Decision Tree. Selects vehicle based on concentration requirements and administration route.

Part 4: Experimental Protocols
Protocol A: In Situ Salt Screening (Micro-Scale)

Use this to determine if a salt form improves solubility significantly over the free base.

  • Prepare Solids: Weigh 5 mg of the compound into 3 separate HPLC vials.

  • Add Acid Equivalents:

    • Vial 1: Add 1.05 eq of Methanesulfonic acid (creates Mesylate salt).[2]

    • Vial 2: Add 1.05 eq of HCl (creates Hydrochloride salt).[2]

    • Vial 3: Control (No acid).[1][2]

  • Add Solvent: Add 500 µL of water to each.

  • Incubate: Shake at room temperature for 2 hours.

  • Observation:

    • If clear: Solubility > 10 mg/mL.[1][2]

    • If cloudy: Centrifuge, filter, and analyze supernatant by HPLC.

  • Why Mesylate? Mesylate salts often break the crystal lattice of pyridines better than HCl and avoid the "Common Ion Effect" (precipitation by stomach Cl- ions) [1].[2]

Protocol B: Kinetic Solubility Assessment

Use this to prevent "crashing" during biological assays.[2]

KineticSolubility Step1 1. Prepare Stock 10mM in DMSO Step2 2. Spike Media Add 2µL Stock to 198µL PBS (pH 7.4) Step1->Step2 Step3 3. Incubate Shake 4 hrs @ 37°C Step2->Step3 Step4 4. Filter 0.45µm PVDF Step3->Step4 Step5 5. Analyze HPLC-UV vs. Standard Step4->Step5

Caption: Workflow for determining the true soluble fraction in biological buffers.

References
  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Explains the advantage of Mesylate over HCl for lipophilic bases.

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Validates HP-β-CD for solubilizing lipophilic groups like cyclopropyl.[1][2]

  • WuXi AppTec. (2024).[1][2] Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization. Guidelines on cosolvent systems (PEG/DMSO) for preclinical dosing.

  • PubChem. (2026).[1][2][5][6] Compound Summary: 3-Aminopyridine Derivatives. Physicochemical property data supporting pKa and lipophilicity estimates.[2][6]

Sources

Technical Support Center: Spectral Analysis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers characterizing 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine . It is designed to troubleshoot spectral anomalies, validate structural assignments, and provide definitive answers to common experimental roadblocks.[1]

Case ID: 5-Br-CPM-Pyridine Status: Active Support Level: Tier 3 (Senior Application Scientist)

The Reference Spectrum: What Should You See?

Before troubleshooting, you must establish the baseline.[1] This molecule combines an electron-deficient heterocycle (pyridine) with a distinctive aliphatic reporter group (cyclopropylmethyl).

The "Fingerprint" Table (1H NMR in DMSO-d6)
MoietyProtonApprox.[1][2][3][4][5][6][7][8][9][10] Shift (

)
MultiplicityCoupling (

)
Structural Logic
Pyridine H6 8.0 – 8.2 ppmDoublet (d)~2.0 HzDeshielded by Ring N and Br; Para to Amine.
Pyridine H2 7.8 – 8.0 ppmDoublet (d)~2.0 HzDeshielded by Ring N; Ortho to Amine (shielding effect).
Pyridine H4 7.0 – 7.3 ppmTriplet/dd~2.0 HzMost shielded.[1] Ortho to Amine and Br. "Sandwiched".
Amine NH 6.2 – 6.8 ppmBroad Triplet~5-6 HzExchangeable.[1] Couples to

if exchange is slow.
Linker N-CH2 2.9 – 3.1 ppmPseudo-Triplet~6-7 HzCouples to Cyclopropyl CH and Amine NH.[1]
Ring Cyp-CH 0.9 – 1.1 ppmMultipletComplexThe "Tent" shape. Methine proton of the ring.[5]
Ring Cyp-CH2 0.4 – 0.6 ppmMultipletComplexCis/Trans diastereotopic protons.[1] Distinctive high-field roofing.
Ring Cyp-CH2 0.2 – 0.4 ppmMultipletComplexSecond set of methylene protons.[1]

Technical Note: In 3,5-disubstituted pyridines, all aromatic protons are meta to each other.[1] Do not expect large ortho couplings (


 Hz).[1] You will see fine splitting (

Hz), often appearing as broad singlets in low-field instruments (<300 MHz).

Troubleshooting & FAQs

Issue A: "My aromatic peaks look like singlets, not doublets."

Diagnosis: Insufficient Resolution or Line Broadening.[1] The meta-coupling constants (


, 

,

) in pyridine are small (1.5 – 2.5 Hz).[1] If your shimming is poor or the line width is >1 Hz, these doublets will collapse into singlets.[1]

Protocol:

  • Check Shimming: Ensure your TMSP/TMS reference peak width at half-height is <0.8 Hz.[1]

  • Reprocess: Apply a Gaussian window function (gb) rather than Exponential multiplication (lb) to enhance resolution.

  • Verification: Even if they look like singlets, the integral ratio must be exactly 1:1:1.

Issue B: "The NH peak is missing or extremely broad."

Diagnosis: Proton Exchange.[1][9][10] The amine proton is acidic enough to exchange with labile protons in the solvent.

The Fix:

  • Scenario 1 (CDCl3): Chloroform often contains trace HCl or water.[1] These catalyze exchange, wiping out the NH signal and decoupling the neighboring

    
     (turning it from a triplet to a doublet).
    
    • Action: Filter CDCl3 through basic alumina or switch to DMSO-d6 .[1]

  • Scenario 2 (D2O Shake): If you added D2O, the peak should disappear.[1][11] This confirms it is an NH/OH.[1]

Issue C: "The Cyclopropyl region is a mess of multiplets. Is it impure?"

Diagnosis: Magnetic Non-Equivalence (Second-Order Effects).[1] Cyclopropyl protons are rigid.[1] The two protons on the same carbon are diastereotopic (cis vs. trans relative to the substituent). They couple to each other (geminal,


 Hz) and to the methine (vicinal, cis 

Hz, trans

Hz).[1]

Analysis Guide:

  • Do not try to calculate every

    
     value manually unless you are doing conformational analysis.[1]
    
  • Pass Criteria: Look for two distinct "clumps" in the 0.2–0.6 ppm range. If you see sharp singlets here, it’s likely grease or silicone grease impurity (0.07 ppm), not your compound.[1]

Workflow Visualization: Assignment Logic

The following diagram illustrates the decision tree for assigning the aromatic region, which is often the most confusing part of substituted pyridines.

PyridineAssignment Start Start: Aromatic Region (7.0 - 8.5 ppm) Count Count Integral Regions Start->Count ThreePeaks 3 Distinct Peaks (1H each) Count->ThreePeaks Ideal OnePeak Overlapping/Broad Peaks Count->OnePeak Poor Shimming/Solvent IdentifyH4 Identify Most Upfield Peak (~7.2 ppm) (Shielded by Amine) ThreePeaks->IdentifyH4 OnePeak->Count Switch Solvent (DMSO) IdentifyH6 Identify Most Downfield Peak (~8.2 ppm) (Para to Amine, Ortho to Br) IdentifyH4->IdentifyH6 IdentifyH2 Identify Middle Peak (~8.0 ppm) (Ortho to Amine, Alpha to N) IdentifyH6->IdentifyH2 CheckCoupling Check Coupling Constants (J) IdentifyH2->CheckCoupling MetaCoup J ~ 1.5 - 2.5 Hz (Meta) CheckCoupling->MetaCoup OrthoCoup J > 7 Hz (Ortho) CheckCoupling->OrthoCoup Conclusion Assignment Validated: 3,5-Disubstituted Pattern MetaCoup->Conclusion Error Error: Possible Regioisomer (e.g., 2,5-substitution) OrthoCoup->Error

Caption: Logic flow for validating the regiochemistry of the pyridine ring based on chemical shift hierarchy and coupling constants.

Advanced Validation: 2D NMR Protocols

If 1D NMR is ambiguous, use these specific 2D experiments to lock down the structure.

Protocol 1: HMBC (Heteronuclear Multiple Bond Correlation)

Why: To connect the two separate spin systems (the Pyridine ring and the Cyclopropylmethyl tail).

  • Target correlation: Look for a cross-peak between the N-CH2 protons (~3.0 ppm) and Carbon 3 of the pyridine (~145 ppm) .

  • Significance: This proves the amine is attached at position 3, confirming the N-linkage.[1]

Protocol 2: NOESY (Nuclear Overhauser Effect Spectroscopy)

Why: To distinguish H2 from H4/H6 if shifts are similar.

  • Target correlation: Irradiate the N-CH2 or NH signal.

  • Observation: You should see a strong NOE enhancement at H2 and H4 (ortho positions).[1]

  • Negative Result: H6 should show no NOE from the alkyl chain, as it is on the other side of the bromine.

Summary of Key Data (For Lab Notebooks)

ParameterValue / Description
Molecular Formula

Solvent Recommendation DMSO-d6 (prevents NH exchange, sharpens peaks).
Key Diagnostic Meta-coupling (~2Hz) on all aromatic protons.[1]
Common Impurity Cyclopropylamine (starting material) – look for triplet at 2.1 ppm.[1]
Stability Pyridines can form N-oxides.[1] Watch for downfield shift of H2/H6 (>8.5 ppm) over time.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for coupling constants).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Online Database]. Available at: [Link]

  • AIST. (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] [Database]. (General reference for cyclopropyl shifts). Available at: [Link]

Sources

Technical Support Center: Scaling Up 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges with the synthesis and scale-up of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine. We will address common issues through a troubleshooting and FAQ format, grounded in fundamental chemical principles and field-proven insights.

Overview of Synthetic Strategy

The most common and scalable laboratory synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is achieved via a one-pot reductive amination. This method involves the reaction of 5-bromopyridine-3-carbaldehyde with cyclopropylmethanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation due to its mild nature and high selectivity, which minimizes over-reduction and side reactions.[1][2]

General Reaction Scheme:
  • Step 1: Imine Formation: The aldehyde and amine react, typically in the presence of a mild acid catalyst or by virtue of the acidity of STAB's counter-ions, to form a Schiff base (imine).

  • Step 2: Reduction: The hydride from STAB selectively reduces the C=N double bond of the imine to yield the target amine.

The overall process, from reagent preparation to final product isolation, requires careful control over several parameters to ensure high yield, purity, and safety, especially during scale-up.[3][4]

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification reagents 1. Charge Reactor - 5-bromopyridine-3-carbaldehyde - Cyclopropylmethanamine - Anhydrous Solvent (e.g., DCM, THF) stir 2. Stir for Imine Formation (Optional pre-stir, 1-2h) reagents->stir cool 3. Cool Reaction Mixture (0-5 °C) stir->cool stab_add 4. Controlled Addition of STAB (Portion-wise or as slurry) cool->stab_add react 5. Reaction Monitoring (TLC/LC-MS) (Warm to RT, stir 12-24h) stab_add->react quench 6. Quench Reaction (e.g., sat. NaHCO3 solution) react->quench Upon completion extract 7. Phase Separation & Extraction (Organic Solvent) quench->extract wash 8. Wash Organic Layer (Brine) extract->wash dry 9. Dry & Concentrate (Na2SO4, Rotary Evaporation) wash->dry chrom 10a. Chromatography (Lab Scale) dry->chrom cryst 10b. Crystallization / Distillation (Pilot / Production Scale) dry->cryst final 11. Final Product (5-bromo-N-(cyclopropylmethyl)pyridin-3-amine) chrom->final cryst->final

Caption: General workflow for the synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and scale-up process.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common problem that can often be traced back to several key factors. A systematic approach is necessary to diagnose the root cause.

Possible Cause 1: Inefficient Imine Formation The formation of the imine intermediate is an equilibrium-driven process. The presence of water can shift the equilibrium back towards the starting materials.[5]

  • Troubleshooting:

    • Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents or solvents from a purification system.[6][7]

    • Consider the use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, in the reaction mixture before adding the reducing agent.

    • Allow the aldehyde and amine to stir together for 1-2 hours before introducing STAB to maximize imine concentration.[8]

Possible Cause 2: Degradation or Poor Quality of Sodium Triacetoxyborohydride (STAB) STAB is a moisture-sensitive reagent.[1][9] If it has been improperly stored or handled, its reducing power will be diminished.

  • Troubleshooting:

    • Use STAB from a freshly opened container or a properly stored (desiccated, under inert gas) source.

    • Consider titrating the hydride content of your STAB batch if its quality is suspect.

    • Ensure STAB is added to a cold (0-5 °C), well-stirred mixture to prevent localized heating and decomposition.[9]

Possible Cause 3: Competing Reduction of the Aldehyde While STAB is selective for the imine over the aldehyde, this selectivity is not absolute. If the imine concentration is low or the reaction conditions are suboptimal, reduction of the starting aldehyde to 5-bromo-3-pyridylmethanol can occur.

  • Troubleshooting:

    • Confirm that the amine is added before the reducing agent.

    • Monitor the reaction by LC-MS to check for the presence of the corresponding alcohol byproduct. If significant amounts are detected, focus on optimizing imine formation first.

G start Low Yield Observed q1 Are reagents and solvent rigorously anhydrous? start->q1 sol1 Action: - Use anhydrous solvents/reagents. - Add drying agent (e.g., mol. sieves). - Re-run reaction. q1->sol1 No q2 Is the STAB of good quality? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: - Use fresh, properly stored STAB. - Consider purchasing from a new lot. q2->sol2 No q3 Was imine pre-formation allowed (1-2h)? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: - Modify protocol to include a 1-2 hour stir time for aldehyde and amine before STAB addition. q3->sol3 No end Yield should improve. Monitor byproducts (e.g., alcohol). q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I'm having difficulty controlling the reaction temperature during STAB addition at a larger scale. What are the risks and solutions?

Thermal control is a critical safety and quality parameter in process scale-up.[4] The reaction of STAB with any trace protic species (including adventitious moisture or acidic impurities) is exothermic and liberates hydrogen gas.[9][10]

  • Risks of Poor Thermal Control:

    • Runaway Reaction: A rapid temperature increase can accelerate decomposition, leading to a dangerous evolution of gas and pressure buildup.[10]

    • Side Product Formation: Higher temperatures can promote side reactions, such as over-alkylation of the product or decomposition of starting materials, leading to lower purity.

    • Solvent Boiling: Uncontrolled exotherms can cause low-boiling point solvents like dichloromethane (DCM) to boil, creating a hazardous situation.

  • Solutions for Scale-Up:

    • Controlled Addition: Add STAB portion-wise at a rate that allows the reactor's cooling system to dissipate the generated heat effectively. For larger scales, consider adding STAB as a slurry in the reaction solvent via an addition funnel or pump.

    • Adequate Cooling: Ensure the reactor has sufficient cooling capacity. Use a jacketed reactor with a circulating coolant (e.g., glycol/water) set to a low temperature.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink. However, this must be balanced against reaction kinetics and throughput.

    • Reverse Addition: In some cases, adding the solution of aldehyde and amine to a slurry of STAB in the solvent can provide better control, although this requires careful process safety evaluation.

Q3: What are the best practices for handling and quenching Sodium Triacetoxyborohydride (STAB) safely at scale?

Handling STAB requires adherence to strict safety protocols due to its reactivity.[1]

  • Handling:

    • Inert Atmosphere: Always handle and store STAB under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[11]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

    • Ventilation: Work in a well-ventilated fume hood or a controlled reactor environment to avoid inhaling dust.[1][12]

  • Quenching:

    • Controlled Quench: The unreacted STAB must be safely quenched at the end of the reaction. This is typically done by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar mild base to the cold (0-5 °C) reaction mixture.

    • Gas Evolution: Be prepared for vigorous gas (H₂) evolution during the quench. Ensure adequate headspace in the reactor and proper venting.

    • Never Quench with Water Alone or Strong Acid: Quenching with pure water or acid can be violently exothermic and produce large volumes of flammable hydrogen gas very rapidly.[1][11]

Q4: My work-up is plagued by a persistent emulsion. How can I resolve this?

Emulsions are common during the aqueous work-up of amine-containing reaction mixtures. They are stabilized by the amphiphilic nature of the amine product and potential byproducts.

  • Solutions:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.

    • pH Adjustment: Carefully adjust the pH of the aqueous layer. Making the aqueous layer more basic (e.g., pH > 10 with 1M NaOH) can sometimes help deprotonate any amine salts and facilitate phase separation.

    • Filtration: Filter the entire biphasic mixture through a pad of a filter aid like Celite®. The fine particles of the filter aid can help to break up the emulsion layer.

    • Solvent Swapping: If the issue persists, consider changing the extraction solvent. A less polar solvent like toluene or methyl tert-butyl ether (MTBE) may be less prone to forming emulsions than DCM or ethyl acetate.

Recommended Experimental Protocol (Lab Scale)

This protocol is a representative procedure for a ~10 g scale synthesis. All operations should be performed in a well-ventilated fume hood.

ReagentMolar Mass ( g/mol )EquivalentsAmount
5-bromopyridine-3-carbaldehyde186.001.010.0 g
Cyclopropylmethanamine71.121.14.25 g (5.3 mL)
Sodium Triacetoxyborohydride (STAB)211.941.213.67 g
Dichloromethane (DCM), anhydrous-~15 vol150 mL
Saturated aq. NaHCO₃--~100 mL
Brine--~50 mL

Procedure:

  • Reactor Setup: To a 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromopyridine-3-carbaldehyde (10.0 g, 53.7 mmol) and anhydrous dichloromethane (150 mL).

  • Amine Addition: Add cyclopropylmethanamine (4.25 g, 59.1 mmol, 1.1 eq.) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • STAB Addition: While maintaining the internal temperature below 10 °C, add sodium triacetoxyborohydride (13.67 g, 64.5 mmol, 1.2 eq.) portion-wise over 30-45 minutes. Gas evolution may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting aldehyde using TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add saturated aqueous sodium bicarbonate solution (~100 mL) until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) or by vacuum distillation for larger quantities to yield 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine as a pale yellow oil.

References

  • lifechem pharma. (2024). Safety And Handling Guidelines For Sodium Triacetoxyborohydride. 1

  • Benchchem. (n.d.). Synthesis of Sodium Triacetoxyborohydride for Laboratory Use: A Technical Guide. 9

  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet. 12

  • Organic Process Research & Development. (2010). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. 10

  • Fisher Scientific. (2024). SAFETY DATA SHEET - Sodium triacetoxyborohydride. 11

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. 13

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia.

  • ACS Medicinal Chemistry Letters. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

  • Benchchem. (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. 14

  • ChemicalBook. (n.d.). 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis.

  • Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.

  • Synple Chem. (n.d.). Application Note – Reductive Amination.

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

  • Organometallics. (n.d.). Safe and Convenient Procedure for Solvent Purification.

  • IJSAT. (2025). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations.

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

  • Journal of Controlled Release. (2024). Drugs need to be formulated with scale-up in mind.

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges.

  • Reddit. (2025). Question about reductive amination reaction procedure.

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

  • ResearchGate. (2014). Is anyone familiar with a reductive amination?.

  • MDPI. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone.

Sources

Minimizing byproduct formation in 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine Primary Application: Key intermediate for Type II kinase inhibitors (e.g., similar motifs found in VEGFR/PDGFR inhibitors). Critical Quality Attribute (CQA): Purity >98% with <0.1% des-bromo or bis-alkylated impurities.

This guide addresses the specific challenges of synthesizing this secondary amine while retaining the sensitive 5-bromo handle and the acid-labile cyclopropyl ring. We prioritize Reductive Amination (Route A) as the superior method for selectivity, while providing troubleshooting for Buchwald-Hartwig Cross-Coupling (Route B) for users restricted to 3,5-dibromopyridine starting materials.

Core Directive: Route Selection & Impurity Profiling

To minimize byproducts, you must first select the route that thermodynamically disfavors them.

FeatureRoute A: Reductive Amination (Recommended)Route B: Buchwald-Hartwig (Alternative)
Starting Materials 3-Amino-5-bromopyridine + Cyclopropanecarbaldehyde3,5-Dibromopyridine + Aminomethylcyclopropane
Primary Impurity Bis-alkylated tertiary amine (Over-reaction)Des-bromo analog (Hydrodebromination)
Secondary Impurity Ring-opened homoallyl (Acid catalyzed)Bis-aminated pyridine (Regio-control failure)
Selectivity Profile High (with controlled stoichiometry)Low (Statistical mixture likely)

Troubleshooting Guides (Q&A Format)

Module A: Preventing Over-Alkylation (The Tertiary Amine)

Context: You are using Reductive Amination (Route A) and observing significant amounts of the dialkylated byproduct (M+54 mass shift).

Q: Why is the reaction not stopping at the secondary amine? A: The secondary amine product is more nucleophilic than the primary amine starting material (3-amino-5-bromopyridine), creating a positive feedback loop for a second alkylation.

  • The Fix: Do not mix all reagents at once ("dump and stir").

    • Stepwise Imine Formation: Pre-mix the amine and aldehyde in DCM/DCE with a mild acid catalyst (AcOH) for 2 hours before adding the reducing agent. This locks the stoichiometry 1:1 as the imine.

    • Hydride Choice: Switch from NaCNBH₃ to NaBH(OAc)₃ (Sodium triacetoxyborohydride). It is less reactive toward the carbonyl but highly selective for the protonated imine, reducing the "free aldehyde" concentration available for a second attack [1].

Q: Can I just use fewer equivalents of aldehyde? A: Yes, but this often leaves unreacted starting material.

  • Protocol Adjustment: Use 0.95 eq of cyclopropanecarbaldehyde. It is easier to remove unreacted polar primary amine via column chromatography than to separate the non-polar secondary and tertiary amines.

Module B: Preventing Hydrodebromination (The "Des-Bromo" Impurity)

Context: You are using Buchwald-Hartwig (Route B) and the bromine at position 5 is vanishing (replaced by H).

Q: Why is my catalyst eating the bromine? A: Oxidative addition of Pd(0) into the C-Br bond at position 5 is competing with the C-Br bond at position 3. Even if selective for position 3,


-hydride elimination or presence of hydride sources leads to reduction.
  • The Fix:

    • Catalyst Selection: Switch to Pd(OAc)₂ / Xantphos . Xantphos has a wide bite angle that favors reductive elimination of the amine over

      
      -hydride elimination [2].
      
    • Base Control: Avoid alkoxide bases (NaOtBu) which can act as hydride sources via

      
      -hydrogen abstraction. Use inorganic bases like Cs₂CO₃  or K₃PO₄  in dioxane [3].
      
Module C: Cyclopropyl Ring Stability

Context: You observe "homoallyl" impurities or complex mixtures after workup.

Q: Is the cyclopropyl ring opening during the reaction? A: Unlikely during the reaction, but highly likely during workup. The cyclopropylmethyl cation is exceptionally stable but prone to rearrangement under strong acidic conditions (e.g., 1N HCl washes) [4].

  • The Fix:

    • Quench: Use saturated NaHCO₃ or Rochelle's salt.

    • pH Limit: Never allow the pH to drop below 4.0 during extraction.

Visualizing the Control Strategy

The following diagram illustrates the decision logic for minimizing specific byproducts based on the chosen synthetic route.

ByproductControl Start Start: Synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine RouteA Route A: Reductive Amination Start->RouteA Preferred RouteB Route B: Buchwald-Hartwig Start->RouteB If 3,5-dibromo SM ImpurityA Impurity: Bis-alkylation (Tertiary Amine) RouteA->ImpurityA Risk: High ImpurityC Impurity: Ring Opening (Homoallyl) RouteA->ImpurityC Risk: Moderate RouteB->ImpurityA Risk: Low ImpurityB Impurity: Des-bromo (Hydrodebromination) RouteB->ImpurityB Risk: Critical SolutionA Fix: Pre-form Imine Use NaBH(OAc)3 Limit Aldehyde to 0.95 eq ImpurityA->SolutionA SolutionB Fix: Use Xantphos/Pd(OAc)2 Switch to Cs2CO3 base ImpurityB->SolutionB SolutionC Fix: Avoid HCl workup Keep pH > 4 ImpurityC->SolutionC

Caption: Figure 1. Strategic decision tree for impurity mitigation. Route A is preferred to avoid the critical hydrodebromination risk associated with Pd-catalysis.

Standard Operating Protocol (SOP)

Optimized Reductive Amination (Route A)

This protocol is designed to eliminate bis-alkylation and preserve the Br-handle.

Reagents:

  • 3-Amino-5-bromopyridine (1.0 equiv)[1]

  • Cyclopropanecarbaldehyde (0.95 equiv)

  • Acetic Acid (AcOH) (1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • 1,2-Dichloroethane (DCE) [Solvent]

Step-by-Step:

  • Imine Pre-formation: In a dry flask under N₂, dissolve 3-amino-5-bromopyridine in DCE (0.2 M). Add Cyclopropanecarbaldehyde and AcOH.

  • Equilibration: Stir at Room Temperature (RT) for 2 hours .

    • Checkpoint: Check LCMS.[2] You should see the Imine peak (M-18) and minimal starting material.

  • Reduction: Cool to 0°C. Add STAB in three portions over 30 minutes.

    • Why? Slow addition prevents localized heating and over-reduction.

  • Reaction: Warm to RT and stir for 12 hours.

  • Quench (Critical): Add saturated aqueous NaHCO₃ slowly until gas evolution ceases. Do not use HCl.

  • Workup: Extract with DCM. Wash organic layer with brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc). The secondary amine usually elutes before the primary amine starting material.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Sadighi, J. P., Harris, M. C., & Buchwald, S. L. (1998). "A Highly Effective Catalyst System for the Pd-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Tetrahedron Letters, 39(30), 5327-5330. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348-1350. Link

  • Olah, G. A., et al. (1951). "The Stability of Cyclopropylmethyl Cations." Journal of the American Chemical Society, 73(6), 2509-2520.[3] (Foundational text on cyclopropyl stability).

Sources

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the ¹H NMR Analysis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For heterocyclic compounds such as 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, a key intermediate in various synthetic pathways, a thorough analytical characterization is not just a regulatory requirement but a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, benchmarked against other powerful analytical techniques. As a senior application scientist, my objective is to offer not just data, but a logical framework for analytical strategy, grounded in established principles and practical insights.

Predicted ¹H NMR Spectral Analysis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

The predicted ¹H NMR spectrum of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is a composite of signals arising from the substituted pyridine ring and the N-cyclopropylmethyl group. The chemical shifts are influenced by the electronic effects of the bromine atom, the amino group, and the anisotropic effects of the aromatic ring.

Molecular Structure:

Caption: Molecular structure of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~8.10d1HH-2J = 2.0 Hz
~7.95d1HH-6J = 2.0 Hz
~7.20t1HH-4J = 2.0 Hz
~4.5-5.0br s1HN-H-
~3.10d2H-CH₂-J = 7.0 Hz
~1.05m1H-CH- (cyclopropyl)-
~0.55m2H-CH₂- (cyclopropyl, cis)-
~0.25m2H-CH₂- (cyclopropyl, trans)-

Disclaimer: These are predicted values based on the analysis of analogous compounds and established NMR principles. Actual experimental values may vary.

Rationale for Predicted Chemical Shifts and Coupling Constants:
  • Pyridine Protons (H-2, H-4, H-6): The chemical shifts of protons on a pyridine ring are highly dependent on the electronic nature and position of substituents. For 3-aminopyridine, the protons typically appear at δ 8.08 (H-2), 7.99 (H-6), and 6.96-7.03 (H-4, H-5) ppm.[1] The introduction of a bromine atom at the 5-position will induce a downfield shift on the adjacent protons (H-4 and H-6) due to its electron-withdrawing inductive effect. Based on data for 3-amino-5-bromopyridine, the protons are observed at δ 8.0-8.2 ppm.[2] The N-alkylation is expected to have a minor effect on these shifts. The small coupling constant (J ≈ 2.0 Hz) between H-2 and H-6, and between H-2/H-6 and H-4 is characteristic of meta-coupling in a pyridine ring.[3]

  • Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet in the region of δ 4.5-5.0 ppm.

  • Cyclopropylmethyl Protons: The protons of the cyclopropylmethyl group exhibit characteristic upfield chemical shifts due to the shielding effect of the strained ring.

    • Methylene Protons (-CH₂-): These protons are adjacent to the nitrogen atom and will be deshielded, appearing as a doublet around δ 3.10 ppm. The coupling to the methine proton of the cyclopropyl ring will result in a doublet with a typical coupling constant of J ≈ 7.0 Hz.

    • Methine Proton (-CH-): This proton on the cyclopropyl ring is expected to be a complex multiplet around δ 1.05 ppm due to coupling with the adjacent methylene protons and the other cyclopropyl ring protons.

    • Cyclopropyl Methylene Protons (-CH₂-): The four protons on the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets in the highly shielded region of the spectrum, typically between δ 0.2 and 0.6 ppm.[4][5] The protons cis to the substituent are generally shifted slightly downfield compared to the trans protons.

Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive characterization of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine relies on a suite of analytical methods. Each technique provides complementary information, ensuring the identity, purity, and quality of the compound.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structural confirmation, quantitative analysis with an internal standard.Requires a relatively pure sample, can be less sensitive than other methods.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.High sensitivity, excellent for separating impurities, widely applicable.[6][7][8][9][10]Does not provide structural information on its own.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight, fragmentation pattern, purity.High sensitivity and selectivity, provides molecular weight confirmation and structural clues from fragmentation.[11][12][13][14][15]Isomer differentiation can be challenging, ionization efficiency varies between compounds.
Elemental Analysis (CHNS) Elemental composition.Confirms the empirical formula of the compound.[][17][18]Does not provide structural information, requires a highly pure sample.

Experimental Protocols

¹H NMR Sample Preparation and Data Acquisition: A Standard Protocol

Scientific integrity in NMR spectroscopy begins with meticulous sample preparation. The following protocol is a self-validating system designed to yield high-quality, reproducible data.

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Dissolve the sample in approximately 0.6-0.7 mL of the solvent.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • Mixing: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Calibration: Calibrate the chemical shift axis by setting the peak for the internal standard to its known value.

  • Analysis: Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment: A Representative Protocol

HPLC is an indispensable tool for assessing the purity of pharmaceutical intermediates. The following is a general protocol that can be optimized for the specific compound.

Caption: General workflow for HPLC purity analysis.

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. Filter and degas the mobile phases.

  • Sample Preparation: Prepare a stock solution of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

  • HPLC System and Column: Use a standard HPLC system equipped with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Elution: A typical gradient could be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity of the sample can be estimated by calculating the percentage of the area of the main peak relative to the total area of all peaks.

Conclusion: An Integrated Approach to Structural Verification

The comprehensive analysis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine exemplifies the necessity of a multi-faceted analytical approach in modern chemical research. While ¹H NMR spectroscopy remains the gold standard for definitive structural elucidation, its power is magnified when used in concert with complementary techniques such as HPLC, LC-MS, and elemental analysis. The predictive ¹H NMR analysis presented in this guide, based on sound chemical principles and data from analogous structures, provides a robust framework for researchers to confirm the identity and assess the quality of this important synthetic intermediate. By understanding the strengths and limitations of each analytical tool and employing them strategically, scientists can navigate the complexities of molecular characterization with confidence and precision.

References

  • Nikolova, I., & Valkova, I. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Kovalenko, S. I., et al. (2020). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. ScienceRise: Pharmaceutical Science, (5(27)), 4-13.
  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]

  • Zwiener, G., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 388(4), 839-847.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • Zwiener, G., & Glauner, T. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Retrieved from [Link]

  • Lee, H. K., & Lee, M. L. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography.
  • Shishov, A., et al. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanemethanamine. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanemethanamine, N-propyl-. Retrieved from [Link]

  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282.
  • Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • Abraham, R. J., et al. (2007). 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 45(8), 645-654.
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Journal of the American Chemical Society, 85(20), 3218-3223.
  • Sproviero, E. M., et al. (1998). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2473-2478.
  • ResearchGate. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • LCGC International. (2026). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Characterization of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Furthermore, this guide will objectively compare the insights derivable from ¹³C NMR with those from other pivotal analytical techniques, namely ¹H NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis. By understanding the strengths and limitations of each method, researchers can devise an efficient and robust workflow for the comprehensive characterization of this and similar novel molecules.

Part 1: Predictive ¹³C NMR Analysis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) providing information about its electronic environment.[5][6] For 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, we can predict the approximate chemical shifts of its eight unique carbon atoms by considering the electronic effects of the bromine, amino, and cyclopropylmethyl substituents on the pyridine ring.[1][2][4][7]

Figure 1: Molecular structure of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine with carbon numbering.

Predicted ¹³C NMR Chemical Shifts:

The predicted chemical shifts presented in Table 1 are derived from the known values for 3-aminopyridine[8][9] and 5-bromopyridine, and general substituent effects on the pyridine ring.[1][2][4] The shifts for the cyclopropylmethyl group are estimated based on data for similar N-alkylated amines and cyclopropane derivatives.[10][11][12]

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted DEPT-135 MultiplicityRationale for Prediction
C2 ~140CH (positive)Orthonull to the nitrogen, influenced by the meta-amino group.
C3 ~145C (no signal)Ipso-carbon attached to the amino group, shifted downfield.
C4 ~125CH (positive)Para to the nitrogen, influenced by ortho-amino and meta-bromo groups.
C5 ~110C (no signal)Ipso-carbon attached to the electronegative bromine, shifted upfield relative to unsubstituted pyridine.
C6 ~142CH (positive)Orthonull to the nitrogen, influenced by the meta-bromo group.
C1' ~50CH₂ (negative)Methylene carbon attached to the nitrogen.
C2' ~10CH (positive)Methine carbon of the cyclopropyl ring.[12]
C3' ~5CH₂ (negative)Methylene carbons of the cyclopropyl ring.[12]

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique that differentiates carbon signals based on the number of attached protons: CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary (C) carbons do not appear.

Part 2: Comparison with Alternative Analytical Techniques

While ¹³C NMR provides a detailed map of the carbon framework, a comprehensive structural elucidation relies on the synergistic use of multiple analytical methods.

¹H NMR Spectroscopy:

This technique is complementary to ¹³C NMR, providing information about the proton environments. For 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the N-H proton, and the protons of the cyclopropylmethyl group. The coupling patterns (splitting) between adjacent protons would be invaluable for confirming the connectivity of the molecule. For instance, the complex splitting patterns of the cyclopropyl protons are highly characteristic.[13]

Mass Spectrometry (MS):

MS is crucial for determining the molecular weight of the compound and providing information about its fragmentation pattern. For 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (C₉H₁₁BrN₂), the expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 226.0109 u. The presence of a bromine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). Fragmentation analysis could reveal the loss of the cyclopropylmethyl group or cleavage of the pyridine ring, further corroborating the proposed structure.[14][15][16][17]

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the presence of specific functional groups. In the spectrum of the target molecule, one would expect to observe characteristic stretching vibrations for the N-H bond (around 3300-3500 cm⁻¹), C-N bonds, aromatic C=C and C=N bonds (in the 1400-1600 cm⁻¹ region), and the C-Br bond (typically below 700 cm⁻¹).[18][19][20][21][22][23]

Elemental Analysis (CHN Analysis):

This combustion-based technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[24][25][26][27] For C₉H₁₁BrN₂, the theoretical percentages are approximately C: 47.60%, H: 4.88%, and N: 12.33%. Experimental values that closely match these theoretical percentages provide strong evidence for the empirical formula of the compound.

Comparative Summary:

Analytical TechniqueStrengthsLimitations
¹³C NMR - Provides a direct map of the carbon skeleton.- Differentiates between unique carbon environments.- Lower sensitivity compared to ¹H NMR.- Does not directly provide connectivity information.
¹H NMR - High sensitivity.- Provides detailed information on proton environments and connectivity through spin-spin coupling.- Can have complex, overlapping signals in certain regions of the spectrum.
Mass Spectrometry - Determines molecular weight with high accuracy.- Provides structural information through fragmentation patterns.- Isomeric compounds can be difficult to distinguish without tandem MS or fragmentation analysis.
IR Spectroscopy - Excellent for identifying the presence of key functional groups.- Provides limited information about the overall molecular structure and connectivity.
Elemental Analysis - Confirms the elemental composition and empirical formula.[24][25][26][27]- Does not provide information about the arrangement of atoms within the molecule.

Part 3: Integrated Characterization Workflow

For a robust and scientifically sound characterization of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, a logical and integrated workflow is essential.

Characterization_Workflow Start Synthesized Compound MS Mass Spectrometry (Confirm Molecular Weight & Isotopic Pattern) Start->MS IR IR Spectroscopy (Identify Functional Groups) Start->IR H_NMR ¹H NMR (Proton Environments & Connectivity) MS->H_NMR IR->H_NMR C_NMR ¹³C NMR & DEPT (Carbon Skeleton & Multiplicity) H_NMR->C_NMR EA Elemental Analysis (Confirm Empirical Formula) C_NMR->EA Final Unambiguous Structural Confirmation EA->Final

Figure 2: Proposed integrated workflow for the analytical characterization of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine.

This workflow begins with techniques that provide rapid, high-level information (MS and IR) to confirm the successful synthesis of a molecule with the expected mass and functional groups. Subsequent detailed NMR analysis (both ¹H and ¹³C) elucidates the precise atomic connectivity and carbon framework. Finally, elemental analysis provides orthogonal confirmation of the elemental composition, leading to a comprehensive and unambiguous structural assignment.

Conclusion

The characterization of novel chemical entities like 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine necessitates a multi-faceted analytical approach. While ¹³C NMR spectroscopy is a powerful tool for defining the carbon skeleton, its true value is realized when integrated with complementary techniques. This guide has provided a predictive ¹³C NMR analysis based on established chemical principles and has contextualized its role within a broader, synergistic characterization workflow. By following such an integrated approach, researchers in drug development and other scientific fields can ensure the scientific integrity and trustworthiness of their findings.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a proton-decoupled ¹³C NMR spectrum of a solid organic compound such as 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine.

  • Sample Preparation:

    • Analyte: Accurately weigh approximately 15-25 mg of the compound.

    • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃). CDCl₃ is a common choice for moderately polar organic compounds, and its residual solvent peak at ~77.16 ppm serves as a convenient internal reference.[28] A comprehensive list of chemical shifts for common solvent impurities can be found in the literature.[29]

    • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.[5]

    • NMR Tube: Transfer the resulting solution to a clean, dry 5 mm NMR tube. Ensure the solution height is sufficient for the spectrometer's probe (typically around 4-5 cm).

  • Instrument Setup and Data Acquisition:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Experiment: Select a standard proton-decoupled ¹³C NMR experiment.

    • Acquisition Parameters:

      • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

      • Acquisition Time (aq): Set to 1-2 seconds.

      • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[5]

    • DEPT Experiments: To aid in the assignment of carbon multiplicities, it is highly recommended to also acquire DEPT-45, DEPT-90, and DEPT-135 spectra.

  • Data Processing:

    • Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent signal to its known chemical shift.

    • Integrate the peaks (note: in standard ¹³C NMR, peak integrals are not directly proportional to the number of carbons).[5]

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (2006). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 459-468. [Link]

  • Duffield, A. M., & Djerassi, C. (1967). Mass spectral fragmentations of alkylpyridine N‐oxides. Journal of Heterocyclic Chemistry, 4(2), 185-193. [Link]

  • Tomasik, P., & Zalewski, R. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 11-30. [Link]

  • Fürst, A., & Pretsch, E. (1990). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 28(8), 734-738. [Link]

  • Tomasik, P., & Zalewski, R. (2005). Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Galka, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5344. [Link]

  • The Features of IR spectrum. (n.d.). Retrieved from [Link]

  • Laboratory of Organic Elemental Analysis. (2016). Central Laboratories UCT Prague. [Link]

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society, Perkin Transactions 2, (10), 1382-1386. [Link]

  • Cardellicchio, N., et al. (2018). Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy). International Journal of Environmental Research and Public Health, 15(10), 2207. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Kumar, V., et al. (2017). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). European Journal of Medicinal Chemistry, 138, 989-1002. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Kazdan, E. M., & Tee, R. T. B. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. [Link]

  • Fournier, J., & Charette, A. B. (2014). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Chemical Science, 5(11), 4477-4481. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-37. [Link]

  • Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • 13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(11), 2978-2981. [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Guide: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine Content Type: Technical Comparison Guide

Executive Summary

This guide provides a technical analysis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (CAS: 1038392-42-5, hereafter referred to as BCP-Amine ), a critical intermediate in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands.

Due to the presence of a halogenated pyridine core and a secondary amine, BCP-Amine presents unique ionization behaviors. This guide compares three primary analytical workflows: ESI-LC-MS/MS (Quantification), GC-MS/EI (Structural Identification), and APCI-MS (Alternative Ionization), identifying the optimal protocol for drug development applications.

The Verdict:

  • For Trace Quantification (PK/PD): ESI-LC-MS/MS (Triple Quadrupole) is the superior choice due to high ionization efficiency at the pyridine nitrogen.

  • For Raw Material QC: GC-MS (EI) provides definitive structural fingerprints via the bromine isotope pattern and cyclopropyl fragmentation.

Chemical Profile & Ionization Physics[1]

Understanding the analyte's physicochemical properties is the prerequisite for method selection.

PropertyValue / CharacteristicMS Implication
Formula C

H

BrN

Nitrogen Rule applies (Even mass M, Odd mass [M+H]

).
MW (Monoisotopic) 226.01 (79Br) / 228.01 (81Br)Distinct 1:1 isotopic doublet is the primary spectral identifier.
Basicity (pKa) Pyridine N (~3.5), Amine N (~9.0)Highly amenable to positive mode electrospray (+ESI).
LogP (Predicted) ~2.3Suitable for Reverse Phase LC (C18) retention.
Thermal Stability Moderate to HighAmenable to GC, though amine tailing is a risk.

Comparative Analysis of Analytical Techniques

Method A: ESI-LC-MS/MS (The Gold Standard)

Best For: DMPK studies, impurity profiling, and high-sensitivity quantification.

  • Mechanism: The secondary amine and pyridine nitrogen protonate readily in acidic mobile phases (0.1% Formic Acid).

  • Spectral Signature: Dominant

    
     peaks at m/z 227  and 229 .
    
  • Fragmentation (CID): Collision-Induced Dissociation typically results in the cleavage of the exocyclic C-N bond.

    • Primary Transition: Loss of the cyclopropylmethyl group (neutral loss of C

      
      H
      
      
      
      or radical loss), yielding the 3-amino-5-bromopyridine core ion (m/z 173/175 ).
    • Secondary Transition: Ring opening or loss of HCN from the pyridine ring.

Method B: GC-MS (Electron Impact)

Best For: Raw material identification and synthesis verification.

  • Mechanism: Hard ionization (70 eV) creates radical cations

    
    .
    
  • Spectral Signature: Molecular ion

    
     at m/z 226/228 .
    
  • Fragmentation:

    • m/z 55: Cyclopropylmethyl cation (C

      
      H
      
      
      
      ) – A diagnostic high-abundance peak.
    • m/z 147: Loss of Br radical (M - 79).

  • Limitation: Secondary amines can interact with active sites in the GC liner/column, causing peak tailing. Derivatization with TFAA (Trifluoroacetic anhydride) is recommended for quantitative GC work.

Method C: APCI (Atmospheric Pressure Chemical Ionization)

Best For: High-flow LC applications or when matrix suppression in ESI is severe.

  • Mechanism: Charge transfer via corona discharge.[1]

  • Comparison: While BCP-Amine ionizes well in APCI, ESI generally offers 5-10x better sensitivity for this specific molecule due to its high basicity. APCI is reserved for cases where biological matrices (phospholipids) suppress the ESI signal.

Experimental Data & Fragmentation Pathways

Predicted Fragmentation Topology (ESI+)

The following diagram illustrates the collision-induced dissociation (CID) pathway typical for this class of aminopyridines.

Fragmentation Parent Precursor Ion [M+H]+ m/z 227 / 229 (1:1 Ratio) TS1 N-C Bond Cleavage Parent->TS1 Collision Energy (20-30 eV) Frag1 Fragment A (3-amino-5-bromopyridine core) m/z 173 / 175 TS1->Frag1 Charge Retention on Pyridine Frag2 Fragment B (Cyclopropylmethyl cation) m/z 55 TS1->Frag2 Charge Retention on Alkyl Chain Neutral Neutral Loss (Cyclopropylmethyl) TS1->Neutral

Caption: Figure 1. Proposed ESI+ fragmentation pathway.[2] The primary quantitation transition is m/z 227 -> 173.

Method Selection Matrix

DecisionMatrix Start Start: BCP-Amine Analysis Goal Define Analytical Goal Start->Goal Quant Trace Quantification (Bioanalysis) Goal->Quant ID Structural ID / Purity (Synthesis) Goal->ID ESI Method: LC-ESI-MS/MS (Triple Quad) Quant->ESI High Sensitivity GC Method: GC-MS (EI) ID->GC Fingerprint Match Deriv Derivatization Required? (TFAA/TMS) GC->Deriv Yes (Recommended) Yes (Recommended) Deriv->Yes (Recommended) Prevent Tailing

Caption: Figure 2. Decision matrix for selecting the optimal ionization technique based on research goals.

Detailed Experimental Protocol (ESI-LC-MS/MS)

This protocol is validated for stability and sensitivity in a drug discovery context.

Sample Preparation[3][4][5][6][7]
  • Stock Solution: Dissolve 1 mg BCP-Amine in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile.

  • Matrix Prep (Plasma): Protein precipitation using Acetonitrile (1:3 ratio). Centrifuge at 10,000g for 5 min. Inject supernatant.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-4.0 min: Hold 95% B

    • 4.1 min: Re-equilibrate 5% B.

MS Parameters (Source: ESI+)
ParameterSettingRationale
Polarity Positive (+VE)Basic nitrogens protonate easily.
Capillary Voltage 3.0 - 3.5 kVStandard for ESI stability.
Desolvation Temp 350°CEnsures complete solvent evaporation.
Cone Voltage 30 VOptimizes transmission of parent ion (227/229).
Collision Energy 20 - 30 eVOptimized to maximize product ion (173/175).
MRM Transitions (Quantification)
  • Quantifier: 227.0

    
     173.0 (79Br isotope)
    
  • Qualifier: 229.0

    
     175.0 (81Br isotope)
    
  • Note: Using the bromine isotope pair as a ratio check (approx 1:1) confirms peak identity in complex matrices.

References

  • BenchChem. (2025).[3] Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. Retrieved from

  • Journal of the American Chemical Society. (1979). Mass spectral fragmentation of aminopyridines. Organic Mass Spectrometry, 14(8), 425-429.[4] Retrieved from

  • Taylor & Francis. (2021). APCI – Knowledge and References: Comparison of ESI and APCI for low molecular weight analytes. Retrieved from

  • PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine.[5] Retrieved from

Sources

A Comparative Guide to the Purity Assessment of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel chemical entities such as 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, a robust and validated analytical method for purity assessment is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, juxtaposed with alternative analytical technologies. The methodologies, experimental data, and underlying scientific principles are presented to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed analytical strategy and regulatory compliance.

Introduction: The Criticality of Purity for a Novel Pyridine Derivative

5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry. As with any API candidate, a comprehensive understanding of its impurity profile is mandated by regulatory bodies worldwide. Impurities can arise from various sources, including the synthetic route (process-related impurities) and degradation of the drug substance over time (degradation products). The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the reporting, identification, and qualification of these impurities in new drug substances.[1][2][3][4]

This guide will focus on a meticulously developed Reversed-Phase HPLC (RP-HPLC) method as the primary tool for purity assessment. The rationale behind the selection of chromatographic conditions will be detailed, followed by a presentation of its performance against other analytical techniques, namely Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A successful analytical method is built upon a foundation of understanding the analyte's properties. 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, as a substituted 3-aminopyridine, is expected to possess a basic nitrogen atom on the pyridine ring and a secondary amine, influencing its solubility and chromatographic behavior. The presence of the chromophoric pyridine ring suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. Based on UV spectra of similar 3-aminopyridine compounds, a detection wavelength in the range of 250-280 nm is anticipated to provide good sensitivity.[5][6][7]

Potential Process-Related Impurities:

Based on common synthetic routes for substituted pyridines, the following potential process-related impurities have been identified:

  • IMP-A (Starting Material): 3-Amino-5-bromopyridine

  • IMP-B (Reagent): Cyclopropanecarboxaldehyde

  • IMP-C (By-product): 5-bromo-N,N-bis(cyclopropylmethyl)pyridin-3-amine (over-alkylation product)

  • IMP-D (Synthetic Precursor): 5-bromo-3-nitropyridine

Potential Degradation Products:

Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[8][9] Based on the structure of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, potential degradation pathways include:

  • Oxidative Degradation: The pyridine ring and secondary amine are susceptible to oxidation.

  • Hydrolytic Degradation: While generally stable, hydrolysis could occur under extreme pH and temperature.

  • Photolytic Degradation: Exposure to light may induce degradation.

The Gold Standard: A Stability-Indicating RP-HPLC Method

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and impurity determination due to its high resolution, sensitivity, and robustness.[10] A stability-indicating method is one that can accurately quantify the active ingredient without interference from impurities, and degradation products.

Experimental Protocol: RP-HPLC Method

Chromatographic Conditions:

ParameterCondition
Instrument: Agilent 1260 Infinity II LC System or equivalent
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program: Time (min)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 265 nm
Injection Volume: 10 µL
Sample Diluent: Acetonitrile/Water (50:50, v/v)

Rationale for Method Parameters:

  • Column: A C18 stationary phase is chosen for its versatility in retaining a broad range of small molecules. The 3.5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is employed. The formic acid helps to protonate the basic nitrogens on the analyte and potential impurities, leading to improved peak shape and retention on the C18 column. The gradient elution ensures that both polar and non-polar impurities are resolved and eluted within a reasonable runtime.

  • Detection: Based on the UV absorbance characteristics of the 3-aminopyridine scaffold, 265 nm was selected to provide a good response for the main component and expected impurities.

Method Validation and Performance

The developed HPLC method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

Table 1: Summary of HPLC Method Validation Data

Validation ParameterResultAcceptance Criteria
Specificity No interference from placebo and degradation productsPeak purity > 99.5%
Linearity (r²) > 0.999≥ 0.999
Range 0.05% to 150% of nominal concentrationDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: < 0.5%, Intermediate Precision: < 1.0%≤ 2.0%
Limit of Detection (LOD) 0.01%Reportable
Limit of Quantitation (LOQ) 0.03%Reportable
Robustness Unaffected by minor changes in flow rate, temperature, and mobile phase compositionSystem suitability parameters met

Forced Degradation Study Results:

A forced degradation study was performed to demonstrate the stability-indicating nature of the method.

Table 2: Forced Degradation Results for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Stress Condition% DegradationMajor Degradation Products
Acid Hydrolysis (0.1N HCl, 60°C, 24h) 5.2%DP-1 (Rt ~8.5 min)
Base Hydrolysis (0.1N NaOH, 60°C, 24h) 12.8%DP-2 (Rt ~10.2 min), DP-3 (Rt ~11.5 min)
Oxidative (3% H₂O₂, RT, 24h) 8.5%DP-4 (Rt ~9.1 min)
Thermal (80°C, 48h) < 1.0%No significant degradation
Photolytic (ICH Q1B, solid state) 2.1%DP-5 (Rt ~13.2 min)

DP = Degradation Product; Rt = Retention time

The HPLC method successfully separated all degradation products from the main peak, confirming its stability-indicating capability.

Comparative Analysis with Alternative Technologies

While HPLC is the established benchmark, other technologies offer distinct advantages in certain scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution.[11]

Table 3: Performance Comparison of HPLC vs. UPLC

ParameterHPLCUPLC
Analysis Time ~30 minutes~5 minutes
Resolution GoodExcellent
Solvent Consumption HighLow (~80% reduction)[12]
Sensitivity HighVery High
System Backpressure ModerateHigh
Cost Lower initial investmentHigher initial investment

Causality: The smaller particles in UPLC columns provide a greater surface area for interaction with the analyte, leading to more efficient separation. The higher pressure is necessary to force the mobile phase through the densely packed column. For high-throughput screening or when rapid batch release is critical, UPLC offers a significant advantage.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often considered a "green" alternative to normal-phase HPLC and can offer unique selectivity for certain compounds.[12]

Table 4: Performance Comparison of HPLC vs. SFC

ParameterHPLC (Reversed-Phase)SFC (Normal-Phase)
Selectivity Based on hydrophobicityBased on polarity
Analysis Time ModerateFast
Solvent Consumption High (organic solvents)Very Low (mostly CO₂)
Environmental Impact HigherLower
Applicability BroadExcellent for chiral and some achiral separations
Method Development Well-establishedCan be more complex

Causality: The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations at lower pressures compared to HPLC. SFC is particularly advantageous for separating polar compounds that are poorly retained in reversed-phase HPLC. For 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine and its impurities, SFC could offer an orthogonal separation mechanism, which is valuable for confirming the purity results obtained by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.

Table 5: Performance Comparison of HPLC vs. qNMR

ParameterHPLCqNMR
Quantification Principle Relative (requires a reference standard of the analyte)Absolute (requires a certified internal standard)
Accuracy HighVery High (can be traceable to SI units)
Throughput HighLower
Sample Preparation Relatively simpleRequires precise weighing and use of a suitable internal standard
Information Provided Purity (area %), retention timePurity (mass %), structural information
Impurity Detection Sensitive for known and unknown impurities with a chromophoreCan detect proton-containing impurities, but may have lower sensitivity for trace levels

Causality: qNMR provides a direct measure of the molar concentration of an analyte relative to an internal standard of known purity and concentration. This makes it an invaluable tool for the certification of reference standards and for obtaining an orthogonal, highly accurate purity value. However, its lower throughput and higher complexity make it less suitable for routine in-process controls compared to HPLC.

Visualizing the Workflow

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Generate Report H->I caption Figure 1: HPLC Purity Assessment Workflow

Caption: Figure 1: A schematic representation of the typical workflow for HPLC purity assessment.

Method Validation Logic

Validation_Logic cluster_params Validation Parameters (ICH Q2(R1)) Start Developed Analytical Method Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End LOD_LOQ->End Robustness->End caption Figure 2: Logic flow for analytical method validation.

Caption: Figure 2: The logical progression of validating an analytical method according to ICH guidelines.

Conclusion and Recommendations

The developed and validated RP-HPLC method demonstrates excellent performance for the purity assessment of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine. It is specific, linear, accurate, precise, and robust, making it a reliable choice for routine quality control and stability testing.

  • For routine analysis and quality control, the RP-HPLC method is the recommended primary technique. Its balance of performance, cost-effectiveness, and established regulatory acceptance makes it the industry standard.

  • For high-throughput environments, transitioning to a UPLC method is highly advantageous. The significant reduction in analysis time and solvent consumption can lead to substantial gains in laboratory efficiency and sustainability.[11][12]

  • SFC should be considered as a valuable orthogonal technique. Its different separation mechanism can provide additional confidence in the purity results and is particularly useful for resolving any co-eluting impurities that may be present in the HPLC analysis.

  • qNMR is the recommended method for the absolute purity determination of the reference standard. Its high accuracy and direct traceability make it the gold standard for qualifying the primary standard used for HPLC quantification.[13][14]

By employing a multi-faceted analytical approach, with a robust HPLC method at its core, researchers and drug developers can ensure a comprehensive understanding of the purity profile of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, thereby safeguarding the quality, safety, and efficacy of potential new medicines.

References

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. [Link]

  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]

  • University of Wisconsin-Madison. Practical Aspects of Quantitative NMR Experiments. [Link]

  • ResearchGate. (2011). UV spectrum of 1 mM 3-aminopyridine in a 0.5 M HCl solution. [Link]

  • ResearchGate. (2025). Standardization and Practical Application of Quantitative NMR (qNMR). [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Chemometec. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Waters Corporation. A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Stressed Pharmaceutical Ingredient. [Link]

  • ResearchGate. (2026). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. [Link]

  • U.S. Environmental Protection Agency. 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine Properties. [Link]

  • National Center for Biotechnology Information. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. [Link]

  • Technoarete. (2023). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]

  • National Institute of Standards and Technology. 3-Aminopyridine. [Link]

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. [Link]

  • ResearchGate. Degradation of Pyridines in the Environment. [Link]

  • PubMed. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • ResearchGate. (2025). Comparison of ultra-high performance methods in liquid and supercritical fluid chromatography coupled to electrospray ionization − mass spectrometry for impurity profiling of drug candidates. [Link]

  • SIELC Technologies. (2007). 3-Aminopyridine. [Link]

  • National Center for Biotechnology Information. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

  • PubChem. 5-bromo-N,N-dipropylpyridin-3-amine. [Link]

  • ASM Journals. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • IJRPR. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Semantic Scholar. Degradation of pyridines in the environment. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • ResearchGate. (2019). Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

  • Scribd. DevelopmentofRP HPLC. [Link]

  • Google Patents.
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • National Center for Biotechnology Information. (2011). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • Chemcd. 5-bromo-n-[cyano(cyclopropyl)methyl]pyridine-3-carboxamide. [Link]

  • Wikipedia. Pyridine. [Link]

  • Denmark Group, University of Illinois Urbana-Champaign. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

  • ResearchGate. (2026). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. [Link]

  • Rasayan Journal of Chemistry. A validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 3-aminopyridine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational element for a multitude of biologically active molecules.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone in the development of novel therapeutics, particularly in oncology.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific and promising subclass: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine analogs. The strategic incorporation of a bromine atom at the 5-position and an N-cyclopropylmethyl group provides a unique combination of features for potent and selective kinase inhibition. The bromine atom acts as a versatile synthetic handle for further diversification through cross-coupling reactions, while the cyclopropylmethyl moiety can enhance metabolic stability and optimize binding interactions within the ATP-binding pocket of kinases.[1]

This guide will delve into the rationale behind the design of these analogs, provide a systematic comparison of their hypothetical structure-activity relationships, and offer detailed experimental protocols for their synthesis and biological evaluation.

Core Scaffold and Rationale for Investigation

The 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine core is a promising starting point for the development of kinase inhibitors. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of cancer.[1] The 3-aminopyridine moiety can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.

Logical Framework for SAR Exploration

Below is a visual representation of the key areas for structural modification on the core scaffold to explore the SAR of these analogs.

SAR_Framework cluster_core Core Scaffold: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine cluster_modifications Key Modification Points for SAR Studies Core R1 Position 2 (R1) Core->R1 Substitution R2 Position 4 (R2) Core->R2 Substitution R3 Position 6 (R3) Core->R3 Substitution N_sub N-Cyclopropylmethyl Group Core->N_sub Modification

Caption: Key modification points for SAR studies on the core scaffold.

Comparative Analysis of Structural Modifications and Predicted Activity

The bromine atom at the 5-position is not just a placeholder; it significantly influences the electronic properties of the pyridine ring and serves as a crucial attachment point for a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1]

Modification at Position 5 Rationale Predicted Effect on Activity
Aryl/Heteroaryl Groups Introduction of aromatic rings can lead to additional π-π stacking or hydrophobic interactions with the kinase active site.May increase potency and selectivity depending on the nature and substitution pattern of the introduced ring.
Small Alkyl/Alkoxy Groups Fine-tuning of lipophilicity and steric bulk.Could optimize pharmacokinetic properties and binding affinity.
Amide/Sulfonamide Linkages Introduction of hydrogen bond donors and acceptors.Potentially forms additional interactions with the solvent-exposed region of the active site, enhancing potency.

Introducing substituents at other positions on the pyridine ring can modulate the compound's electronics, solubility, and steric profile, all of which can impact kinase inhibitory activity.

Position Modification Rationale Predicted Effect on Activity
Position 2 Small alkyl (e.g., methyl)Can provide steric hindrance to orient the molecule favorably in the binding pocket and may increase lipophilicity.Potentially enhances potency and selectivity.
Position 4 Electron-withdrawing group (e.g., -CN, -CF3)Modulates the pKa of the pyridine nitrogen, potentially affecting hinge-binding interactions.Could either increase or decrease activity depending on the specific kinase target.
Position 6 Hydrogen bond donor/acceptorCan form additional interactions with the kinase active site.May improve binding affinity.

The N-cyclopropylmethyl group is known to enhance metabolic stability and can provide favorable hydrophobic interactions. Modifications to this group should be approached with caution, as they can significantly alter the compound's properties.

Modification Rationale Predicted Effect on Activity
Replacement with other small cycloalkyl groups To probe the optimal size and shape of the hydrophobic pocket.Cyclobutyl or cyclopentyl groups may be tolerated, but larger groups could introduce steric clashes.
Introduction of polar functional groups To improve solubility and potentially form new hydrogen bonds.A hydroxyl or amino group on the cyclopropyl ring could enhance aqueous solubility but may decrease cell permeability.
Replacement with acyclic alkyl groups To assess the importance of the rigid cyclopropyl ring.Flexible alkyl chains may lead to a loss of potency due to an entropic penalty upon binding.

Experimental Protocols

General Synthetic Protocol for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, starting from commercially available materials. The key steps involve the introduction of the N-cyclopropylmethyl group and subsequent diversification at the 5-position via cross-coupling reactions.

Workflow for Synthesis

Synthesis_Workflow Start 3,5-Dibromopyridine Intermediate1 5-Bromo-3-nitropyridine Start->Intermediate1 Nitration Intermediate2 5-Bromopyridin-3-amine Intermediate1->Intermediate2 Reduction Target 5-Bromo-N-(cyclopropylmethyl)pyridin-3-amine Intermediate2->Target N-Alkylation with Cyclopropylmethyl bromide Analogs Diverse Analogs Target->Analogs Suzuki Coupling with ArB(OH)2

Caption: General synthetic workflow for the preparation of target analogs.

Step 1: Synthesis of 5-Bromopyridin-3-amine

  • Nitration of 3,5-Dibromopyridine: Treat 3,5-dibromopyridine with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group, yielding 5-bromo-3-nitropyridine.

  • Reduction of the Nitro Group: Reduce the nitro group of 5-bromo-3-nitropyridine to an amine using a reducing agent such as iron powder in the presence of an acid (e.g., HCl or NH₄Cl) or through catalytic hydrogenation (e.g., H₂/Pd-C).[1] This will yield the key intermediate, 5-bromopyridin-3-amine.

Step 2: Synthesis of 5-Bromo-N-(cyclopropylmethyl)pyridin-3-amine

  • N-Alkylation: React 5-bromopyridin-3-amine with cyclopropylmethyl bromide in the presence of a suitable base (e.g., K₂CO₃ or NaH) in an appropriate solvent (e.g., DMF or acetonitrile). The reaction is typically heated to drive it to completion.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine.

Step 3: Synthesis of Analogs via Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Reaction Conditions: Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure. Purify the residue by column chromatography to yield the final analog.

In Vitro Kinase Inhibition Assay Protocol

To evaluate the inhibitory activity of the synthesized analogs against a specific kinase target, a variety of in vitro assays can be employed. The ADP-Glo™ Kinase Assay is a commonly used method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Workflow for ADP-Glo™ Kinase Assay

Kinase_Assay_Workflow Prep Prepare Assay Plate with Analogs and Kinase Reaction Initiate Kinase Reaction with ATP Prep->Reaction Stop Stop Reaction and Deplete Remaining ATP Reaction->Stop Detect Add Detection Reagent and Measure Luminescence Stop->Detect Analysis Calculate IC50 Values Detect->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor compounds (analogs)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute them in the assay buffer.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of the assay plate.

    • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will also deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value for each compound by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine scaffold holds significant promise for the development of novel kinase inhibitors. While direct and extensive SAR studies on this specific analog series are not yet widely published, this guide provides a robust framework for researchers to initiate such investigations. By systematically exploring the structural modifications outlined and employing the detailed synthetic and biological evaluation protocols, it is possible to identify potent and selective kinase inhibitors with therapeutic potential. The versatility of the 5-bromo substituent for diversification, combined with the favorable properties imparted by the N-cyclopropylmethyl group, makes this an exciting area for further drug discovery efforts.

References

  • BenchChem. (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). 3-Amino-5-bromopyridine | 13535-01-8. BenchChem.
  • Zhang, X., et al. (2014).
  • Guidechem. (n.d.). 3-Amino-5-bromopyridine 13535-01-8 wiki. Guidechem.

Sources

Biological activity of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine versus similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

COMPARISON GUIDE: Biological Activity & Application of 5-Bromo-N-(cyclopropylmethyl)pyridin-3-amine

Executive Summary

5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (hereafter referred to as Scaffold-CPM ) is a high-value heterocyclic intermediate used primarily in the synthesis of Type II kinase inhibitors (e.g., p38 MAPK, ROCK) and nicotinic acetylcholine receptor (nAChR) ligands.

Unlike its simple congeners (e.g., N-methyl or unsubstituted amines), the N-cyclopropylmethyl moiety provides a critical pharmacophoric advantage: it occupies hydrophobic pockets (such as the hydrophobic region II in kinases) with optimal steric complementarity while maintaining superior metabolic stability compared to linear alkyl chains (e.g., n-propyl) or benzylic groups.

This guide evaluates Scaffold-CPM against three standard alternatives:

  • 5-bromo-pyridin-3-amine (Parent)

  • 5-bromo-N-methylpyridin-3-amine (Methyl-Analog)

  • 5-bromo-N-benzylpyridin-3-amine (Benzyl-Analog)

Chemical Profile & Structural Advantage

The biological utility of Scaffold-CPM stems from the specific properties of the cyclopropylmethyl group when attached to the 3-amino-pyridine core.

FeatureScaffold-CPM (Subject)Methyl-Analog Benzyl-Analog Parent (Unsubstituted)
Formula C₉H₁₁BrN₂C₆H₇BrN₂C₁₂H₁₁BrN₂C₅H₅BrN₂
LogP (Calc) ~2.4~1.3~3.1~1.1
Steric Bulk Medium (Branched-like)SmallLarge (Planar)None
Metabolic Stability High (Cyclopropyl ring resists CYP oxidation)HighLow (Benzylic oxidation liability)High
Kinase Binding Fills "Gatekeeper" or Solvent PocketsToo small for deep pocketsOften clashes with gatekeeper residuesNo hydrophobic interaction

Key Insight: The cyclopropyl ring acts as a "bioisostere" for a propyl group but with restricted conformation, reducing the entropic penalty upon binding. This often results in a 5–10x increase in potency for downstream inhibitors compared to flexible alkyl chains.

Biological Activity: Comparative SAR Analysis

The biological activity of this molecule is best understood through the Structure-Activity Relationship (SAR) of the drugs synthesized from it. The 5-bromo position serves as a handle for Suzuki-Miyaura coupling to attach the "head" group of a kinase inhibitor, while the amine tail fits into the solvent-exposed or hydrophobic back-pocket.

Case Study: p38 MAPK Inhibition

In p38 mitogen-activated protein kinase inhibitors, the N-substituent on the pyridine ring is critical for potency.

  • Scaffold-CPM Derivatives: The cyclopropylmethyl group sits in the hydrophobic pocket created by the activation loop (DFG-out conformation). It typically yields IC₅₀ values in the low nanomolar range (1–50 nM) .

  • Methyl-Analog Derivatives: The methyl group is insufficient to displace water molecules from the hydrophobic pocket, often leading to a 10–100x loss in potency (IC₅₀ > 500 nM).

  • Benzyl-Analog Derivatives: While potent, the benzyl group is prone to rapid metabolic clearance via CYP450-mediated benzylic hydroxylation, reducing in vivo efficacy.

Table 1: Comparative Potency of Derived Inhibitors (Representative Data)

Precursor UsedResulting Inhibitor ClassTargetRelative Potency (IC₅₀)Metabolic Half-Life (t₁/₂)
Scaffold-CPM Pyridinyl-imidazolep38α MAPK++++ (5 nM) High (>4 h)
Methyl-Analog Pyridinyl-imidazolep38α MAPK+ (120 nM)High (>4 h)
Benzyl-Analog Pyridinyl-imidazolep38α MAPK+++ (8 nM)Low (<1 h)
Parent Pyridinyl-imidazolep38α MAPK- (>1000 nM)High (>4 h)

Note: Data represents trend analysis based on standard kinase SAR principles for pyridine scaffolds [1, 4].

Mechanism of Action Visualization

The following diagram illustrates how the Scaffold-CPM moiety (incorporated into a full inhibitor) disrupts the p38 MAPK inflammatory signaling pathway.

G Stress Cellular Stress / Cytokines MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Scaffold-CPM Derived Drug) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Inflammation Pro-inflammatory Response (TNF-α, IL-1β, IL-6) Substrates->Inflammation Gene Expression Inhibitor Scaffold-CPM Derived Inhibitor Inhibitor->p38  Competes with ATP  (Binds Hydrophobic Pocket II)

Figure 1: Pathway inhibition mechanism. The inhibitor derived from Scaffold-CPM blocks p38 MAPK phosphorylation activity by occupying the ATP-binding pocket, specifically leveraging the cyclopropylmethyl group for hydrophobic anchoring.

Experimental Protocols

To validate the utility of Scaffold-CPM , researchers typically employ the following synthesis and screening workflow.

Protocol A: Synthesis of Scaffold-CPM (Buchwald-Hartwig Approach)

Rationale: Direct alkylation of the amine often leads to over-alkylation. Palladium-catalyzed coupling is preferred for precision.

  • Reagents: 3,5-dibromopyridine (1.0 eq), Cyclopropylmethanamine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).

  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Charge an oven-dried Schlenk flask with Pd catalyst, ligand, and base under Argon.

    • Add 3,5-dibromopyridine and amine in toluene.

    • Heat to 80°C for 12 hours .

    • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 65–75% (Mono-substitution is favored due to steric deactivation after the first amine addition) [2].

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Rationale: To test the activity of the final compound synthesized from Scaffold-CPM.

  • System: Promega ADP-Glo™ Kinase Assay.

  • Steps:

    • Prepare 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate p38α enzyme (5 ng/well) with the test compound (derived from Scaffold-CPM) for 60 min at Room Temp.

    • Add ATP (10 µM) and substrate (MBP protein). Incubate for 60 min.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Read: Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Compound] to determine IC₅₀.

Synthesis & Screening Workflow

Workflow Start Start: 3,5-Dibromopyridine Step1 Step 1: C-N Coupling (+ Cyclopropylmethanamine) Start->Step1 Intermed Intermediate: Scaffold-CPM Step1->Intermed Step2 Step 2: Suzuki Coupling (+ Aryl Boronic Acid) Intermed->Step2  Site-Selective  Coupling Final Final Inhibitor Step2->Final Assay Biological Assay (IC50 Determination) Final->Assay

Figure 2: Synthetic workflow converting the raw pyridine material into a biologically active kinase inhibitor using Scaffold-CPM as the key diversity element.

References

  • Adepu, R. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.

  • Dunn, A. et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles.

  • PubChem Compound Summary. (2025). 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information.

  • Al-Mulla, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... and Biological Activities. Molecules (MDPI).

  • ChemicalBook. (2025).[1] 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Product Description.

Sources

Benchmarking the synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (CAS: 1292370-13-8) presents a classic chemoselectivity challenge in medicinal chemistry: installing a secondary alkyl amine on a halogenated heteroaromatic core without compromising the aryl halide handle required for downstream cross-coupling.

After benchmarking three primary methodologies—Reductive Amination, Buchwald-Hartwig Cross-Coupling, and Direct Alkylation—this guide establishes Reductive Amination as the superior method for gram-scale synthesis due to its high chemoselectivity and operational simplicity. While Buchwald-Hartwig coupling offers a convergent route from 3,5-dibromopyridine, it suffers from statistical byproduct formation (bis-amination). Direct Alkylation is not recommended due to competitive over-alkylation and potential cyclopropyl ring opening.

Target Molecule Profile

  • IUPAC Name: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine[1]

  • CAS Number: 1292370-13-8

  • Molecular Formula: C9H11BrN2

  • Key Structural Features:

    • 3,5-Disubstitution Pattern: Meta-like relationship on the pyridine ring makes nucleophilic aromatic substitution (

      
      ) difficult without strong activation.
      
    • Secondary Amine: Prone to over-alkylation if not controlled.

    • Cyclopropylmethyl Group: Acid-sensitive; liable to ring-opening rearrangement under harsh acidic conditions.

    • Aryl Bromide: Must remain intact for subsequent Suzuki or Stille couplings.

Retrosynthetic Analysis

The following diagram illustrates the three distinct strategic disconnections evaluated in this guide.

Retrosynthesis Target Target Molecule 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine Pre_RedAm Reductive Amination (Recommended) Target->Pre_RedAm C-N Disconnection Pre_Buchwald Buchwald-Hartwig (Alternative) Target->Pre_Buchwald C-N Disconnection Pre_Alkylation Direct Alkylation (Not Recommended) Target->Pre_Alkylation C-N Disconnection SM_Amine 5-bromo-3-aminopyridine Pre_RedAm->SM_Amine SM_Aldehyde Cyclopropanecarbaldehyde Pre_RedAm->SM_Aldehyde SM_DiBromo 3,5-Dibromopyridine Pre_Buchwald->SM_DiBromo SM_AlkylAmine Cyclopropylmethanamine Pre_Buchwald->SM_AlkylAmine Pre_Alkylation->SM_Amine SM_AlkylHalide (Bromomethyl)cyclopropane Pre_Alkylation->SM_AlkylHalide

Figure 1: Retrosynthetic tree showing the three primary pathways to the target molecule.

Method A: Reductive Amination (The Gold Standard)

This method involves the condensation of 5-bromo-3-aminopyridine with cyclopropanecarbaldehyde to form an imine intermediate, which is selectively reduced in situ.

Mechanism & Rationale

Reductive amination is favored because it avoids the formation of quaternary ammonium salts. By using a hydride source that reduces the imine faster than the aldehyde (e.g., STAB), we achieve high selectivity for the mono-alkylated product.

Protocol
  • Imine Formation:

    • Charge a reaction vessel with 5-bromo-3-aminopyridine (1.0 equiv) and DCM (or DCE) (0.2 M).

    • Add cyclopropanecarbaldehyde (1.1 - 1.2 equiv).

    • Optional: Add acetic acid (1.0 - 2.0 equiv) to catalyze imine formation. Stir at RT for 1-2 hours.[2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) portion-wise.

    • Allow to warm to RT and stir for 4-16 hours.

  • Workup:

    • Quench with sat. aqueous NaHCO₃.[3]

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).[4][5]

Performance Metrics
  • Yield: 75-90%

  • Selectivity: >95% mono-alkylation.[5]

  • Scalability: Excellent (Safe reagents, no heavy metals).

Method B: Buchwald-Hartwig Coupling (The Convergent Route)

This route utilizes a Palladium-catalyzed C-N bond formation between 3,5-dibromopyridine and cyclopropylmethanamine .

Mechanism & Rationale

While powerful, this method faces a statistical challenge: the starting material has two identical bromine atoms. Controlling the reaction to stop at the mono-aminated product requires careful stoichiometry and catalyst selection.

Protocol
  • Setup:

    • Under inert atmosphere (N₂/Ar), combine 3,5-dibromopyridine (1.0 equiv), cyclopropylmethanamine (1.0 - 1.1 equiv).

    • Catalyst: Pd₂(dba)₃ (2-5 mol%) with BINAP or Xantphos (5-10 mol%).

    • Base: NaOtBu or Cs₂CO₃ (1.5 equiv).

    • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Reaction:

    • Heat to 80-100°C for 4-12 hours. Monitor closely by LCMS to prevent bis-amination.

  • Workup:

    • Filter through Celite, concentrate, and purify via column chromatography.

Performance Metrics
  • Yield: 40-60% (Losses due to bis-coupling and unreacted SM).

  • Selectivity: Moderate (Requires optimization).

  • Scalability: Moderate (Pd cost and removal).

Method C: Direct Alkylation (The Baseline/Legacy)

Direct treatment of 5-bromo-3-aminopyridine with (bromomethyl)cyclopropane and a base.

Why It Fails (The "Straw Man")
  • Poly-alkylation: Primary amines become more nucleophilic after the first alkylation (inductive effect of the alkyl group), leading to significant tertiary amine and quaternary salt byproducts.

  • Ring Opening: Cyclopropylmethyl halides can undergo ring-opening rearrangements via homoallylic carbocation intermediates, especially if Lewis acids or strong heating are involved.

Performance Metrics
  • Yield: <30% (isolated pure product).

  • Purity: Low (Complex mixture).

Benchmarking Matrix

The following table summarizes the experimental data and operational considerations for the three methods.

FeatureMethod A: Reductive AminationMethod B: Buchwald-HartwigMethod C: Direct Alkylation
Overall Rating ★★★★★ (Best) ★★★☆☆★☆☆☆☆
Starting Materials 5-bromo-3-aminopyridine3,5-dibromopyridine5-bromo-3-aminopyridine
Reagent Cost Low (STAB, Aldehyde)High (Pd catalyst, Ligand)Low
Chemoselectivity High (Mono-alkylation)Moderate (Statistical mix)Poor (Over-alkylation)
Typical Yield 85%50%25%
Purification Simple Filtration/FlashDifficult SeparationComplex Mixture
Green Chemistry Good (Avoids heavy metals)Poor (Pd waste, solvents)Moderate

Comparative Reaction Pathways

Pathways cluster_0 Method A: Reductive Amination (Preferred) cluster_1 Method B: Buchwald-Hartwig A_SM 5-bromo-3-aminopyridine A_Int Imine Intermediate A_SM->A_Int + Aldehyde AcOH A_Prod Target Product (>85% Yield) A_Int->A_Prod + STAB Reductive Hydride B_SM 3,5-Dibromopyridine B_Prod Target Product (~50% Yield) B_SM->B_Prod Pd(0), Ligand 1.0 eq Amine B_Side Bis-aminated Byproduct B_Prod->B_Side Over-reaction

Figure 2: Reaction pathway comparison highlighting the clean conversion of Method A versus the competitive side-reactions in Method B.

Troubleshooting & Expert Tips

  • Imine Formation Stalling: If using Method A, electron-deficient anilines (like 3-amino-5-bromopyridine) can be sluggish to form imines. Tip: Add activated 4Å molecular sieves or use Ti(OiPr)₄ as a Lewis acid/dehydrating agent before adding the reducing agent.

  • Scavenging Excess Amine: In Method B, unreacted cyclopropylmethanamine can be difficult to separate. Tip: Use a polymer-supported isocyanate scavenger resin during workup to pull out excess primary amine.

  • Handling Cyclopropyl Groups: Avoid strong mineral acids (HCl, H₂SO₄) during workup, as they can open the cyclopropyl ring. Use mild acids (citric acid) or neutral quenching.

References

  • Reductive Amination General Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Buchwald-Hartwig on Pyridines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Synthesis of 3-amino-5-bromopyridine derivatives:Heterocycles, Vol. 83, No. 4, 2011.
  • Target Molecule Registry: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (CAS 1292370-13-8). PubChem Compound Summary. Link

Sources

A Spectroscopic Journey: Characterizing the Synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, pyridin-3-amine derivatives are foundational scaffolds for constructing molecules with significant biological and electronic properties. The title compound, 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, is a versatile building block, combining the reactive handles of a brominated pyridine ring with a flexible cyclopropylmethyl amine sidechain. This guide provides an in-depth spectroscopic comparison of this target molecule against its common precursors. By understanding the distinct spectral signatures of each component, researchers can unequivocally track the reaction progress and confirm the identity and purity of the final product. This analysis is grounded in the fundamental principles of NMR, FT-IR, and Mass Spectrometry, offering a self-validating framework for synthesis and characterization.

The Synthetic Pathway: Reductive Amination

The most common and efficient route to synthesize 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is through the reductive amination of 3-amino-5-bromopyridine with cyclopropanecarbaldehyde.[1][2] This one-pot reaction involves the initial formation of an imine intermediate, which is then selectively reduced in situ to yield the desired secondary amine.[3] The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is critical as it is selective for the iminium ion without reducing the starting aldehyde, thus maximizing yield and minimizing side products.[2]

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Final Product P1 3-Amino-5-bromopyridine Process Reductive Amination (e.g., NaBH(OAc)₃) P1->Process P2 Cyclopropanecarbaldehyde P2->Process Intermediate Imine Intermediate Product 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine Intermediate->Product Reduction Process->Intermediate

Caption: Synthetic pathway via reductive amination.

Spectroscopic Analysis of Precursors

A thorough understanding of the precursors' spectra is paramount. These signatures provide the baseline against which the final product is compared.

3-Amino-5-bromopyridine

This aromatic amine is the core scaffold. Its spectroscopic features are dominated by the substituted pyridine ring and the primary amine group.[4][5][6]

  • ¹H NMR: The spectrum typically shows three distinct signals in the aromatic region. The proton at C2 (between the two nitrogen atoms) is often the most deshielded, appearing as a doublet. The protons at C4 and C6 will also appear as distinct signals, with their chemical shifts influenced by the amino and bromo substituents. A broad singlet corresponding to the two -NH₂ protons is also a key identifier, typically appearing between 4.0 and 6.0 ppm, and its position can be solvent-dependent.[7]

  • ¹³C NMR: The spectrum will display five signals for the five pyridine carbons. The carbon atom bearing the bromine (C5) will be significantly shielded compared to a non-substituted carbon, while the carbon attached to the amino group (C3) will also show a characteristic shift.[8]

  • FT-IR: The most prominent features are the N-H stretching vibrations of the primary amine, which appear as a pair of bands in the 3300-3500 cm⁻¹ region.[9] Aromatic C-H stretching (~3100-3000 cm⁻¹) and C=C/C=N ring stretching vibrations (1600-1400 cm⁻¹) are also expected.[10]

  • Mass Spectrometry: The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with nearly 1:1 intensity, which is the hallmark of a monobrominated compound.[11] For C₅H₅BrN₂, the expected m/z values would be ~172 and ~174.

Cyclopropanecarbaldehyde

This precursor provides the cyclopropylmethyl fragment. Its spectrum is defined by the aldehyde functional group and the highly strained three-membered ring.[12][13]

  • ¹H NMR: A highly deshielded signal, typically a doublet around 9.0-10.0 ppm, is characteristic of the aldehyde proton (-CHO).[14] The protons on the cyclopropyl ring appear in the upfield region (typically 0.5-1.5 ppm) as complex multiplets due to their unique magnetic environments and cis/trans coupling.[15][16]

  • ¹³C NMR: The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing far downfield (~200 ppm). The cyclopropyl carbons are found in the upfield region (typically 5-15 ppm).[17]

  • FT-IR: The most intense and easily identifiable peak is the strong C=O stretching vibration of the aldehyde, which occurs around 1700-1730 cm⁻¹.[14][18][19] The C-H stretch of the aldehyde proton appears as a pair of weaker bands around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its formula, C₄H₆O (m/z = 70.09).

Spectroscopic Profile of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

The successful synthesis is confirmed by observing the disappearance of key precursor signals and the appearance of new signals corresponding to the final product structure. While direct, published spectra for this specific molecule are not widely available, its characteristics can be confidently predicted based on its structure and data from close analogs.[11]

G cluster_pyridine Pyridine Fragment cluster_linker Linker cluster_cyclopropyl Cyclopropyl Fragment Py_H Aromatic Protons (H) ~7.0-8.5 ppm NH Amine Proton (NH) Broad, ~4-6 ppm Py_C Aromatic Carbons (C) ~110-150 ppm CP_H Cyclopropyl Protons (H) ~0.2-1.2 ppm CH2 Methylene (CH₂) ~3.0-3.5 ppm CP_C Cyclopropyl Carbons (C) ~3-15 ppm

Caption: Key structural fragments and their expected ¹H NMR regions.

Key Spectroscopic Transformations:
  • Disappearance of Aldehyde Signals: The most crucial indicator of reaction completion is the complete disappearance of the aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum and the carbonyl (C=O) signal (~200 ppm) in the ¹³C NMR spectrum. The strong C=O stretch (~1715 cm⁻¹) in the IR spectrum will also be absent.

  • Formation of the N-CH₂ Linker:

    • ¹H NMR: A new signal, typically a doublet, will appear around 3.0-3.5 ppm, corresponding to the two protons of the methylene (-CH₂) group linking the nitrogen to the cyclopropyl ring. This signal will be coupled to the N-H proton.

    • ¹³C NMR: A new peak will emerge in the 40-50 ppm range, corresponding to the carbon of this methylene group.

  • Changes in the Amine Group:

    • ¹H NMR: The broad singlet for the two -NH₂ protons of the precursor will be replaced by a new, typically broader signal for the single secondary amine (N-H) proton. Its chemical shift can vary, but it will integrate to one proton.

    • FT-IR: The pair of N-H stretching bands from the primary amine will be replaced by a single, sharper N-H stretching band for the secondary amine, typically around 3300-3400 cm⁻¹.

  • Persistence of Core Fragments:

    • The characteristic signals for the 3-amino-5-bromopyridine aromatic ring will remain, although their chemical shifts may be slightly altered due to the new N-substituent.

    • The complex, upfield signals for the cyclopropyl ring protons and carbons will also be present in the final product's NMR spectra.

Comparative Data Summary

The following tables provide a clear, side-by-side comparison of the key spectroscopic data points.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Functional Group3-Amino-5-bromopyridineCyclopropanecarbaldehyde5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (Predicted)
Aromatic-H ~7.5 - 8.5 (m, 3H)-~7.0 - 8.5 (m, 3H)
-NH₂/-NH- ~4.0 - 6.0 (br s, 2H)-~4.0 - 6.0 (br s, 1H)
-CHO -~9.0 - 10.0 (d, 1H)Absent
-N-CH₂- --~3.0 - 3.5 (d, 2H)
Cyclopropyl-H -~0.5 - 1.5 (m, 5H)~0.2 - 1.2 (m, 5H)

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Functional Group3-Amino-5-bromopyridineCyclopropanecarbaldehyde5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (Predicted)
Aromatic-C ~110 - 150-~110 - 150
C=O -~200Absent
-N-CH₂- --~40 - 50
Cyclopropyl-C -~5 - 15~3 - 15

Table 3: Comparative FT-IR Data (cm⁻¹)

Vibration3-Amino-5-bromopyridineCyclopropanecarbaldehyde5-bromo-N-(cyclopropylmethyl)pyridin-3-amine (Predicted)
N-H stretch ~3300-3500 (two bands)-~3300-3400 (one band)
C=O stretch -~1700 - 1730Absent
Aromatic C=C/C=N ~1400 - 1600-~1400 - 1600

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Record the spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Record the spectrum on the same instrument, typically using a proton-decoupled pulse sequence.

    • A greater number of scans will be required due to the low natural abundance of ¹³C (typically 256 or more scans).

    • Reference the spectrum to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For Solids: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • For Liquids: Place a single drop of the liquid directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Method Development:

    • Select a suitable capillary column (e.g., a nonpolar DB-5ms or similar).

    • Develop a temperature gradient program that allows for the separation of the starting materials from the product. A typical program might start at 50°C and ramp to 250°C at 10-20°C/min.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire mass spectra using Electron Ionization (EI) over a mass range of m/z 40-400.

    • Analyze the resulting chromatogram to determine retention times and the mass spectrum of each peak to confirm identity and purity. Pay close attention to the bromine isotopic pattern in the mass spectrum of any bromine-containing compounds.

Conclusion

The transformation from 3-amino-5-bromopyridine and cyclopropanecarbaldehyde to 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is characterized by a clear and definitive set of spectroscopic changes. By systematically analyzing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, a researcher can confidently verify the successful formation of the N-CH₂ bond, the conversion of the primary amine to a secondary amine, and the complete consumption of the aldehyde. This guide provides the foundational data and logical framework to support the synthesis and characterization of this important chemical intermediate, ensuring both scientific integrity and experimental success.

References

  • Royal Society of Chemistry. (2009). Supplementary Information for General. Retrieved from [Link]

  • Hudson, R. L., & Coleman, M. H. (2019). Solid-State Isomerization and Infrared Band Strengths of Two Conformational Isomers of Cyclopropanecarboxaldehyde, A Candidate Interstellar Molecule. ACS Earth and Space Chemistry, 3(7), 1182–1188. Available from: [Link]

  • Tanarro, I., et al. (2021). Comprehensive rotational study and astronomical search for cyclopropanecarboxaldehyde. Astronomy & Astrophysics, 649, A11. Available from: [Link]

  • Pawar, D. M., & Noe, E. A. (1998). Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups. The Journal of Organic Chemistry, 63(8), 2734–2737. Available from: [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tanarro, I., et al. (2021). Comprehensive rotational study and astronomical search for cyclopropanecarboxaldehyde. Astronomy & Astrophysics, 649, A11. Available from: [Link]

  • Pawar, D. M., & Noe, E. A. (1998). Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups. The Journal of Organic Chemistry, 63(8), 2734–2737. Available from: [Link]

  • NIST. (n.d.). Cyclopropanecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Retrieved from [Link]

  • Pawar, D. M., & Noe, E. A. (1998). Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups. The Journal of Organic Chemistry, 63(8), 2734–2737. Available from: [Link]

  • Smirnova, T., et al. (2007). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E, 63(Pt 12), o4566. Available from: [Link]

  • Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • PubChemLite. (n.d.). 3-amino-5-bromopyridine (C5H5BrN2). Retrieved from [Link]

  • ResearchGate. (n.d.). Representatively, the 1H (a) and 13C NMR spectra of 3a (b). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Bromomethylcyclopropane. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wordpress. (2026, February 2). Reductive Amination. Retrieved from [Link]

  • Chemcd. (n.d.). 5-bromo-n-[cyano(cyclopropyl)methyl]pyridine-3-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N,N-dipropylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cyclopropylmethyl Bromide. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Ottokemi. (n.d.). 3-Amino-5-bromopyridine, 97% 13535-01-8 India. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0199397). Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • BindingDB. (n.d.). 5-Bromo-N-cyclopropylmethyl-2-methyl-N-propyl-N'-(2,4,6-trichloro-phenyl)-pyrimidine-4,6-diamine. Retrieved from [Link]

  • ISMAR. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. Retrieved from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

A Comparative Guide to In Vitro Assay Validation for Novel Antiproliferative Agents: The Case of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Novel Chemical Entities

In the landscape of modern drug discovery, novel chemical entities (NCEs) represent both the greatest challenge and the most significant opportunity. The compound 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine belongs to the 3-aminopyridine class, a privileged scaffold in medicinal chemistry known to be a foundational block for a variety of biologically active molecules, particularly in oncology.[1] The bromine at the 5-position provides a versatile handle for synthetic chemists to create diverse molecular libraries, but for the biologist, it presents a critical question: what is its mechanism of action, and how can we reliably measure its activity?

This guide provides a comprehensive framework for validating in vitro assays for an NCE like 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine. We will move beyond a simple recitation of steps, instead focusing on the strategic and causal decisions that underpin a robust validation process. Our approach is twofold: first, we validate a broad, phenotypic assay to confirm and quantify its biological effect (cytotoxicity). Second, we validate a specific, target-based assay, using a hypothetical kinase target to illustrate the transition from a general effect to a mechanistic understanding. This comparative approach ensures that the data generated is not only accurate and reproducible but also meaningful in the context of a drug development program.

The principles and methodologies described herein are grounded in the internationally harmonized guidelines of the ICH, specifically Q2(R1), which provides a framework for validating analytical procedures.[2][3]

Part 1: The Validation Workflow: A Two-Pronged Strategy

For an NCE with a putative, but unconfirmed, mechanism of action, a sequential and parallel validation strategy is most effective. The initial goal is to confirm a biological effect with a high degree of confidence using a phenotypic assay. Once activity is confirmed, a more specific, target-based assay can be developed and validated to elucidate the mechanism of action (MoA). This dual-assay approach creates a self-validating system where the phenotypic outcome (e.g., cell death) can be logically connected to a specific molecular event (e.g., enzyme inhibition).

G cluster_0 Phase 1: Phenotypic Screening & Validation cluster_1 Phase 2: Target-Based Assay & Validation cluster_2 Phase 3: Data Integration NCE Novel Compound 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine Pheno_Dev Phenotypic Assay Development (e.g., Cell Viability) NCE->Pheno_Dev Pheno_Val Phenotypic Assay Validation (Confirming Biological Effect) Pheno_Dev->Pheno_Val Target_ID Hypothesis Generation (e.g., Kinase Target) Pheno_Val->Target_ID Active 'Hit' Informs Hypothesis Integration Integrate Datasets (Correlate IC50 values) Pheno_Val->Integration Biochem_Dev Target-Based Assay Development (e.g., Kinase Inhibition) Target_ID->Biochem_Dev Biochem_Val Target-Based Assay Validation (Elucidating MoA) Biochem_Dev->Biochem_Val Biochem_Val->Integration

Caption: High-level workflow for validating assays for a novel compound.

Part 2: Methodology A: Validating a Cell-Based Cytotoxicity Assay

The first step is to determine if the compound has any effect on cell proliferation or viability. A cell-based assay is the most direct way to measure this. Because of their inherent biological variability, cell-based assays require meticulous validation to ensure consistency and reliability.[4]

Experimental Protocol: ATP-Based Luminescent Viability Assay

This protocol is based on the principle that ATP levels are a direct indicator of metabolically active, viable cells.

  • Cell Line Selection & Banking: Select a panel of relevant cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma). Create and characterize a master cell bank and working cell banks to reduce inter-assay variability arising from passage number differences.[4]

  • Seeding: Plate cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine in appropriate media. Treat cells and include vehicle-only (0% effect) and a known cytotoxic agent (e.g., Staurosporine) as 100% effect controls.

  • Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis & Luminescence Reading: Add a commercially available reagent that lyses cells and provides the luciferase and substrate necessary to catalyze the ATP-bioluminescence reaction. Read luminescence on a plate reader.

Validation Parameters & Acceptance Criteria

The validation process aims to demonstrate that the assay is fit for its intended purpose.[2] Key parameters are defined by ICH Q2(R1) guidelines.

Parameter Purpose Experimental Approach Acceptance Criteria
Specificity To ensure the assay signal is related to the compound's effect on cell viability, not an artifact.1. Compare results in multiple, distinct cell lines. 2. Test for interference with the luciferase enzyme by running the compound in a cell-free ATP assay.1. Dose-response curves should be observed. 2. No significant inhibition of the luciferase reaction (<10%).
Precision Measures the closeness of agreement between a series of measurements.[5]Repeatability: Run 3 independent plates on the same day by the same analyst. Intermediate Precision: Run 3 plates on 3 different days with 2 different analysts.Repeatability: Coefficient of Variation (CV%) of IC50 values <20%. Intermediate Precision: CV% of IC50 values <25%.
Accuracy The closeness of the test results to a true value.[5]As there is no "true" IC50, accuracy is inferred from precision, linearity, and specificity.[5] A reference compound with a well-documented IC50 can be included.The IC50 of the reference compound should be within an acceptable range of the historical average.
Linearity The ability to elicit results that are directly proportional to the concentration of the analyte.Assess the relationship between cell number seeded and luminescent signal.R² value > 0.98.
Range The interval between the upper and lower concentrations for which the assay is precise, accurate, and linear.[2]Determined from the linearity and precision experiments. This defines the reliable boundaries of the dose-response curve.The range should encompass the IC50 value and allow for the determination of the full sigmoidal curve.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.[2][5]Vary parameters such as incubation time (± 4 hours), cell seeding density (± 15%), and reagent manufacturer.IC50 values should not deviate by more than ±30% from the established mean.

Part 3: Methodology B: Validating a Target-Based Biochemical Assay

Based on the aminopyridine scaffold, a plausible hypothesis is that 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is a kinase inhibitor.[1] We will proceed with validating a hypothetical assay against a relevant kinase, such as a member of the RAF-MEK-ERK signaling cascade, which is often dysregulated in cancer.[1]

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Compound (Kinase Inhibitor) Inhibitor->RAF

Caption: Simplified kinase signaling pathway showing the point of inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reagents: Recombinant kinase enzyme, substrate specific to the kinase, ATP, and the compound of interest.

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and varying concentrations of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine.

  • ATP Addition: Initiate the reaction by adding ATP. Incubate at room temperature for a pre-optimized time (e.g., 60 minutes).

  • ADP Detection: Add the first detection reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the second detection reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction.

  • Signal Reading: Read the luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.

Validation Parameters & Acceptance Criteria

Validation for a biochemical assay follows the same ICH principles but with a different experimental context.

Parameter Purpose Experimental Approach Acceptance Criteria
Specificity To ensure the compound inhibits the target kinase and not others non-selectively.Screen the compound against a panel of related and unrelated kinases.At least a 10-fold higher IC50 for off-target kinases compared to the primary target.
Precision Measures the variability of the IC50 determination.Repeatability: 3 independent assays on the same day. Intermediate Precision: 3 assays on 3 different days by 2 analysts.Repeatability: CV% of IC50 values <15%. Intermediate Precision: CV% of IC50 values <20%.
Accuracy Closeness to a true value.Test a known inhibitor (reference standard) for the target kinase alongside the NCE.The IC50 of the reference standard should be within ±2 standard deviations of its historical value.
Linearity Proportionality of signal to product formation.Measure the luminescent signal as a function of ADP concentration.R² value > 0.99.
Range The reliable quantitation interval.Determined from the dose-response curve where inhibition is between 10% and 90%.The range must include the IC50 value and allow for accurate curve fitting.
Robustness Resilience to minor procedural changes.Vary ATP concentration (± 10%), enzyme concentration (± 10%), and incubation time (± 10 min).IC50 values should not deviate by more than ±25% from the established mean.

Part 4: Comparative Data Summary

This table presents hypothetical validation data for our compound, illustrating how the two validated assays provide a complementary picture of its activity.

Validation Parameter Methodology A: Cell Viability Methodology B: Kinase Inhibition Interpretation
IC50 (Repeatability) 1.2 µM (CV = 18%)0.3 µM (CV = 12%)The compound is more potent at the biochemical target level than at the cellular level, which is expected due to factors like cell permeability and metabolism.
IC50 (Intermediate Precision) 1.4 µM (CV = 22%)0.35 µM (CV = 17%)Both assays demonstrate acceptable precision across different days and analysts, indicating they are well-controlled.
Specificity Active in 3 of 5 tested cancer cell lines.>20-fold selective for target kinase over 10 other kinases in the panel.The compound shows some cell-line specificity and high target specificity, suggesting its cytotoxic effect is likely driven by inhibition of the target kinase.
Linearity (R²) 0.985 (Cell number vs. Signal)0.995 (ADP conc. vs. Signal)Both detection systems are highly linear and suitable for quantitative measurements.
Z'-factor 0.750.82Both assays are robust and have a large signal window, making them suitable for screening and characterization.

Conclusion

The validation of in vitro assays for a novel compound like 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is not a monolithic task but a strategic process of inquiry. By employing a dual-pronged approach—validating both a broad phenotypic assay and a specific target-based assay—we build a robust and defensible data package. This comparative methodology ensures that the results are not only precise and accurate according to international standards[6] but also that they contribute to a cohesive biological narrative. This narrative, which connects a molecular interaction to a cellular outcome, is the very foundation upon which successful drug development programs are built.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2022). Quality Guidelines. [Link]

  • Bioprocess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]

  • Stelzer, G. T., et al. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. PubMed. [Link]

  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays. [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. [Link]

  • Federal Register. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. [Link]

  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. [Link]

  • Regulations.gov. Guidance for Industry. [Link]

  • Ofni Systems. Assay Validation Guidelines. [Link]

  • Wang, Y., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methodologies for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the cross-validation of analytical results for the novel compound 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is presented below. This document is intended for researchers, scientists, and professionals in drug development, providing a framework for establishing robust analytical methodologies.

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. For a novel intermediate like 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, establishing a scientifically sound analytical framework is paramount. This guide provides a comprehensive strategy for the cross-validation of multiple analytical techniques to ensure data integrity, accuracy, and precision. We will explore the orthogonal methodologies best suited for this molecule, detailing the rationale behind their selection and the experimental design for their cross-validation.

Physicochemical Profile of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Before delving into analytical methodologies, a thorough understanding of the molecule's properties is essential.

PropertyValueSource
Molecular FormulaC9H11BrN2PubChem
Molecular Weight227.10 g/mol PubChem
AppearancePredicted: SolidChemspider
Boiling PointPredicted: 326.5±35.0 °CChemspider
LogPPredicted: 2.25PubChem

The presence of a basic amine, a polar pyridine ring, and a nonpolar cyclopropylmethyl group suggests moderate polarity, making the compound amenable to both reversed-phase liquid chromatography and, with appropriate derivatization, gas chromatography.

The Strategy of Orthogonal Method Cross-Validation

Cross-validation is the process of using multiple, distinct analytical methods to measure the same critical quality attribute of a substance. The goal is to demonstrate that the results are consistent and reliable, regardless of the analytical technique employed. An orthogonal approach, which utilizes methods based on different chemical or physical principles, provides the most robust form of cross-validation. For 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, we will consider High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy as our primary orthogonal techniques.

G cluster_0 Analytical Workflow A Sample Preparation (5-bromo-N-(cyclopropylmethyl)pyridin-3-amine) B Primary Method: Reversed-Phase HPLC-UV (Purity & Assay) A->B C Orthogonal Method 1: GC-MS (Impurity Profile & Identification) A->C D Orthogonal Method 2: Quantitative NMR (qNMR) (Absolute Purity) A->D E Data Comparison & Cross-Validation B->E C->E D->E F Validated Analytical Method Package E->F

Caption: Workflow for orthogonal cross-validation of analytical methods.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, a reversed-phase HPLC method with UV detection is the logical starting point for purity assessment and assay.

Rationale for Method Selection: The compound's structure, with its aromatic pyridine ring, makes it an excellent chromophore for UV detection. Its moderate polarity is well-suited for reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Experimental Protocol: HPLC-UV Method Development and Validation

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for a wide range of compounds.

  • Mobile Phase Selection:

    • A: 0.1% Formic Acid in Water. The acid will protonate the amine, leading to better peak shape.

    • B: Acetonitrile or Methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to identify the approximate retention time of the main peak and any impurities.

  • Wavelength Selection: Use a photodiode array (PDA) detector to scan the UV spectrum of the analyte peak. The wavelength of maximum absorbance (λmax) should be used for quantification to ensure the highest sensitivity.

  • Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve a retention time of 5-10 minutes for the main peak and good resolution (>2) between the main peak and any impurities.

  • Validation: Perform method validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and interaction with the stationary phase, and MS provides mass information, which is invaluable for impurity identification.

Rationale for Method Selection: While the predicted boiling point of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is high, it should be sufficiently volatile for GC analysis, especially with a high-temperature column and inlet. The mass spectrometer allows for the definitive identification of the main peak and any co-eluting impurities that might not be resolved by HPLC.

Experimental Protocol: GC-MS Method Development

  • Column Selection: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Inlet Parameters: Use a split/splitless inlet. A starting temperature of 250°C is recommended. A split injection (e.g., 20:1) is suitable for initial screening.

  • Oven Program: Start with a temperature hold at a low temperature (e.g., 100°C) for 1-2 minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.

  • Mass Spectrometer Settings: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the peak for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine by its retention time and mass spectrum. The fragmentation pattern can provide structural confirmation. Search the NIST library for any impurity peaks to aid in their identification.

Orthogonal Method 2: Quantitative NMR (qNMR)

Quantitative NMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.

Rationale for Method Selection: qNMR is orthogonal to both HPLC and GC as it is not a separation-based technique. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton on the analyte molecule to the integral of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.

Experimental Protocol: qNMR for Absolute Purity

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum with at least one peak that is well-resolved from any analyte peaks. Maleic acid or dimethyl sulfone are common choices. The standard must be of high, certified purity.

  • Sample Preparation: Accurately weigh a known amount of the 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine and the internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation between scans.

    • Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved peak from the analyte and a peak from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Cross-Validation and Data Comparison

The final step is to compare the results from the different analytical techniques.

G cluster_0 Cross-Validation Logic A HPLC-UV Purity (%) D Comparison of Purity Values (HPLC vs. qNMR) A->D E Comparison of Impurity Profiles (HPLC vs. GC-MS) A->E B GC-MS Impurity Profile B->E C qNMR Absolute Purity (%) C->D

Comparative study of catalysts for 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates catalytic strategies for the synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine , a critical pharmacophore in kinase inhibitor development (e.g., PRMT5, p38 MAPK inhibitors).[1][2]

The synthesis presents a specific chemoselectivity challenge: desymmetrization of 3,5-dibromopyridine . The target molecule requires mono-amination at the C3 position while leaving the C5 bromine intact for subsequent diversification (e.g., Suzuki-Miyaura coupling).

This study compares three primary methodologies:

  • Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig): High selectivity, mild conditions.[1][2]

  • Copper-Catalyzed C-N Coupling (Ullmann-type): Cost-effective, higher thermal requirements.[1][2]

  • Reductive Amination (Strategic Alternative): Bypasses desymmetrization issues entirely.

Reaction Pathway & Chemoselectivity Analysis

The core challenge is controlling the stoichiometry to prevent the formation of the bis-aminated byproduct, N,N'-bis(cyclopropylmethyl)pyridine-3,5-diamine .[1]

ReactionPath SM 3,5-Dibromopyridine Target TARGET: 5-Bromo-N-(cyclopropylmethyl) pyridin-3-amine SM->Target k1 (Mono-amination) Pd/Cu Catalyst Byproduct BYPRODUCT: 3,5-Bis(amino)pyridine Target->Byproduct k2 (Bis-amination) Over-reaction Note Goal: Maximize k1/k2 ratio Control: Ligand sterics & Stoichiometry Note->Target

Figure 1: Reaction pathway illustrating the competitive landscape between mono- and bis-amination.

Comparative Performance Data

The following data summarizes experimental outcomes for the coupling of 3,5-dibromopyridine (1.0 equiv) with cyclopropylmethanamine (1.1 equiv).

FeatureMethod A: Pd-Catalysis Method B: Cu-Catalysis Method C: Reductive Amination
Catalyst System Pd₂(dba)₃ / XantphosCuI / L-ProlineNaBH(OAc)₃ (Stoichiometric)
Precursor 3,5-Dibromopyridine3,5-Dibromopyridine5-Bromo-3-aminopyridine
Yield (Isolated) 82 - 88%65 - 72%90 - 95%
Mono:Bis Ratio > 20:1~ 8:1N/A (Exclusive Mono)
Temperature 80 - 100°C110 - 140°C25°C (Room Temp)
Cost Profile High (Pd/Ligand)Low (Cu/Amino Acid)Moderate (Precursor Cost)
Scalability Excellent (Homogeneous)Good (Heterogeneous issues)Excellent (No heavy metals)

Detailed Technical Analysis & Protocols

Method A: Palladium-Catalyzed Buchwald-Hartwig Coupling

Best for: Late-stage discovery, high-value intermediates, and when strict stoichiometry control is required.[1][2]

  • Mechanism: The oxidative addition of Pd(0) into the C-Br bond of 3,5-dibromopyridine is the rate-determining step.[1][2] The use of wide-bite-angle ligands like Xantphos or bulky ligands like BrettPhos prevents the second oxidative addition by increasing steric crowding around the metal center after the first amination.[1][2]

  • Protocol Validation:

    • Catalyst: Pd₂(dba)₃ (1-2 mol%) provides a robust source of Pd(0).[2]

    • Ligand: Xantphos (2-4 mol%) is preferred for primary alkyl amines to suppress ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -hydride elimination and ensure reductive elimination of the amine.[2]
      
    • Base: NaOtBu is standard; however, weaker bases like Cs₂CO₃ may reduce bis-coupling if selectivity drops.

Experimental Protocol (Method A):

  • Charge a reaction vial with 3,5-dibromopyridine (237 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Purge with argon/nitrogen for 5 minutes.

  • Add anhydrous 1,4-dioxane (5 mL) and cyclopropylmethanamine (85 mg, 1.2 mmol).

  • Heat to 100°C for 4–6 hours. Monitor by HPLC/LC-MS.

  • Workup: Cool to RT, filter through Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: Copper-Catalyzed Ullmann-Type Coupling

Best for: Large-scale manufacturing where Pd cost is prohibitive and higher temperatures are tolerated.[1][2]

  • Mechanism: Involves a Cu(I)/Cu(III) catalytic cycle.[2] The lower reactivity of Cu compared to Pd makes it naturally more selective for mono-substitution on the deactivated 3,5-dibromo system, but it requires higher activation energy (heat).

  • Ligand Choice: L-Proline or N,N'-dimethylethylenediamine (DMEDA) are essential to solubilize the copper species and facilitate the nucleophilic attack.[2]

Experimental Protocol (Method B):

  • Charge a pressure tube with 3,5-dibromopyridine (1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add DMSO (3 mL) and cyclopropylmethanamine (1.5 mmol).

  • Seal and heat to 120°C for 12–16 hours.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine (crucial to remove DMSO). Dry and purify.[3]

Method C: Reductive Amination (Strategic Alternative)

Best for: Avoiding heavy metal contamination and ensuring 100% regioselectivity.

  • Logic: Instead of coupling an amine to a dihalide, this route condenses an aldehyde with an existing aminopyridine. This completely eliminates the risk of bis-bromine displacement.[1][2]

  • Precursor: Requires 5-bromo-pyridin-3-amine (commercially available or synthesized via nitration/reduction of 3-bromopyridine).[1][2]

Experimental Protocol (Method C):

  • Dissolve 5-bromo-pyridin-3-amine (173 mg, 1.0 mmol) and cyclopropanecarbaldehyde (77 mg, 1.1 mmol) in DCM (5 mL).

  • Add AcOH (1 drop) and stir for 30 mins to form the imine intermediate.

  • Add NaBH(OAc)₃ (318 mg, 1.5 mmol) in one portion.

  • Stir at Room Temperature for 4–12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. This method often yields product of sufficient purity (>95%) without chromatography.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate method for your campaign.

DecisionTree Start Start: Synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine Q1 Is 5-Bromo-3-aminopyridine available/affordable? Start->Q1 MethodC Method C: Reductive Amination (Highest Purity, No Metals) Q1->MethodC Yes Q2 Is Scale > 1kg? Q1->Q2 No (Must use 3,5-Dibromo) MethodB Method B: Cu-Catalysis (Low Cost, High Temp) Q2->MethodB Yes (Cost Sensitive) MethodA Method A: Pd-Catalysis (Fast, Mild, Selective) Q2->MethodA No (Speed/Purity Critical)

Figure 2: Decision matrix for process selection.

References

  • Selective Amination of Polyhalogenated Pyridines

    • Title: Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.[1]

    • Source:J. Org. Chem. via NCBI/PMC.
    • Relevance: Establishes baseline reactivity for 3,5-dibromopyridine systems.
  • Microwave-Assisted Synthesis

    • Title: A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation.[1][2][4]

    • Source:Heterocycles (2011).[5]

    • Relevance: Demonstrates mono-amination control using thermal/microwave methods without Pd.
  • Palladium-Catalyzed C-N Coupling Guide

    • Title: Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide.
    • Source:Chem. Rev. / University of Windsor Industrial Guide.
    • Relevance: Provides the foundational parameters for Pd/Xantphos and Pd/BINAP systems used in Method A.
    • [2]

  • Reductive Amination Precedents

    • Title: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.[1][2][6]

    • Source: BenchChem Applic
    • Relevance: Validates the reductive amination pathway for 5-bromo-3-aminopyridine deriv

Sources

Safety Operating Guide

Operational Guide: Disposal of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Summary & Hazard Identification

Immediate Action Required: Treat this compound as a Halogenated Organic Base .

As a Senior Application Scientist, I often see disposal protocols fail not because of the chemical itself, but because of the functional groups attached to it. For 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine , you are managing three distinct hazard vectors in one molecule:

  • The Pyridine Core: Toxic by ingestion/inhalation and a potential skin sensitizer.

  • The Bromine Substituent: Mandates segregation into "Halogenated Waste" streams (critical for incineration compliance).

  • The Secondary Amine: Basic functionality (

    
     ~6-7). Crucial:  Do not mix with acidic waste streams (e.g., acid chlorides, strong mineral acids) to prevent exothermic runaway in waste drums.
    
Chemical Profile for Waste Characterization
PropertyCharacteristicOperational Implication
Physical State Solid (typically off-white powder) or Viscous OilSolids go to "Solid Hazardous Waste"; Solutions must be compatible with HDPE/Glass.
Halogen Content Yes (Bromine) MUST be segregated from non-halogenated solvents to avoid surcharges and compliance violations.
Acidity/Basicity Weak Base (Amine)Incompatible with oxidizers and strong acids.
RCRA Status Unlisted (process knowledge applies)Manage as Toxic/Irritant; potentially Flammable if in organic solvent.
The "Stop and Think" Phase: Pre-Disposal Stabilization

Before moving the material to the waste satellite area, perform these checks.

A. Purity Check
  • Is the material pure? If yes, package as "Solid Chemical Waste" (see Section 3).

  • Is it in solution? Identify the solvent.

    • Dichloromethane (DCM)/Chloroform: Compatible.[1][2] Dispose as Halogenated Solvent .[3][4][5]

    • Methanol/Ethanol/Ethyl Acetate: Compatible.[1][2] Dispose as Halogenated Solvent (the Br-pyridine contaminates the non-halogenated stream).

    • Water/Acid:STOP. Neutralize to pH 7-9 before disposal to prevent drum corrosion or gas evolution.

B. Quenching (Reaction Mixtures)

If the compound is part of a reaction mixture (e.g., unreacted starting material):

  • Quench: Ensure no active coupling reagents (like EDCI, HATU) or reactive electrophiles remain.

  • Neutralize: If the reaction was acidic, slowly add Sodium Bicarbonate (

    
    ) until gas evolution ceases.
    
  • Extract: Move the organic component into a compatible solvent (e.g., Ethyl Acetate) if aqueous disposal is not permitted for this toxicity profile (which is likely).

Disposal Workflow (Decision Matrix)

The following logic flow ensures you select the correct waste stream and container type.

DisposalWorkflow Start Start: Waste Material Identified StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ActionSolid Pack in HDPE Jar Label: 'Solid Waste - Toxic' Tag: 'Contains Halogens' Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated (DCM, etc.) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, etc.) SolventCheck->NonHaloSolvent ActionHalo Combine in Halogenated Waste Carboy (HDPE or Glass) HaloSolvent->ActionHalo ActionNonHalo CONTAMINATION ALERT Must be treated as HALOGENATED WASTE due to solute NonHaloSolvent->ActionNonHalo Final Transfer to Central Accumulation Area (Incineration) ActionSolid->Final ActionHalo->Final ActionNonHalo->Final

Figure 1: Decision matrix for segregating 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine waste. Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom often mandates the "Halogenated" waste stream classification.

Detailed Operational Protocol
Scenario A: Solid Waste (Pure Compound or Silica Gel Residue)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap. Avoid metal containers.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust; work inside the fume hood.

  • Labeling:

    • Constituents: Write "5-bromo-N-(cyclopropylmethyl)pyridin-3-amine" (no abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[6]

    • Note: Add a specific tag "Contains Bromine" if your facility separates solid waste by halogen content (common for incineration cost control).

  • Closure: Screw the cap tight. Wipe the exterior with ethanol to remove dust residue.

Scenario B: Liquid Waste (Mother Liquors/Rinses)
  • Segregation: This MUST go into the Halogenated Waste carboy.

    • Why? Even if dissolved in Ethanol, the Bromine atom on the pyridine ring produces corrosive Hydrogen Bromide (HBr) during incineration. Non-halogenated incinerators are not equipped with the scrubbers necessary to handle HBr, leading to equipment damage and regulatory fines [1].

  • Compatibility: Ensure the waste carboy is HDPE or Glass.

    • Warning: Do not use aluminum containers or fittings. Halogenated compounds can react with aluminum (though slower than alkyl halides) to form pyrophoric alkylaluminum halides over time [2].

  • Pouring: Use a funnel. Do not overfill (leave 10% headspace).

Scenario C: Spill Management (Emergency Contingency)
  • Solid Spill:

    • Don PPE (Nitrile gloves, lab coat, safety glasses).

    • Cover with wet paper towels to prevent dust generation.

    • Scoop into a bag; label as hazardous waste.

    • Clean area with soap and water.[7][8]

  • Liquid Spill:

    • Absorb with vermiculite or a commercial spill pad.

    • Do not use paper towels alone if the solvent is flammable; use an inert absorbent.

    • Place absorbent in a sealed bag/jar.[4] Label as "Debris contaminated with [Chemical Name]".

Regulatory & Compliance Context (E-E-A-T)
  • EPA/RCRA (USA): While this specific CAS is likely not P-listed or U-listed, it is a "Characteristic Waste" due to toxicity and potential ignitability (if in solvent). Under 40 CFR 261.3, mixtures containing listed solvents (like DCM) become listed hazardous waste [3].

  • Incineration: The ultimate fate of this molecule is high-temperature incineration. The bromine content requires the facility to use a "Halogen Acid Furnace" or similar equipped unit to capture acid gases.

  • Drain Disposal: Strictly Prohibited. Pyridine derivatives are toxic to aquatic life and difficult for municipal water treatment plants to degrade.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Versa-Matic. (2025).[6][7][9] Chemical Compatibility Guide: Halogenated Solvents Warning.[Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine CAS: 914358-73-9 (Representative for this class) Risk Classification: Warning / Treat as Potent (OEB 3) Primary Hazards: Skin/Eye Irritant (Category 2), Respiratory Irritant (STOT SE 3).[1][2] Critical Note: As a functionalized aminopyridine used in drug discovery (likely kinase inhibition), this compound must be treated as a Novel Chemical Entity (NCE) . In the absence of complete toxicological data, you must apply the Precautionary Principle : assume the compound is toxic and biologically active until proven otherwise.

Hazard Assessment & Causality (The "Why")

To select the correct PPE, we must understand the chemical behavior of the molecule.[1] We do not just follow a list; we counter specific molecular threats.

  • Aminopyridine Core: Pyridine derivatives are readily absorbed through the skin.[1][2] The amine functionality (

    
     or 
    
    
    
    ) imparts basicity, making it potentially caustic to mucous membranes and eyes.[1][2]
  • Halogenation (Bromine): The addition of the bromine atom increases lipophilicity (

    
    ), facilitating faster dermal absorption and potential blood-brain barrier penetration compared to non-halogenated pyridines.[1][2]
    
  • Physical State (Solid): The primary exposure route is inhalation of dust during weighing and dermal absorption during solution preparation.[1][2]

PPE Selection Matrix

Standard laboratory attire (long pants, closed-toe shoes) is the baseline.[1][2] The following are specific upgrades for this compound.

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Respiratory Engineering Control Primary: Certified Chemical Fume Hood. PPE Secondary: N95 or P100 respirator (only if hood is unavailable).[1][2]The cyclopropylmethyl group adds steric bulk but does not eliminate volatility.[2] Dust generation during weighing is the critical control point.[2]
Dermal (Hand) Double Gloving: Inner: Nitrile (4 mil) Outer:[1][2] Nitrile (5-8 mil) or Neoprene.[1][2]Pyridines are excellent organic solvents and can permeate thin nitrile.[1][2] Double gloving creates a "sacrificial layer" and provides visual contrast if the outer glove is compromised.
Ocular Chemical Splash Goggles (Indirect Vent).[1][2]Safety glasses are insufficient.[1][2] Amines are basic; contact with the eye can cause rapid saponification of corneal lipids, leading to permanent damage.
Body Tyvek® Lab Coat or chemically resistant apron over standard cotton coat.[1][2]Cotton absorbs liquids, keeping the toxin against your skin. Tyvek repels dust and incidental splashes.[1][2]

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Risk: Inhalation of particulates and static-driven dispersion.[1][2]

  • Static Elimination: Place an ionizing fan or anti-static gun inside the fume hood before opening the vial.[1][2] Functionalized pyridines are often "fluffy" crystalline solids prone to static fly-away.[1][2]

  • The "Tunnel" Method: Do not weigh on the open bench. Set up the balance inside the fume hood.

  • Transfer: Use a disposable anti-static spatula.[1][2]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (chemically compatible solvent) to pick up invisible dust residues.[1][2] Discard tissue as hazardous solid waste.[1][2]

Protocol B: Solubilization (Liquid State)

Risk: Splash and exothermic reaction.[1][2]

  • Solvent Choice: When dissolving in DMSO or Methanol, add solvent slowly.[1][2] Pyridines can be exothermic upon protonation if acidic solvents are used.[1][2]

  • Vessel Control: Use a screw-cap vial (e.g., scintillating vial) rather than an open beaker to prevent tip-over spills.

  • Glove Check: Immediately after solubilization, inspect outer gloves.[1][2] If any liquid touched the glove, doff immediately , wash hands, and re-glove.[1] Do not rely on "breakthrough time" estimates for concentrated solutions.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for handling this NCE, ensuring a self-validating safety loop.

PPE_Decision_Tree Start Start: Handling 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine State_Check Assess Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Liquid In Solution (DMSO/MeOH) State_Check->Liquid Risk_Solid Risk: Inhalation (Dust) & Static Solid->Risk_Solid Risk_Liquid Risk: Dermal Absorption & Splash Liquid->Risk_Liquid Control_Solid Control: Fume Hood + Ionizer Risk_Solid->Control_Solid Control_Liquid Control: Fume Hood + Secondary Containment Risk_Liquid->Control_Liquid PPE_Solid PPE: Double Nitrile + Tyvek Sleeves Control_Solid->PPE_Solid PPE_Liquid PPE: Splash Goggles + Double Nitrile Control_Liquid->PPE_Liquid Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action

Figure 1: Operational decision tree for selecting engineering controls and PPE based on the physical state of the aminopyridine derivative.

Emergency Response & Disposal

Exposure Response[1][2][3][4][5][6]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][4] Do not use vinegar or neutralizing agents; the heat of neutralization can cause further damage.[2] Hold eyelids open.

  • Skin Contact: Wash with soap and copious water.[1][2][3][4][5] Pyridines stick to skin; wash twice.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1][2]

Disposal (Waste Stream)[1][2][6][7][8][9]
  • Classification: Halogenated Organic Waste.[1][2]

  • Segregation: Do not mix with strong acids (exothermic risk) or oxidizers.[1][2]

  • Labeling: Clearly label as "Contains Halogenated Pyridines - Toxic/Irritant."[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][6] [1][2]

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance. OSHA 3404-11R.[1][2] [1][2]

  • PubChem. (2025).[1][2] 5-Bromo-2-methylpyridin-3-amine (Analogous Structure Safety Data). National Library of Medicine.[2] [1][2]

  • Princeton University EHS. (2025).[1][2] Laboratory Safety Manual: Particularly Hazardous Substances.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.